Product packaging for Isradipine(Cat. No.:CAS No. 75695-93-1)

Isradipine

Cat. No.: B1672647
CAS No.: 75695-93-1
M. Wt: 371.4 g/mol
InChI Key: HMJIYCCIJYRONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isradipine is a second-generation dihydropyridine (DHP) class calcium channel blocker (CCB) approved for medical use in hypertension . It is a highly potent and selective antagonist of L-type calcium channels . Its primary mechanism of action involves binding to and stabilizing the inactive conformation of voltage-gated L-type calcium channels, thereby inhibiting the influx of calcium ions into cells . This action is particularly pronounced in arterial smooth muscle cells, where depolarizations are longer, leading to a preferential effect on vascular smooth muscle over cardiac muscle . The resulting inhibition of calcium flux reduces arterial smooth muscle contractility and causes vasodilation, which decreases peripheral vascular resistance . This compound is therefore a valuable research tool in studying vascular tone and hypertension mechanisms. Beyond its cardiovascular applications, this compound has shown significant research potential in neurology. Preclinical studies have investigated its potential to "rejuvenate" aging neurons and its possible neuroprotective effects, making it a compound of interest for research into Parkinson's disease and other neurodegenerative conditions . From a pharmacological perspective, this compound is characterized by high oral absorption but undergoes extensive first-pass metabolism, resulting in an absolute bioavailability of approximately 15-24% . It is highly protein-bound (95%) and is completely metabolized in the liver, primarily via the cytochrome P450 3A4 (CYP3A4) enzyme system . This metabolic profile makes it a relevant compound for investigating drug-drug interactions. No unchanged drug is excreted in urine, with approximately 60-70% of a dose recovered in urine as metabolites and 25-30% in feces . The elimination half-life is approximately 8 hours . This compound is supplied for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21N3O5 B1672647 Isradipine CAS No. 75695-93-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-O-methyl 5-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJIYCCIJYRONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023179
Record name Isradipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isradipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014415
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble (< 10 mg/L at 37 °C), 2.28e-01 g/L
Record name Isradipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00270
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Isradipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014415
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

75695-93-1
Record name Isradipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75695-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isradipine [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075695931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isradipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00270
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name isradipine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759892
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isradipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+-)-Isopropyl methyl-4-(4-benzofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISRADIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO1UK1S598
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isradipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014415
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

168-170 °C, 168 - 170 °C
Record name Isradipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00270
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Isradipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014415
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Isradipine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Pharmacological Landscape of a Potent L-type Calcium Channel Blocker

Isradipine, a dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension.[1] Its therapeutic efficacy is intrinsically linked to its molecular structure, which has been the subject of extensive research to understand the nuances of its interaction with L-type calcium channels and to guide the development of analogues with improved pharmacological profiles. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural motifs responsible for its potent calcium channel blocking activity. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the design and discovery of novel cardiovascular agents.

Core Structure and Pharmacophore

The fundamental scaffold of this compound, like other dihydropyridines, is the 1,4-dihydropyridine (DHP) ring. This central motif is essential for its antagonistic activity at the L-type calcium channel. The key pharmacophoric features of the dihydropyridine class, which are exemplified in the structure of this compound, include:

  • The 1,4-Dihydropyridine Ring: This heterocyclic core is the primary determinant of calcium channel blocking activity.

  • Substituents at the C2 and C6 Positions: Typically, small alkyl groups, such as the methyl groups in this compound, are optimal for activity.

  • Ester Groups at the C3 and C5 Positions: These groups, a methyl ester and an isopropyl ester in this compound, are critical for activity. Variations in these ester groups can significantly impact potency and pharmacokinetic properties.

  • A Substituted Aryl Ring at the C4 Position: In this compound, this is a unique benzofurazanyl (benzoxadiazolyl) group, which contributes to its high potency.[2] The nature and substitution pattern of this aryl ring are major determinants of the pharmacological profile.

Structure-Activity Relationship of this compound Analogs

Systematic modifications of the this compound structure have provided valuable insights into the SAR. The following sections summarize the impact of structural changes on the calcium channel blocking activity, with quantitative data presented where available.

Modifications of the C4-Aryl Group

The 4-benzofurazanyl substituent is a distinguishing feature of this compound and a key contributor to its high potency. Studies on related dihydropyridines have shown that the nature and position of substituents on the C4-aryl ring are critical for activity. Electron-withdrawing groups on the phenyl ring at this position generally enhance activity. While specific studies systematically varying the benzofurazanyl group of this compound are limited in the public domain, the general principles of dihydropyridine SAR suggest that modifications to this heterocycle would significantly impact potency.

Modifications of the C3 and C5 Ester Groups

The ester groups at the C3 and C5 positions of the dihydropyridine ring are crucial for interaction with the calcium channel. The specific combination of a methyl ester and an isopropyl ester in this compound is optimized for high affinity.

Compound/AnalogC3-Ester GroupC5-Ester GroupBiological Activity (IC50/EC50)Reference
This compoundMethylIsopropylEC50 = 1.4 nM (rabbit aorta)
Nifedipine AnalogMethylMethylpEC50 = 6.48 ± 0.05 (porcine coronary artery)[3]
Nifedipine AnalogPhenylcarbamoylMethylpEC50 = 6.46 ± 0.07 (porcine coronary artery)[3]

The data suggests that the size and nature of the ester substituents significantly influence the calcium channel blocking potency. The introduction of a phenylcarbamoyl group in place of an ester can maintain comparable activity to the parent compound.[3]

Signaling Pathway and Experimental Workflows

The therapeutic effect of this compound is a direct consequence of its interaction with L-type calcium channels, leading to a cascade of intracellular events that ultimately result in vasodilation and a reduction in blood pressure.

This compound This compound L_type_Ca_Channel L-type Ca2+ Channel (inactive state) This compound->L_type_Ca_Channel binds to and stabilizes Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx inhibition of Calmodulin Calmodulin Ca_Influx->Calmodulin activates Ca_Calmodulin Ca2+-Calmodulin Complex Calmodulin->Ca_Calmodulin forms MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction leads to Vasodilation Vasodilation Contraction->Vasodilation reduction of

Figure 1. Signaling pathway of this compound's action on vascular smooth muscle cells.

The evaluation of this compound and its analogs involves a series of well-defined experimental protocols to determine their affinity for the L-type calcium channel and their functional effects.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound_Synthesis Synthesis of This compound Analogs Radioligand_Binding Radioligand Binding Assay (e.g., [3H]PN200-110) Compound_Synthesis->Radioligand_Binding Electrophysiology Electrophysiology (Patch-Clamp) Compound_Synthesis->Electrophysiology Isolated_Tissue Isolated Tissue Assay (e.g., Aortic Rings) Compound_Synthesis->Isolated_Tissue Determine_Affinity Determine Binding Affinity (Ki) Radioligand_Binding->Determine_Affinity Measure_Current Measure Inhibition of Ca2+ Current (IC50) Electrophysiology->Measure_Current Measure_Relaxation Measure Vasorelaxation (EC50) Isolated_Tissue->Measure_Relaxation Animal_Model Animal Model of Hypertension Determine_Affinity->Animal_Model Measure_Current->Animal_Model Measure_Relaxation->Animal_Model Measure_BP Measure Blood Pressure and Heart Rate Animal_Model->Measure_BP

Figure 2. Experimental workflow for the evaluation of this compound analogs.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation of SAR data. The following are detailed protocols for key experiments cited in the evaluation of this compound and its analogs.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the L-type calcium channel. A common radioligand used is [3H]PN200-110, a potent dihydropyridine antagonist.

  • Tissue Preparation: Membranes are prepared from a tissue source rich in L-type calcium channels, such as rat brain or cardiac tissue. The tissue is homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended.

  • Assay Conditions: The membrane preparation is incubated with a fixed concentration of the radioligand ([3H]PN200-110) and varying concentrations of the test compound (this compound or its analogs).

  • Incubation and Filtration: The incubation is carried out at a specific temperature and for a set duration to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Electrophysiological Recordings (Patch-Clamp)

The whole-cell patch-clamp technique is employed to directly measure the effect of this compound analogs on the influx of calcium ions through L-type calcium channels in isolated cells.

  • Cell Preparation: Single smooth muscle cells are freshly isolated from tissues such as the rat inferior vena cava.[4]

  • Recording Conditions: A glass micropipette filled with an appropriate internal solution is sealed onto the surface of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The cell is bathed in an external solution containing Ba2+ as the charge carrier to enhance the current through calcium channels.

  • Voltage Protocol: The cell membrane potential is held at a negative potential (e.g., -90 mV) to keep the calcium channels in a closed state. Depolarizing voltage steps are then applied to activate the channels and elicit an inward Ba2+ current.

  • Drug Application: this compound or its analogs are applied to the cell via the external solution at various concentrations.

  • Data Acquisition and Analysis: The inward Ba2+ currents are recorded before and after drug application. The concentration-dependent inhibition of the current is measured, and the IC50 value is determined. The voltage-dependency of the block can also be assessed by varying the holding potential.[4]

Isolated Tissue Assays (Aortic Ring Assay)

This ex vivo assay measures the functional effect of this compound analogs on the contractility of vascular smooth muscle.

  • Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.

  • Contraction Induction: The aortic rings are pre-contracted with a high concentration of potassium chloride (KCl) or an alpha-adrenoceptor agonist like phenylephrine to induce a sustained contraction.

  • Drug Addition: Cumulative concentrations of the test compounds are added to the organ bath, and the resulting relaxation of the pre-contracted tissue is recorded.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal relaxation (EC50) is calculated to determine its vasorelaxant potency.

Conclusion

The structure-activity relationship of this compound is a well-defined area of medicinal chemistry, with the dihydropyridine core and its substituents at the C3, C4, and C5 positions playing critical roles in its potent and selective L-type calcium channel blocking activity. The benzofurazanyl moiety at the C4 position is a key determinant of its high potency. A thorough understanding of these SAR principles, coupled with the application of robust in vitro and in vivo experimental protocols, is essential for the rational design of novel dihydropyridine calcium channel blockers with enhanced therapeutic profiles for the treatment of cardiovascular diseases.

References

Isradipine's Engagement with Central Nervous System Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isradipine, a dihydropyridine L-type calcium channel (LTCC) blocker, has garnered significant attention in neuroscience research for its potential neuroprotective effects, particularly in the context of Parkinson's disease. Its mechanism of action in the central nervous system (CNS) is centered on its interaction with specific LTCC subtypes, primarily the Cav1.2 and Cav1.3 channels. This technical guide provides an in-depth overview of this compound's CNS targets, presenting key quantitative pharmacological data, detailed experimental protocols for its study, and visualizations of its associated signaling pathways and experimental workflows. The information is intended to serve as a comprehensive resource for researchers investigating this compound and the role of L-type calcium channels in neuronal function and disease.

Primary CNS Target: L-Type Calcium Channels (LTCCs)

This compound's primary targets in the central nervous system are the L-type voltage-gated calcium channels. These channels are crucial for regulating calcium influx in response to membrane depolarization, thereby influencing a wide array of neuronal processes, including neurotransmitter release, gene expression, and synaptic plasticity. The two predominant LTCC isoforms in the brain are Cav1.2 and Cav1.3, which are both targets of this compound.

Dopaminergic neurons of the substantia nigra pars compacta (SNc), the neuronal population that degenerates in Parkinson's disease, are particularly vulnerable to cellular stress. This vulnerability is linked to their reliance on Cav1.3 channels to maintain autonomous pacemaking activity. This sustained calcium entry elevates mitochondrial oxidant stress, making these neurons more susceptible to damage.[1] this compound has a notable affinity for these Cav1.3 channels, and its neuroprotective hypothesis is largely based on its ability to reduce this calcium-dependent mitochondrial stress.[2][3][4] While this compound also potently blocks Cav1.2 channels, which are abundant in the cardiovascular system, its effects on Cav1.3 in SNc neurons have been the focus of neurodegenerative disease research.[1][5]

Quantitative Pharmacological Data

The interaction of this compound with its targets has been quantified across various experimental systems. The following tables summarize key pharmacological parameters. It is important to note that the affinity and potency of this compound are highly dependent on the membrane potential (voltage-dependence), with a higher affinity for inactivated channels.[6]

ParameterValueChannel/SystemCommentsReference
EC₅₀ 1.4 nML-type Ca²⁺ channelsGeneral potency for L-type channels.[7]
IC₅₀ ~13 nM (cell bodies)NeuroprotectionIn a 6-OHDA mouse model of Parkinson's disease, based on plasma concentration.[1]
IC₅₀ ~19 nM (terminals)NeuroprotectionIn a 6-OHDA mouse model of Parkinson's disease, based on plasma concentration.[1]
IC₅₀ 2.6 ng/mL (~7 nM)Cav1.2At a holding potential of -60 mV.[5]

Table 1: Potency and Efficacy of this compound

LigandKdBmaxTissueCommentsReference
[³H]-isradipine140 ± 46 pM350 ± 64 fmol/mg proteinRat Aorta MicrosomesProvides a baseline for peripheral binding affinity.[8]
[³H]-isradipine68 ± 14 pM760 ± 75 fmol/mg proteinRat Ileum MicrosomesShows tissue-dependent variation in binding.[8]

Table 2: Radioligand Binding Affinity of this compound Note: While radioligand binding studies on recombinant channels have shown similar Kd values for Cav1.2 and Cav1.3, functional studies consistently demonstrate a 5- to 10-fold lower sensitivity (higher IC₅₀) of Cav1.3 channels to this compound under physiological conditions resembling neuronal activity compared to Cav1.2 channels in vascular smooth muscle.[1][9]

RouteDosePeak Brain ConcentrationPeak Plasma ConcentrationAnimal ModelReference
Subcutaneous3 µg/g/day (60 days)47 ± 1 ng/mg33 ± 7 ng/mL3xTg-AD Mice[5]
Intranasal10 mg/kg~36 nM~11 nMC57BL/6J Mice

Table 3: Preclinical Pharmacokinetic Data for this compound

Mechanism of Action and Signaling Pathway

This compound, as a dihydropyridine, binds to the α1 subunit of the L-type calcium channel.[7] This binding stabilizes the channel in an inactivated state, reducing the probability of it opening in response to membrane depolarization. In the vulnerable dopaminergic neurons of the substantia nigra, the key target is the Cav1.3 channel.

The signaling cascade initiated by this compound's action is as follows:

  • LTCC Blockade: this compound binds to Cav1.3 channels on the soma and dendrites of SNc neurons.

  • Reduced Ca²⁺ Influx: This binding inhibits the sustained, low-voltage activated calcium currents that contribute to neuronal pacemaking.

  • Decreased Mitochondrial Ca²⁺ Uptake: The reduction in cytosolic calcium oscillations leads to a corresponding decrease in calcium uptake into the mitochondria.

  • Reduced Mitochondrial Oxidant Stress: Calcium entry into mitochondria stimulates oxidative phosphorylation. By lessening this calcium load, this compound reduces the production of reactive oxygen species (ROS), thereby lowering overall mitochondrial oxidant stress.[2]

  • Enhanced Neuronal Survival: By alleviating a chronic source of cellular stress, this compound is hypothesized to make SNc neurons more resilient to other insults, potentially slowing the degenerative process in Parkinson's disease.[1]

Isradipine_Signaling_Pathway cluster_neuron Substantia Nigra Dopamine Neuron This compound This compound Cav1_3 Cav1.3 L-Type Calcium Channel This compound->Cav1_3 Binds and Inhibits Ca_Influx Ca²⁺ Influx This compound->Ca_Influx Reduces Cav1_3->Ca_Influx Mediates Mito Mitochondrion Ca_Influx->Mito Stimulates Ca²⁺ Uptake ROS Mitochondrial Oxidant Stress (ROS) Ca_Influx->ROS Reduces Mito->ROS Generates Neuroprotection Increased Neuronal Survival ROS->Neuroprotection Reduces Stress, Promotes Survival

This compound's neuroprotective signaling pathway in dopamine neurons.

Key Experimental Protocols

The following protocols are foundational for studying this compound's effects on its CNS targets.

Radioligand Binding Assay for LTCCs in Brain Tissue

This protocol determines the affinity (Kd) and density (Bmax) of this compound binding sites in neuronal membranes.

1. Membrane Preparation:

  • Homogenize fresh or frozen brain tissue (e.g., cortex, striatum) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

2. Binding Assay (Saturation Experiment):

  • In a 96-well plate, add a constant amount of membrane protein (50-120 µg) to each well.

  • Add increasing concentrations of [³H]-isradipine (e.g., 0.01-5 nM) in duplicate or triplicate.

  • For non-specific binding, add a high concentration of an unlabeled competitor (e.g., 1 µM nifedipine) to a parallel set of wells.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

3. Filtration and Counting:

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding at each concentration.

  • Plot specific binding against the concentration of [³H]-isradipine and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.

Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the effect of this compound on L-type calcium currents in isolated or cultured neurons.

1. Cell Preparation:

  • Prepare acute brain slices containing the region of interest (e.g., substantia nigra) or use primary neuronal cultures.

  • Transfer the slice or coverslip to a recording chamber on the stage of an upright microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂/5% CO₂.

2. Recording Setup:

  • Pull glass micropipettes to a resistance of 3-6 MΩ and fill with an intracellular solution containing a cesium salt (to block potassium channels), a calcium buffer (e.g., EGTA), and ATP/GTP.

  • Achieve a gigaohm seal on a target neuron and rupture the membrane to obtain the whole-cell configuration.

3. Voltage-Clamp Protocol:

  • Clamp the neuron's membrane potential at a hyperpolarized holding potential (e.g., -80 mV) to ensure channels are in a closed state.

  • Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit calcium currents. To isolate L-type currents, other voltage-gated channels can be blocked pharmacologically (e.g., TTX for sodium channels, specific blockers for N-, P/Q-, and R-type calcium channels).

  • Record baseline L-type currents.

4. This compound Application and Measurement:

  • Perfuse this compound at the desired concentration into the bath and allow it to equilibrate.

  • Repeat the voltage-step protocol to record currents in the presence of the drug.

  • Perform a washout by perfusing with drug-free aCSF to check for reversibility.

5. Data Analysis:

  • Measure the peak amplitude of the calcium current before, during, and after drug application.

  • Calculate the percentage of current inhibition at different this compound concentrations and plot a dose-response curve to determine the IC₅₀.

6-Hydroxydopamine (6-OHDA) Mouse Model of Neuroprotection

This in vivo model assesses whether this compound can protect dopaminergic neurons from a specific neurotoxin.

Experimental_Workflow cluster_pre Pre-Treatment Phase cluster_lesion Lesioning Phase cluster_post Post-Lesion Phase cluster_analysis Analysis Phase start Acclimatize Mice drug_admin Systemic this compound or Vehicle Administration (e.g., subcutaneous pellets, daily gavage) start->drug_admin surgery Stereotactic Surgery drug_admin->surgery injection Unilateral Intrastriatal Injection of 6-OHDA surgery->injection survival Survival Period (e.g., 2-4 weeks) injection->survival behavior Behavioral Testing (e.g., cylinder test, amphetamine-induced rotations) survival->behavior euthanasia Euthanasia & Brain Collection behavior->euthanasia immuno Immunohistochemistry (e.g., Tyrosine Hydroxylase staining) euthanasia->immuno stereo Stereological Cell Counting of SNc Dopamine Neurons immuno->stereo

Workflow for a preclinical 6-OHDA neuroprotection study.

1. Drug Administration:

  • Administer this compound or vehicle to mice for a set period (e.g., 7 days) before toxin injection. Administration can be via subcutaneous osmotic mini-pumps, timed-release pellets, or oral gavage to achieve steady plasma concentrations.[1]

2. Stereotactic Surgery and Toxin Injection:

  • Anesthetize the mouse and place it in a stereotactic frame.

  • Drill a small hole in the skull above the target brain region (dorsal striatum).

  • Slowly inject 6-hydroxydopamine (e.g., 2.5-4 µg in 1 µl of saline with ascorbic acid) into the striatum. This toxin is selectively taken up by dopamine transporters and causes retrograde degeneration of SNc neurons.[1]

3. Post-Operative Care and Behavioral Assessment:

  • Allow the animals to recover. The neurodegenerative process occurs over several weeks.

  • At a specified time point (e.g., 21-28 days post-lesion), perform behavioral tests to assess motor deficits indicative of dopamine depletion (e.g., amphetamine-induced rotations or the cylinder test).

4. Histological Analysis:

  • Euthanize the animals and perfuse them with paraformaldehyde.

  • Collect the brains, section them through the substantia nigra and striatum.

  • Perform immunohistochemistry for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.

  • Use unbiased stereological methods to count the number of surviving TH-positive neurons in the SNc of both the lesioned and unlesioned hemispheres.

5. Data Analysis:

  • Compare the number of surviving SNc neurons in the this compound-treated group to the vehicle-treated group. A significantly higher number of surviving neurons in the treated group indicates neuroprotection.

Measurement of Mitochondrial Oxidant Stress

This protocol uses fluorescent probes to measure ROS levels in cultured neurons following this compound treatment.

1. Cell Culture and Treatment:

  • Plate primary neurons or a suitable neuronal cell line on glass-bottom dishes.

  • Treat the cells with this compound or vehicle for a specified duration.

2. Probe Loading:

  • Load the cells with a fluorescent probe sensitive to mitochondrial ROS, such as MitoSOX™ Red (for superoxide) or by using genetically encoded sensors like mito-roGFP.

  • Incubate the cells with the probe according to the manufacturer's instructions, typically for 15-30 minutes at 37°C.

3. Live-Cell Imaging:

  • Wash the cells to remove excess probe.

  • Image the cells using a fluorescence microscope (confocal microscopy is preferred for better spatial resolution).

  • Acquire baseline fluorescence images from both vehicle- and this compound-treated cells.

  • Optionally, add a positive control (e.g., Antimycin A or Rotenone) at the end of the experiment to induce maximal ROS production and confirm the probe is responsive.

4. Data Analysis:

  • Quantify the mean fluorescence intensity from the mitochondrial regions of interest in multiple cells for each condition.

  • Normalize the fluorescence of the this compound-treated group to the vehicle-treated control group. A significant decrease in fluorescence intensity indicates a reduction in mitochondrial oxidant stress.

Conclusion

This compound serves as a critical pharmacological tool for probing the function of L-type calcium channels in the CNS. Its primary targets are the Cav1.2 and Cav1.3 channel isoforms, with its potential neuroprotective effects in models of Parkinson's disease attributed to the blockade of Cav1.3 channels in substantia nigra dopaminergic neurons. This action reduces cellular calcium load and mitigates downstream mitochondrial oxidant stress. Despite promising preclinical data, a large-scale clinical trial (STEADY-PD III) found that this compound, at doses tolerated for hypertension, did not slow the progression of early Parkinson's disease. This outcome may be explained by findings that neuronal Cav1.3 channels are less sensitive to this compound than their vascular Cav1.2 counterparts, suggesting that therapeutically effective brain concentrations may not have been achieved. Nevertheless, the experimental frameworks and data presented here underscore this compound's continued importance in elucidating the intricate roles of calcium signaling in neuronal health and disease.

References

Cellular Pathways Modulated by Isradipine Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Isradipine, a dihydropyridine calcium channel blocker, is clinically approved for the management of hypertension.[1] Its primary mechanism involves the inhibition of L-type calcium channels (LTCCs), leading to vasodilation and a reduction in blood pressure.[2][3] Beyond its cardiovascular applications, extensive pre-clinical research has illuminated this compound's potent neuroprotective effects, particularly in models of Parkinson's disease. This is attributed to its ability to modulate several critical cellular pathways. By blocking Cav1.3 L-type calcium channels in dopaminergic neurons, this compound mitigates cytosolic calcium overload, reduces mitochondrial oxidant stress, normalizes mitophagy, and upregulates autophagy to clear toxic protein aggregates.[4][5][6] This guide provides an in-depth examination of the cellular and signaling pathways modulated by this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes these complex interactions.

Core Mechanism of Action: L-Type Calcium Channel Blockade

This compound is a member of the dihydropyridine (DHP) class of calcium channel blockers, which are the most widely used agents in this class.[3] Its fundamental mechanism of action is the potent and selective inhibition of voltage-gated L-type calcium channels (LTCCs).[7] These channels are critical for calcium influx into cardiac and smooth muscle cells.[2] this compound binds with high affinity to the inactive conformation of these channels, stabilizing them and thereby inhibiting the inward flux of calcium ions (Ca2+).[3] This action is particularly pronounced in arterial smooth muscle cells due to a higher prevalence of inactive channels and alternative splicing of the channel's alpha-1 subunit, which confers greater selectivity.[3][8]

While most DHPs show higher affinity for the Cav1.2 channel isoform prevalent in cardiovascular tissue, this compound exhibits nearly equal and high potency for both Cav1.2 and Cav1.3 channels.[9][10] This property is crucial for its neuroprotective effects, as Cav1.3 channels are significantly involved in the autonomous pacemaking of vulnerable dopaminergic neurons in the substantia nigra pars compacta (SNc).[4][11]

This compound This compound LTCC L-Type Calcium Channel (Cav1.2 / Cav1.3) This compound->LTCC Binds & Inhibits Ca_influx Ca²+ Influx LTCC->Ca_influx Intracellular_Ca Decreased Intracellular [Ca²+] Transients Ca_influx->Intracellular_Ca Leads to

Diagram 1. Primary mechanism of this compound action on L-type calcium channels.
Data Presentation: Potency of this compound

The inhibitory concentration (IC50) of this compound varies depending on the tissue, channel splice variant, and experimental conditions.

ParameterValueTarget/ModelReference
IC50 34 ± 8 µMGeneral Calcium Channels[7]
IC50 (Neuroprotection) 13 nM (Cell Bodies)6-OHDA Mouse Model (SNc DA Neurons)[9]
IC50 (Neuroprotection) 19 nM (Terminals)6-OHDA Mouse Model (Striatal DA Terminals)[9]
IC50 Variation Up to 10-foldHuman α1C Splice Variants[12]

Modulation of Cardiovascular Pathways

In the cardiovascular system, this compound's primary effect is on vascular smooth muscle.[13] By blocking LTCCs, it prevents the influx of Ca2+ required for muscle contraction.[3] This leads to the relaxation of arterioles, a decrease in systemic vascular resistance, and consequently, a reduction in blood pressure.[13][14]

The signaling cascade is initiated by the depolarization of the smooth muscle cell membrane, which normally opens LTCCs. The resulting Ca2+ influx leads to Ca2+ binding to calmodulin. This complex then activates myosin light chain kinase (MLCK), which phosphorylates myosin light chains, triggering muscle contraction and vasoconstriction.[3][8] this compound interrupts this pathway at the initial step of Ca2+ entry.[3] Unlike some other calcium channel blockers, this compound has minimal cardiodepressant activity and less negative inotropic effects at therapeutic doses.[15][16]

This compound This compound LTCC Vascular Smooth Muscle L-Type Ca²+ Channel This compound->LTCC Inhibits VasoD Vasodilation (Relaxation) This compound->VasoD Promotes Ca_influx Ca²+ Influx LTCC->Ca_influx CaM Ca²+-Calmodulin Complex Formation Ca_influx->CaM MLCK MLCK Activation CaM->MLCK Contraction Myosin Light Chain Phosphorylation MLCK->Contraction VasoC Vasoconstriction Contraction->VasoC BP Reduced Blood Pressure VasoD->BP

Diagram 2. this compound's effect on the cardiovascular signaling pathway.
Data Presentation: Hemodynamic Effects of this compound

Clinical studies have quantified the impact of this compound on key hemodynamic parameters in patients with hypertension.

ParameterBaseline Value (Mean ± SEM)Value After 2.5h (Mean ± SEM)Chronic Effect (3 Months)Reference
Arterial Pressure 165 ± 6 / 88 ± 3 mm Hg140 ± 5 / 76 ± 2 mm HgSustained reduction[17]
Total Peripheral Resistance Not specifiedDecreasedSustained decrease[17]
Heart Rate Not specifiedIncreasedNo significant change[17]
Cardiac Output Not specifiedIncreasedNo significant change[17]

Neuroprotective Pathways in Neurodegenerative Disease Models

This compound's potential as a disease-modifying agent has been extensively studied in pre-clinical models of Parkinson's disease (PD) and, to a lesser extent, Alzheimer's disease (AD).[9][11][18] The neuroprotective effects stem from its ability to modulate interconnected cellular stress pathways downstream of LTCC blockade.

Attenuation of Neuronal Calcium Overload & Mitochondrial Stress

Substantia nigra dopaminergic (SNc DA) neurons, which selectively degenerate in PD, exhibit autonomous pacemaking activity driven by Cav1.3 LTCCs.[4] This continuous activity leads to large, sustained cytosolic Ca2+ oscillations, placing a high metabolic demand on the neurons and increasing mitochondrial oxidant stress.[4][5][9] this compound treatment diminishes these Ca2+ oscillations.[4] This reduction in calcium load subsequently lowers mitochondrial oxidant stress, reduces the high basal rate of mitophagy (the selective removal of damaged mitochondria), and normalizes mitochondrial mass, making the neurons more resilient to cellular insults.[4][5]

Upregulation of Autophagy

Autophagy is a cellular process for degrading and recycling damaged organelles and misfolded protein aggregates.[6] This process is implicated in neurodegenerative diseases characterized by proteinopathy, such as the accumulation of alpha-synuclein in PD.[6] Studies have shown that this compound can upregulate autophagy.[6] In a zebrafish model of PD, this compound treatment rescued neuronal toxicity caused by alpha-synuclein overexpression in an autophagy-dependent manner.[6] This suggests that beyond reducing mitochondrial stress, this compound actively promotes the clearance of toxic proteins.

Regulation of Iron Homeostasis

In animal models, neurotoxin-induced neurodegeneration is associated with an upregulation of LTCCs and an accumulation of iron in DA neurons.[10] Treatment with this compound has been shown to suppress this cellular iron accumulation, which may contribute to its neuroprotective effects by reducing iron-catalyzed oxidative stress.[10]

cluster_0 This compound Action cluster_1 Cellular Consequences cluster_2 Neuroprotective Outcome This compound This compound LTCC Neuronal L-Type Ca²+ Channel (Cav1.3) This compound->LTCC Inhibits Ca_Osc Reduced Cytosolic Ca²+ Oscillations LTCC->Ca_Osc Autophagy Upregulated Autophagy LTCC->Autophagy Induces Iron Suppressed Iron Accumulation LTCC->Iron Prevents Influx Mito_Stress Decreased Mitochondrial Oxidant Stress Ca_Osc->Mito_Stress Mitophagy Normalized Mitophagy Mito_Stress->Mitophagy Survival Increased Neuronal Survival & Resilience Mitophagy->Survival Clearance Clearance of α-synuclein Autophagy->Clearance Iron->Survival Clearance->Survival

Diagram 3. Integrated neuroprotective pathways modulated by this compound.
Data Presentation: Neuroprotective Efficacy in PD Models

ModelTreatment RegimenOutcomeReference
6-OHDA Mouse Model Systemic administrationDose-dependent sparing of DA fibers and cell bodies[9][11][19]
MPTP Mouse Model Co-treatment with this compoundAttenuated DA neuron degeneration; partly restored striatal DA content[10]
Rat Model of PD 0.1, 0.2, 0.4 mg/kg/day for 4 weeksSignificant decrease in motor asymmetry (net contralateral rotation)[20]
Zebrafish Model This compound treatmentSignificantly improved survival of alpha-synuclein overexpressing zebrafish[6]

Key Experimental Methodologies

The elucidation of this compound's effects on cellular pathways has involved a range of sophisticated experimental techniques.

In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
  • Objective: To measure the effect of this compound on LTCC currents in specific cell types.

  • Protocol:

    • HEK293 cells are transfected to express specific human LTCC α1-subunit splice variants (e.g., Cav1.2 or Cav1.3).[21]

    • A glass micropipette forms a high-resistance seal with the cell membrane.

    • The membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The membrane potential is clamped at a holding potential (e.g., -80 mV).[22]

    • Depolarizing voltage steps are applied to elicit inward Ca2+ (or Ba2+) currents through the LTCCs.

    • Currents are recorded before and after the application of this compound at various concentrations to determine the dose-response relationship and IC50 value.[22]

In Vivo Neurotoxin Models of Parkinson's Disease
  • Objective: To assess the neuroprotective potential of this compound in a living organism that mimics PD pathology.

  • Protocol (6-OHDA Model):

    • Mice or rats are pre-treated with this compound, often delivered systemically via subcutaneous pellets or injections.[9][11]

    • The neurotoxin 6-hydroxydopamine (6-OHDA) is injected stereotactically into a specific brain region, typically the striatum, to induce a progressive loss of DA neurons.[9][19]

    • This compound treatment continues for a set period (e.g., 25 days).[9]

    • Behavioral tests (e.g., apomorphine-induced rotations) are conducted to assess motor deficits.[20]

    • At the end of the study, animals are euthanized, and brain tissue is collected for analysis.

Post-Mortem Tissue Analysis
  • Objective: To quantify the extent of neuroprotection and analyze biochemical changes.

  • Protocols:

    • Immunohistochemistry & Stereology: Brain sections are stained for tyrosine hydroxylase (TH), a marker for DA neurons. Unbiased stereological counting methods are then used to quantify the number of surviving TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum.[9]

    • HPLC Analysis: High-performance liquid chromatography is used to measure the levels of dopamine and its metabolites (DOPAC, HVA) in striatal tissue homogenates, providing a biochemical measure of dopaminergic terminal integrity.[10]

    • Western Blotting: This technique is used to quantify the expression levels of specific proteins, such as Cav1.2 and Cav1.3 channel subunits, to determine if their expression is altered by the neurotoxin and/or this compound treatment.[10]

start Pre-clinical Neuroprotection Study model Induce PD Model (e.g., 6-OHDA injection in mice) start->model treatment Systemic Administration (this compound vs. Vehicle) model->treatment behavior Behavioral Assessment (e.g., Rotation Test) treatment->behavior euth Euthanasia & Brain Tissue Collection behavior->euth immuno Immunohistochemistry (TH Staining) euth->immuno hplc HPLC Analysis (Dopamine Levels) euth->hplc wb Western Blotting (Protein Expression) euth->wb analysis Stereological Counting & Biochemical Quantification immuno->analysis hplc->analysis wb->analysis end Determine Neuroprotective Efficacy analysis->end

Diagram 4. General experimental workflow for a pre-clinical neuroprotection study.

Human Clinical Trials

This compound has been evaluated in a series of clinical trials for early-stage Parkinson's disease under the "STEADY-PD" program.[23][24] While the phase III trial did not meet its primary endpoint of significantly slowing clinical progression as measured by the Unified Parkinson's Disease Rating Scale (UPDRS), the studies were critical in establishing safety and tolerability in this patient population.[23][25]

Data Presentation: this compound Dosage in Human PD Trials
Trial PhaseDoses EvaluatedMaximally Tolerated DosePrimary Outcome of Phase IIIReference
Phase II (STEADY-PD) 5 mg, 10 mg, 20 mg daily vs. Placebo10 mg dailyN/A[24]
Phase III (STEADY-PD III) 5 mg twice daily (10 mg total) vs. PlaceboN/ANo significant difference in UPDRS score change vs. placebo[23][25]

Conclusion

This compound modulates a complex network of cellular pathways, extending far beyond its primary function in cardiovascular regulation. Its core mechanism—the blockade of L-type calcium channels—initiates a cascade of downstream effects that are particularly relevant in the context of neurodegeneration. By stabilizing intracellular calcium dynamics in vulnerable neurons, this compound alleviates mitochondrial stress and enhances cellular housekeeping functions like autophagy. While translation to a clinical disease-modifying therapy for Parkinson's disease has proven challenging, the extensive pre-clinical data underscores the therapeutic potential of targeting these calcium-dependent stress pathways. Future research may focus on developing derivatives with greater neuro-selectivity or exploring combination therapies to leverage the powerful cellular modulation demonstrated by this compound.

References

Isradipine's Role in Modulating Vascular Smooth Muscle Contractility: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isradipine, a potent dihydropyridine calcium channel blocker, exhibits high selectivity for vascular smooth muscle, making it a cornerstone in the management of hypertension.[1] Its therapeutic efficacy stems from its ability to modulate vascular smooth muscle contractility by inhibiting the influx of extracellular calcium through L-type calcium channels.[2] This guide provides a comprehensive technical overview of the molecular mechanisms, signaling pathways, and experimental evaluation of this compound's action on vascular smooth muscle cells. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Introduction

Vascular smooth muscle cell (VSMC) contractility is the fundamental physiological process governing blood vessel tone and, consequently, blood pressure and blood flow distribution. Dysregulation of VSMC contraction is a hallmark of various cardiovascular pathologies, most notably hypertension. The influx of extracellular calcium through voltage-gated L-type calcium channels is a critical trigger for VSMC contraction. This compound, a member of the dihydropyridine class of calcium channel blockers, is a highly effective antihypertensive agent that specifically targets these channels.[3][4] Its high affinity for the inactivated state of the channel and selectivity for arterial smooth muscle over cardiac muscle minimize cardiodepressant effects, a favorable characteristic for an antihypertensive drug.[2] This document delves into the core mechanisms of this compound's action, presenting key quantitative data and detailed experimental methodologies for its study.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells.[2] It binds with high affinity to the alpha-1 subunit of the channel, stabilizing it in an inactive conformation.[2] This prevents the influx of calcium ions into the cell upon membrane depolarization.[2]

The reduction in intracellular calcium concentration directly impacts the downstream signaling cascade that governs muscle contraction. The intricate process is initiated by the binding of incoming calcium ions to calmodulin.[2] This calcium-calmodulin complex then activates myosin light chain kinase (MLCK).[2] Activated MLCK phosphorylates the regulatory light chain of myosin, a pivotal step that enables the interaction between myosin and actin filaments, leading to muscle contraction.[2] By blocking the initial calcium influx, this compound effectively attenuates this entire pathway, resulting in vasodilation and a subsequent decrease in blood pressure.[2]

Signaling Pathways

The signaling pathway modulated by this compound is central to the regulation of vascular tone. The core pathway involves the L-type calcium channel, calmodulin, and myosin light chain kinase.

Isradipine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca2+_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel Ca2+_ext->L_type_channel Influx Ca2+_int Ca²⁺ L_type_channel->Ca2+_int This compound This compound This compound->L_type_channel Inhibits Vasodilation Vasodilation This compound->Vasodilation Promotes Calmodulin Calmodulin Ca2+_int->Calmodulin Binds CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK_inactive MLCK (inactive) CaM_complex->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates p_Myosin_LC Phosphorylated Myosin Light Chain Myosin_LC->p_Myosin_LC Contraction Vascular Smooth Muscle Contraction p_Myosin_LC->Contraction Leads to

Figure 1: this compound's inhibitory effect on the vascular smooth muscle contraction signaling pathway.

Beyond the primary pathway, other signaling molecules like Calcium/calmodulin-dependent protein kinase II (CaMKII) are known to play a role in vascular smooth muscle cell function, including proliferation and migration.[5][6] While the direct modulatory effect of this compound on CaMKII in the context of contractility is an area of ongoing research, it is established that CaMKII is a key mediator of calcium signals in VSMCs.[5]

Quantitative Data

The following tables summarize quantitative data from various studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell/Tissue TypeValueReference
IC50 Calcium channel inhibition34 ± 8 µM[7]
Kd (depolarizing conditions) A7r5 vascular smooth muscle cells45 ± 3 pM[8]
Kd (resting conditions) A7r5 vascular smooth muscle cells181 ± 20 pM[8]
KD ([3H]-isradipine binding) Rat aorta microsomes140 ± 46 pM[9]

Table 2: Hemodynamic Effects of this compound in Hypertensive Patients

ParameterTreatment GroupBaseline (Mean ± SEM)Post-treatment (Mean ± SEM)P-valueReference
Mean Arterial Pressure (mmHg) This compound (5 mg)120 ± 4106 ± 3 (4h post-dose)< 0.01[10]
120 ± 4108 ± 3 (22h post-dose)< 0.01[10]
This compound105 ± 293 ± 2< 0.01[1][11]
Systolic Blood Pressure (mmHg) This compound (5 mg)165 ± 6140 ± 5< 0.001[12]
Diastolic Blood Pressure (mmHg) This compound (5 mg)88 ± 376 ± 2< 0.001[12]
Forearm Vascular Resistance (mmHg·ml⁻¹·s) This compound (5 mg)198 ± 1871 ± 5.6< 0.001[10]
198 ± 1897 ± 14 (22h post-dose)< 0.001[10]
Renal Vascular Resistance (mmHg·min/ml) This compound0.12 ± 0.020.09 ± 0.01< 0.05[1][11]
Forearm Blood Flow (ml/100ml/min) This compound8.9 ± 1.016.0 ± 1.2 (2 months)< 0.0001[13][14]
8.9 ± 1.015.2 ± 1.4 (6 months)< 0.0001[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on vascular smooth muscle contractility.

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i) in cultured vascular smooth muscle cells in response to this compound.

Materials:

  • Cultured vascular smooth muscle cells (e.g., A7r5 cell line)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

  • This compound stock solution (in DMSO)

  • Depolarizing solution (e.g., high K⁺ HBSS)

  • Fluorescence microscopy system with dual excitation wavelength capabilities (340 nm and 380 nm) and an emission filter around 510 nm.

Procedure:

  • Cell Preparation: Seed VSMCs onto glass coverslips and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Perfuse the cells with HBSS.

    • Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

    • Establish a stable baseline [Ca²⁺]i.

    • Introduce a depolarizing agent (e.g., high K⁺ solution) to induce calcium influx.

    • After observing a stable increase in [Ca²⁺]i, apply different concentrations of this compound and record the changes in the 340/380 nm fluorescence ratio.

  • Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular calcium concentration. Calibrate the fluorescence ratio to absolute calcium concentrations using the Grynkiewicz equation if required.

Fura2_Workflow Start Start Cell_Culture Culture VSMCs on Coverslips Start->Cell_Culture Dye_Loading Load Cells with Fura-2 AM Cell_Culture->Dye_Loading Washing Wash to Remove Extracellular Dye Dye_Loading->Washing De_esterification Allow De-esterification Washing->De_esterification Imaging_Setup Mount on Microscope De_esterification->Imaging_Setup Baseline Record Baseline [Ca²⁺]i Imaging_Setup->Baseline Stimulation Apply Depolarizing Stimulus Baseline->Stimulation Isradipine_Application Apply this compound Stimulation->Isradipine_Application Data_Acquisition Record Fluorescence Ratio Isradipine_Application->Data_Acquisition Analysis Analyze [Ca²⁺]i Changes Data_Acquisition->Analysis End End Analysis->End

Figure 2: Experimental workflow for measuring intracellular calcium with Fura-2 AM.

Isometric Tension Studies in Isolated Vascular Rings

This protocol measures the direct effect of this compound on the contractility of isolated blood vessel segments.

Materials:

  • Isolated arterial rings (e.g., rat aorta or mesenteric artery)

  • Krebs-Henseleit solution

  • Phenylephrine or KCl for inducing contraction

  • This compound stock solution

  • Isometric force transducer and data acquisition system

  • Organ bath with temperature control and aeration (95% O₂ / 5% CO₂)

Procedure:

  • Tissue Preparation: Dissect the desired artery and cut it into rings of 2-3 mm in length.

  • Mounting: Mount the arterial rings in an organ bath filled with Krebs-Henseleit solution maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed support and the other to an isometric force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g), washing with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Viability Check: Test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 80 mM).

  • Experimental Protocol:

    • After washing out the KCl and allowing the tension to return to baseline, induce a submaximal contraction with an agonist like phenylephrine.

    • Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the bath.

    • Record the relaxation response at each concentration.

  • Data Analysis: Express the relaxation at each this compound concentration as a percentage of the pre-contracted tension. Plot a concentration-response curve and calculate the IC₅₀ value.

Patch-Clamp Electrophysiology for L-type Calcium Channel Current Measurement

This protocol allows for the direct measurement of ion currents through L-type calcium channels and the effect of this compound on these currents.

Materials:

  • Isolated vascular smooth muscle cells

  • Patch-clamp amplifier and data acquisition system

  • Micropipettes

  • Extracellular solution (containing Ba²⁺ or Ca²⁺ as the charge carrier)

  • Intracellular solution (pipette solution)

  • This compound stock solution

Procedure:

  • Cell Preparation: Isolate single VSMCs using enzymatic digestion.

  • Pipette Preparation: Pull micropipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Whole-Cell Configuration:

    • Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Current Recording:

    • Hold the cell at a negative holding potential (e.g., -80 mV) to keep the calcium channels in a closed state.

    • Apply depolarizing voltage steps to activate the L-type calcium channels and record the resulting inward currents.

    • Establish a stable baseline current.

  • Drug Application: Perfuse the cell with the extracellular solution containing various concentrations of this compound.

  • Data Analysis: Measure the peak current amplitude at each voltage step in the presence and absence of this compound. Determine the percentage of current inhibition and calculate the IC₅₀.

Western Blotting for Myosin Light Chain Phosphorylation

This protocol is used to assess the phosphorylation status of myosin light chain as a downstream indicator of this compound's effect on the contractile machinery.

Materials:

  • Vascular smooth muscle tissue or cells treated with this compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Primary antibodies (anti-phospho-myosin light chain and anti-total myosin light chain)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate and imaging system

Procedure:

  • Sample Preparation: Homogenize this compound-treated and control tissue/cells in lysis buffer and determine the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phosphorylated myosin light chain.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total myosin light chain to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and express the level of myosin light chain phosphorylation as the ratio of the phosphorylated form to the total protein.

Conclusion

This compound's role in modulating vascular smooth muscle contractility is well-defined, primarily through its potent and selective inhibition of L-type calcium channels. This action leads to a reduction in intracellular calcium, subsequent inhibition of the calmodulin-MLCK pathway, and ultimately, vasodilation. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuanced effects of this compound and to explore novel therapeutic strategies targeting vascular smooth muscle contractility. A thorough understanding of these mechanisms and methodologies is crucial for advancing the treatment of hypertension and related cardiovascular diseases.

References

In Silico Modeling of Isradipine Binding to L-type Calcium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the binding of Isradipine to L-type calcium channels. This compound, a potent dihydropyridine (DHP) calcium channel blocker, is a cornerstone in the treatment of hypertension.[1][2][3] Understanding its interaction with the L-type calcium channel (LTCC) at a molecular level is crucial for the development of next-generation cardiovascular therapeutics. This document outlines the key experimental protocols for in silico modeling, presents quantitative data from various studies, and visualizes the associated biological pathways and computational workflows.

Introduction to this compound and L-type Calcium Channels

This compound is a member of the dihydropyridine class of calcium channel blockers that exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels.[2][4] These channels, particularly the Cav1.2 subtype, are critical for regulating cardiovascular function.[1] this compound binds with high affinity to the inactive state of the channel, stabilizing this conformation and thereby reducing the probability of channel opening.[2][3] The binding site for dihydropyridines is located on the α1-subunit of the channel, specifically involving residues in the IIIS5, IIIS6, and IVS6 transmembrane segments.[1][5]

Quantitative Data: Binding Affinities and Computational Scores

The following table summarizes key quantitative data from experimental and in silico studies on this compound and related dihydropyridines binding to L-type calcium channels. This data is essential for validating and comparing computational models.

CompoundChannel SubtypeMethodParameterValueReference
(+)-IsradipineCav1.2ElectrophysiologyIC5072 ± 5 nM[1]
(-)-IsradipineCav1.2ElectrophysiologyIC5013 ± 5 µM[1]
This compoundL-typeElectrophysiologyEC501.4 nM[6]
This compoundLCav1ElectrophysiologyIC50632 ± 152.5 nM
This compoundCav1.2ElectrophysiologyIC5043.2 ± 2.6 nM
This compoundSARS-CoV-2 ORF3aMolecular DockingBinding Energy-7.9 kcal/mol[7][8]
NifedipineCavAb (5KLS/5KLB)Molecular DockingBinding Energy-7.8 kcal/mol[9]
AmlodipineCavAb (5KLS/5KLB)Molecular DockingBinding Energy-7.2 kcal/mol[9]

Experimental Protocols for In Silico Modeling

The in silico investigation of this compound's binding to L-type calcium channels typically involves a multi-step computational approach. The lack of a complete crystal structure for the human Cav1.2 channel necessitates the use of homology modeling, followed by molecular docking to predict the binding pose of this compound, and molecular dynamics simulations to understand the dynamic stability of the complex.[10]

Homology Modeling of the L-type Calcium Channel

Given the absence of an experimentally determined structure for the full human L-type calcium channel, homology modeling is the first critical step.

  • Template Selection: A suitable template structure with high sequence identity to the target protein (e.g., human Cav1.2) is identified from the Protein Data Bank (PDB). Bacterial voltage-gated calcium channels, such as CavAb, have been used as templates.[11]

  • Sequence Alignment: The amino acid sequence of the target channel is aligned with the template sequence.

  • Model Building: A 3D model of the target protein is generated using software like MODELLER or SWISS-MODEL. This process involves copying the coordinates of the aligned residues from the template to the target and modeling the non-aligned loops.

  • Model Refinement and Validation: The generated model undergoes energy minimization to relieve any steric clashes. The quality of the model is then assessed using tools like PROCHECK (for stereochemical quality) and Ramachandran plots.

Molecular Docking of this compound

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

  • Protein and Ligand Preparation: The homology model of the calcium channel is prepared by adding hydrogen atoms, assigning charges, and defining the binding site, often based on mutagenesis data. The 3D structure of this compound is obtained from databases like PubChem or generated using chemical drawing software and then energy minimized.

  • Docking Simulation: Docking is performed using software such as AutoDock Vina.[8] The program explores various conformations of the ligand within the defined binding pocket and scores them based on a scoring function that estimates the binding affinity. The result is a set of predicted binding poses ranked by their docking scores.

  • Analysis of Binding Pose: The top-ranked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the channel residues. Studies have shown that dihydropyridines fit into a hydrophobic pocket and form aryl-aryl interactions.[10]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the this compound-channel complex over time.

  • System Setup: The docked complex is placed in a simulation box filled with a solvent model (e.g., water) and ions to neutralize the system. The GROMOS96 force field and SPC water model are commonly used.[8]

  • Energy Minimization: The energy of the entire system is minimized to relax the structure.

  • Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to atmospheric pressure. This is done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature) ensemble.

  • Production MD Run: A long simulation (typically nanoseconds to microseconds) is run under the NPT ensemble. The trajectory of all atoms is saved at regular intervals.

  • Trajectory Analysis: The saved trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation, RMSD) and to study the detailed interactions between this compound and the channel.

Visualizations: Pathways and Workflows

L-type Calcium Channel Signaling Pathway and this compound Inhibition

The following diagram illustrates the signaling cascade initiated by the opening of L-type calcium channels and the inhibitory effect of this compound.

L_type_calcium_channel_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Depolarization Membrane Depolarization LTCC_inactive L-type Ca2+ Channel (Inactive State) Depolarization->LTCC_inactive Activates LTCC_active L-type Ca2+ Channel (Active State) LTCC_inactive->LTCC_active Conformational Change Ca_influx Ca2+ Influx LTCC_active->Ca_influx This compound This compound This compound->LTCC_inactive Binds & Stabilizes Calmodulin Calmodulin Ca_influx->Calmodulin Binds to CaM_complex Ca2+-Calmodulin Complex Calmodulin->CaM_complex MLCK_inactive MLCK (Inactive) CaM_complex->MLCK_inactive Activates MLCK_active MLCK (Active) MLCK_inactive->MLCK_active Contraction Smooth Muscle Contraction MLCK_active->Contraction Phosphorylates Myosin Light Chain

Caption: L-type calcium channel signaling and this compound's mechanism of action.

In Silico Drug Binding Modeling Workflow

The diagram below outlines the typical workflow for modeling the binding of a small molecule like this compound to its protein target.

in_silico_workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Target_Selection Target Identification (e.g., Cav1.2) Homology_Modeling Homology Modeling Target_Selection->Homology_Modeling Model_Validation Model Validation Homology_Modeling->Model_Validation Docking Molecular Docking Model_Validation->Docking Ligand_Prep Ligand Preparation (this compound) Ligand_Prep->Docking MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Binding_Energy Binding Free Energy Calculation MD_Simulation->Binding_Energy Interaction_Analysis Interaction Analysis MD_Simulation->Interaction_Analysis

Caption: A typical workflow for in silico drug binding studies.

Conclusion

In silico modeling provides a powerful and cost-effective approach to understanding the molecular basis of this compound's interaction with L-type calcium channels. Through a combination of homology modeling, molecular docking, and molecular dynamics simulations, researchers can elucidate the key residues and forces governing this binding. The insights gained from these computational studies are invaluable for the rational design of novel dihydropyridine derivatives with improved efficacy and selectivity, ultimately contributing to the development of better therapies for cardiovascular diseases.

References

Methodological & Application

Application Note: Protocol for Dissolving Isradipine in DMSO for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the solubilization and preparation of Isradipine in Dimethyl Sulfoxide (DMSO) for use in a variety of in vitro assays. This compound is a potent L-type calcium channel blocker widely used in research. Due to its low aqueous solubility, proper handling and dissolution in an appropriate organic solvent like DMSO are critical for obtaining accurate and reproducible experimental results.[1][2] This guide outlines the necessary materials, step-by-step procedures for creating stock and working solutions, stability and storage recommendations, and a summary of key quantitative data.

Quantitative Data Summary

The following table summarizes essential information for the preparation of this compound solutions.

ParameterValueCitations
Molecular Weight 371.39 g/mol [3][4]
CAS Number 75695-93-1[3][4]
Appearance Yellow, fine crystalline powder[1]
Solubility in DMSO Varies by supplier; reported values range from ~10 mg/mL to ≥100 mg/mL. A conservative 50 mM (18.57 mg/mL) is readily achievable.[5][6]
Aqueous Solubility Practically insoluble[1][3]
Storage (Solid) Store at -20°C for long-term stability (≥4 years).[5]
Storage (DMSO Stock) Aliquot and store at -20°C for up to 1 month or -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.[3][4][6]

Mechanism of Action: L-type Calcium Channel Inhibition

This compound is a dihydropyridine calcium channel blocker that exhibits high affinity and specificity for L-type calcium channels.[1][7] Its primary mechanism involves inhibiting the influx of calcium ions into arterial smooth muscle and cardiac cells.[7][8] This action prevents the binding of calcium to calmodulin, a key step in the activation of myosin light chain kinase (MLCK).[7][9] By preventing MLCK activation, this compound blocks the phosphorylation of myosin light chains, leading to the relaxation of vascular smooth muscle, vasodilation, and a reduction in blood pressure.[7][9]

Isradipine_Pathway cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular Ca_Channel L-type Ca2+ Channel Ca_int Ca2+ Ca_Channel->Ca_int Ca_ext Ca2+ Ca_ext->Ca_Channel Influx Ca_Calmodulin Ca2+-Calmodulin Complex Ca_int->Ca_Calmodulin Calmodulin Calmodulin Calmodulin->Ca_Calmodulin MLCK_a MLCK (active) Ca_Calmodulin->MLCK_a Activates MLCK_i MLCK (inactive) pMLC Phosphorylated MLC MLCK_a->pMLC Phosphorylates MLC Myosin Light Chain Contraction Muscle Contraction pMLC->Contraction This compound This compound This compound->Ca_Channel

Caption: this compound's inhibitory action on L-type calcium channels.

Experimental Protocols

This section details the preparation of a concentrated stock solution of this compound in DMSO and its subsequent dilution to working concentrations for cell-based assays.

Materials and Equipment
  • This compound powder (≥98% purity)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Precision analytical balance

  • Sterile, amber or opaque polypropylene microcentrifuge tubes (1.5 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator bath (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol provides instructions for preparing a 10 mM stock solution, a common starting concentration for subsequent dilutions.[10]

  • Preparation: Before weighing, allow the this compound powder container to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

  • Weighing: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh out 1.0 mg of this compound powder into the tube.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

    • Volume (µL) = (0.001 g / (371.39 g/mol * 0.010 mol/L)) * 1,000,000

    • Volume ≈ 269 µL of DMSO

  • Dissolution: Add the calculated 269 µL of high-purity DMSO to the tube containing the this compound powder.

  • Mixing: Cap the tube securely and vortex at medium speed until the solid is completely dissolved. The solution should be clear and yellow. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used.[6]

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, opaque tubes.[3] Store immediately at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year).[3][4]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the 10 mM stock solution into the appropriate cell culture medium. The final concentration of this compound required is highly dependent on the specific assay and cell type, with effective concentrations reported from the nanomolar to the micromolar range.[5][11]

  • Determine Final Concentration: Decide on the final desired concentration of this compound in your assay wells (e.g., 10 µM).

  • Control Vehicle/Solvent Effects: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤ 0.1%, as higher concentrations can induce cytotoxicity or other off-target effects.[11][12] Always include a vehicle control group in your experiment, which contains the same final concentration of DMSO as the this compound-treated groups.

  • Example Dilution (for a 10 µM final concentration):

    • Perform a serial dilution. First, dilute the 10 mM stock solution 1:100 in cell culture medium to create an intermediate solution of 100 µM (e.g., add 2 µL of 10 mM stock to 198 µL of medium).

    • Next, add a volume of this 100 µM intermediate solution to your assay wells to achieve the final 10 µM concentration. For example, adding 10 µL of the 100 µM solution to a well containing 90 µL of cells and medium will result in a final volume of 100 µL and a final this compound concentration of 10 µM.

    • This two-step dilution ensures the final DMSO concentration remains low (0.1% in this example).

Isradipine_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh 1 mg This compound Powder add_dmso 2. Add 269 µL Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve stock_sol 10 mM Stock Solution dissolve->stock_sol aliquot 4. Aliquot & Store at -80°C stock_sol->aliquot dilute_inter 1. Prepare Intermediate Dilution in Medium stock_sol->dilute_inter add_to_assay 2. Add to Assay Plate dilute_inter->add_to_assay vehicle_control 3. Prepare Vehicle Control (DMSO only) dilute_inter->vehicle_control assay_plate Final Assay (e.g., 10 µM this compound, 0.1% DMSO) add_to_assay->assay_plate vehicle_control->assay_plate

Caption: Experimental workflow for preparing this compound solutions.

Safety and Handling Precautions

  • This compound is a bioactive compound. Handle with care, avoiding contact with skin and eyes.

  • DMSO is a penetrant and can carry dissolved compounds through the skin. Always wear appropriate gloves and PPE.

  • Conduct all weighing and solution preparation in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before use for complete safety information.

References

Application Notes and Protocols for Isradipine Administration in the 6-OHDA Mouse Model of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the neuroprotective effects of isradipine in the 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease. The following sections detail the scientific rationale, experimental procedures, and expected outcomes based on published research.

Scientific Rationale

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic (DA) neurons in the substantia nigra pars compacta (SNc).[1][2][3] L-type calcium channels, particularly the Cav1.3 subtype, are implicated in the vulnerability of these neurons to degeneration.[1][2][3] this compound, a dihydropyridine L-type calcium channel antagonist, has shown neuroprotective effects in preclinical models of PD by mitigating the calcium-dependent mitochondrial oxidant stress that contributes to neuronal death.[1][4][5] The 6-OHDA mouse model is a widely used paradigm to induce selective degeneration of dopaminergic neurons, mimicking key pathological features of PD.[6][7][8][9] Systemic administration of this compound has been demonstrated to produce a dose-dependent sparing of dopaminergic fibers and cell bodies in this model, at concentrations achievable in humans.[1][2][3]

Experimental Design and Workflow

A typical experimental design to assess the neuroprotective effects of this compound involves several key stages: baseline behavioral assessment, this compound administration, unilateral 6-OHDA lesioning, post-lesion behavioral testing, and terminal histological and neurochemical analyses.

experimental_workflow cluster_pre_lesion Pre-Lesion cluster_lesion Lesion Induction cluster_post_lesion Post-Lesion Assessment baseline_behavior Baseline Behavioral Testing isradipine_admin This compound Administration baseline_behavior->isradipine_admin Acclimation ohda_lesion Unilateral 6-OHDA Intrastriatal Injection isradipine_admin->ohda_lesion Pre-treatment post_behavior Post-Lesion Behavioral Testing ohda_lesion->post_behavior Recovery Period (e.g., 25 days) histology Histological and Neurochemical Analysis post_behavior->histology Terminal Endpoint

Fig. 1: Experimental workflow for assessing this compound neuroprotection.

Key Experimental Protocols

This compound Preparation and Administration

This compound can be administered systemically using subcutaneous osmotic minipumps or timed-release pellets to ensure continuous and stable drug delivery.

Protocol: Subcutaneous Osmotic Minipump Implantation

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used.[10]

  • This compound Preparation: Dissolve this compound in a suitable vehicle, such as a solution containing 50% polyethylene glycol 400, 40% water, and 10% ethanol.

  • Pump Loading: Load Alzet osmotic minipumps (e.g., model 1004) with the this compound solution or vehicle control according to the manufacturer's instructions. The pumps are designed to deliver a specific volume over a set period.

  • Surgical Implantation:

    • Anesthetize the mouse using isoflurane or a similar anesthetic.

    • Shave and sterilize the dorsal thoracic region.

    • Make a small incision in the skin and create a subcutaneous pocket using blunt dissection.

    • Insert the loaded osmotic minipump into the pocket.

    • Close the incision with wound clips or sutures.

    • Provide post-operative analgesia as per institutional guidelines.

  • Dosage: A dose of 3 mg/kg/day has been shown to be effective.[4] However, the dose can be adjusted to achieve desired plasma concentrations.[1]

6-OHDA Lesioning Protocol

Unilateral intrastriatal injection of 6-OHDA is performed to create a partial and progressive lesion of the nigrostriatal pathway.

Protocol: Unilateral Intrastriatal 6-OHDA Injection

  • Pre-medication: Thirty minutes prior to 6-OHDA injection, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from the toxin.

  • 6-OHDA Preparation: Prepare a fresh solution of 6-OHDA hydrochloride in 0.9% saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 2.5 µg/µl.[1]

  • Stereotaxic Surgery:

    • Anesthetize the mouse and place it in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small burr hole over the striatum at the desired coordinates (e.g., from Bregma: AP +0.5 mm, ML +2.0 mm, DV -3.0 mm).

    • Slowly infuse 1 µl of the 6-OHDA solution (containing 2.5 µg of the toxin) into the striatum over 5 minutes using a Hamilton syringe.[1]

    • Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

    • Suture the scalp incision.

  • Post-operative Care: Provide post-operative care as described for the minipump implantation.

Behavioral Assessment

Behavioral tests are crucial for evaluating the motor deficits induced by the 6-OHDA lesion and the potential therapeutic effects of this compound.

a) Cylinder Test (Forelimb Asymmetry)

This test assesses the preferential use of the forelimbs for postural support.

Protocol:

  • Place the mouse in a transparent cylinder (e.g., 15 cm diameter, 20 cm high).

  • Videotape the mouse for 5-10 minutes.

  • An observer, blind to the treatment groups, scores the first 20-30 forelimb placements on the cylinder wall.

  • Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of forelimb placements. A lower percentage of contralateral limb use indicates a greater motor deficit.

b) Rotarod Test (Motor Coordination and Balance)

This test measures the ability of the mouse to stay on a rotating rod.

Protocol:

  • Acclimate the mice to the rotarod apparatus for several days before baseline testing.

  • Set the rotarod to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes.

  • Place the mouse on the rotating rod and record the latency to fall.

  • Perform 3-4 trials per mouse with an inter-trial interval of at least 15 minutes.

  • Average the latency to fall for each mouse. A shorter latency indicates impaired motor coordination.

Histological and Neurochemical Analysis

Post-mortem analysis of brain tissue is essential to quantify the extent of neuroprotection.

Protocol: Tyrosine Hydroxylase (TH) Immunohistochemistry

  • Tissue Preparation:

    • Twenty-five days post-lesion, deeply anesthetize the mouse and perfuse transcardially with saline followed by 4% paraformaldehyde.[1]

    • Dissect the brain and post-fix it overnight in 4% paraformaldehyde.

    • Cryoprotect the brain in a 30% sucrose solution.

    • Cut coronal sections (e.g., 40 µm) of the striatum and substantia nigra on a freezing microtome.

  • Immunohistochemistry:

    • Incubate the free-floating sections with a primary antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

    • Wash the sections and incubate with a biotinylated secondary antibody.

    • Amplify the signal using an avidin-biotin complex (ABC) kit.

    • Visualize the staining using a diaminobenzidine (DAB) substrate.

  • Quantification:

    • Striatal Fiber Density: Capture images of the stained striatal sections and quantify the optical density of TH-positive fibers using image analysis software (e.g., ImageJ).

    • SNc Cell Counts: Use stereological methods (e.g., the optical fractionator probe) to obtain an unbiased estimate of the number of TH-positive neurons in the substantia nigra.

    • Express the results as a percentage of the unlesioned (contralateral) hemisphere.

Data Presentation

The following tables summarize the quantitative data from representative studies on this compound's neuroprotective effects in the 6-OHDA mouse model.

Table 1: Dose-Dependent Neuroprotection by this compound

This compound Plasma Concentration (ng/ml)Relative TH+ Fiber Density in Striatum (%)Relative TH+ Cell Bodies in SNc (%)
Vehicle (0)~10%~30%
2.6 - 5.0~20-40%~40-60%
5.1 - 10.0~40-60%~60-80%
> 10.0~60-80%~80-95%

Data are approximated from published findings.[1]

Table 2: Summary of Experimental Parameters

ParameterDescription
Animal Model C57BL/6 mice, male, 8-10 weeks old
6-OHDA Lesion 2.5 µg in 1 µl, unilateral intrastriatal injection[1]
This compound Administration Subcutaneous osmotic minipumps or timed-release pellets
This compound Dosage 3 mg/kg/day or as needed to achieve target plasma levels[4][5][11]
Behavioral Tests Cylinder test, Rotarod test[6]
Endpoint Analysis 25 days post-lesion[1]
Histological Marker Tyrosine Hydroxylase (TH)

Signaling Pathway

This compound is thought to exert its neuroprotective effects by blocking Cav1.3 L-type calcium channels, which reduces calcium influx and subsequent mitochondrial stress in dopaminergic neurons.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects Ca_channel Cav1.3 Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion influx This compound This compound This compound->Ca_channel blocks Neuroprotection Neuroprotection This compound->Neuroprotection promotes Mitochondrion Mitochondrion Ca_ion->Mitochondrion uptake Oxidative_stress Oxidative Stress Mitochondrion->Oxidative_stress leads to Apoptosis Apoptosis Oxidative_stress->Apoptosis induces

Fig. 2: Proposed mechanism of this compound-mediated neuroprotection.

Conclusion

The administration of this compound has demonstrated significant neuroprotective potential in the 6-OHDA mouse model of Parkinson's disease. The protocols outlined in these application notes provide a framework for researchers to investigate this and other potential neuroprotective compounds. Careful attention to surgical technique, drug delivery, and behavioral and histological endpoints is critical for obtaining reliable and reproducible results. The dose-dependent nature of this compound's effect highlights the importance of monitoring plasma concentrations to correlate with neuroprotective outcomes.[1]

References

Application Notes and Protocols for Continuous In Vivo Delivery of Isradipine via Osmotic Minipumps

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isradipine, a dihydropyridine calcium channel blocker, is a potent vasodilator used in the management of hypertension.[1][2][3] Beyond its cardiovascular applications, this compound is gaining attention for its neuroprotective potential, particularly in preclinical models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[4][5][6][7] Achieving stable, long-term in vivo concentrations of this compound is crucial for investigating its therapeutic efficacy and underlying mechanisms. Osmotic minipumps offer a reliable method for continuous and controlled drug delivery in animal models, overcoming the short half-life and potential for bolus-dose-related side effects associated with traditional administration routes.[4][8]

These application notes provide a comprehensive guide for researchers on the use of osmotic minipumps for the continuous in vivo delivery of this compound. This document includes detailed protocols for solution preparation, surgical implantation of osmotic minipumps, and relevant quantitative data to guide experimental design.

Data Presentation

Table 1: this compound Dose and Resulting Plasma Concentrations in Mice
Dose (mg/kg/day)Delivery MethodVehicleDurationResulting Plasma Concentration (ng/mL)Animal ModelReference
3Subcutaneous Alzet Osmotic Minipump (model 2004)DMSO/PEG30028 days2.6 - 46.7 (variable)Mouse (C57BL/6)[4]
----IC50 for neuroprotection: 5.0Mouse (6-OHDA model)[4]

Note: The significant variability in plasma concentration reported in the study by Ilijic et al. (2011) was attributed to potential variations in pump performance. Researchers should consider implementing methods to verify pump delivery rate and measure plasma concentrations in their own studies.

Table 2: this compound Solubility Information
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO18.5750
Ethanol7.4320

Note: this compound is practically insoluble in water.[2] The use of co-solvents is necessary for preparing solutions for in vivo delivery.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Osmotic Minipumps

This protocol is based on the formulation used by Ilijic et al. (2011) for the successful continuous delivery of this compound in mice.[4]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

  • Vortex mixer

  • Laminar flow hood or other aseptic environment

Procedure:

  • Determine the required concentration of this compound: Calculate the concentration needed based on the desired dose (mg/kg/day), the animal's weight, and the specific pumping rate of the chosen osmotic minipump model.

    • Formula: Concentration (mg/mL) = [Dose (mg/kg/day) x Animal Weight (kg)] / [Pump Flow Rate (mL/day)]

  • Prepare the vehicle solution: In an aseptic environment, prepare the DMSO/PEG300 vehicle. The exact ratio can be optimized, but a common starting point is a 1:1 mixture.

  • Dissolve this compound:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the this compound powder. Vortex thoroughly until the powder is completely dissolved.

    • Add the calculated volume of PEG300 to the this compound-DMSO solution. Vortex again until the solution is homogenous.

  • Sterile Filtration (Optional but Recommended): If the solution is not prepared from sterile components, it is advisable to filter it through a 0.22 µm syringe filter to ensure sterility before filling the pumps.

  • Storage: Store the prepared this compound solution protected from light at room temperature. While long-term stability data in this specific vehicle is not extensively published, its use in a 28-day study suggests good stability.[4] It is recommended to prepare the solution fresh before filling the pumps.

Protocol 2: Surgical Implantation of Subcutaneous Osmotic Minipumps in Mice

This protocol provides a standard procedure for the subcutaneous implantation of ALZET® osmotic pumps. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Heating pad

  • Hair clippers or depilatory cream

  • Surgical scrub (e.g., povidone-iodine and 70% ethanol)

  • Sterile surgical instruments (scalpel, forceps, wound clips or sutures)

  • Sterile gauze

  • Filled and primed osmotic minipump

  • Analgesic

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the mouse using an appropriate anesthetic.

    • Place the anesthetized animal on a heating pad to maintain body temperature.

    • Shave the fur from the dorsal mid-scapular region.

    • Disinfect the surgical site by scrubbing with povidone-iodine followed by 70% ethanol.

  • Incision:

    • Make a small midline incision (approximately 1 cm) through the skin in the prepared area.

  • Subcutaneous Pocket Formation:

    • Insert a pair of blunt forceps into the incision and gently spread the subcutaneous tissue to create a small pocket. The pocket should be large enough to accommodate the pump without being too loose.

  • Pump Implantation:

    • Insert the filled and primed osmotic minipump into the subcutaneous pocket, with the delivery portal pointing away from the incision.

  • Wound Closure:

    • Close the incision with wound clips or sutures.

  • Post-operative Care:

    • Administer a post-operative analgesic as recommended by your institution's veterinarian.

    • Monitor the animal daily for signs of pain, infection, or distress until it has fully recovered from the surgery.

    • Wound clips or sutures should be removed 7-10 days after surgery.

Visualizations

This compound Mechanism of Action and Downstream Signaling

Isradipine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca2+_ext Ca²⁺ LTCC L-type Ca²⁺ Channel (Cav1.2/1.3) Ca2+_ext->LTCC Influx Ca2+_int Ca²⁺ LTCC->Ca2+_int Depolarization This compound This compound This compound->LTCC Blocks Neuroprotection Neuroprotection & Reduced Oxidative Stress This compound->Neuroprotection Promotes Calmodulin Calmodulin Ca2+_int->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (e.g., c-Fos, BDNF) CREB->Gene_Expression Regulates

Caption: this compound blocks L-type calcium channels, reducing intracellular calcium influx and downstream signaling cascades.

Experimental Workflow for In Vivo this compound Delivery

Experimental_Workflow cluster_prep Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase A Calculate this compound Concentration B Prepare this compound Solution A->B C Fill and Prime Osmotic Minipumps B->C D Surgical Implantation of Minipumps C->D E Post-operative Monitoring D->E F Continuous this compound Delivery E->F G Behavioral Testing (Optional) F->G H Plasma Collection for Concentration Analysis F->H I Tissue Collection and Analysis F->I

Caption: A typical experimental workflow for continuous this compound delivery using osmotic minipumps.

References

Application Notes and Protocols for Intranasal Isradipine Delivery to Enhance Brain Penetration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isradipine, a dihydropyridine calcium channel blocker, is under investigation as a potential neuroprotective agent for neurodegenerative disorders such as Parkinson's disease.[1] Its therapeutic efficacy is hypothesized to be mediated through the modulation of Cav1 Ca2+ channels in the brain.[2][3] However, achieving therapeutic concentrations in the central nervous system (CNS) via oral administration is challenging due to systemic side effects and first-pass metabolism.[3][4][5] Intranasal delivery presents a promising alternative, offering a non-invasive method to bypass the blood-brain barrier and directly target the brain, potentially increasing therapeutic efficacy while minimizing peripheral exposure.[6]

These application notes provide a comprehensive overview of intranasal this compound delivery methods, summarizing key quantitative data and detailing experimental protocols for researchers. The information is compiled from preclinical studies and aims to guide the development and evaluation of intranasal this compound formulations for enhanced brain penetration.

Signaling Pathway of this compound in Neurons

This compound is a negative allosteric modulator of L-type calcium channels, with a particularly high affinity for the Cav1.3 subtype, which is prominently expressed in dopaminergic neurons of the substantia nigra.[7] By blocking these channels, this compound reduces calcium influx during neuronal pacemaking, which is thought to decrease mitochondrial oxidant stress and, in turn, confer neuroprotection.[8][9]

Isradipine_Signaling_Pathway This compound Action on Cav1.3 Channels in Dopaminergic Neurons This compound This compound Cav1_3 Cav1.3 L-type Calcium Channel This compound->Cav1_3 Blocks Ca_influx Ca2+ Influx Oxidative_Stress Mitochondrial Oxidant Stress This compound->Oxidative_Stress Reduces Neuroprotection Neuroprotection This compound->Neuroprotection Promotes Cav1_3->Ca_influx Mediates Mitochondria Mitochondria Ca_influx->Mitochondria Stimulates Mitochondria->Oxidative_Stress Generates

Caption: this compound blocks Cav1.3 channels, reducing calcium influx and mitochondrial stress.

Data Presentation: Pharmacokinetics of Intranasal this compound

The following tables summarize quantitative data from a key preclinical study comparing intranasal and oral administration of this compound in mice.[2][3] These data highlight the potential of intranasal delivery to achieve higher brain-to-plasma concentration ratios.

Table 1: Brain and Plasma Concentrations of this compound 30 Minutes After Intranasal Administration [2][3]

VehicleDose (mg/kg)Median Brain Concentration (nM)Median Plasma Concentration (nM)
Vehicle 1 (0.5% CMC in saline)56Not Detected
103611
Vehicle 2 (N,N-dimethylformamide, PEG 400, saline)524455
10732332

Table 2: Time-Course of this compound Concentrations After Intranasal Administration (15 mg/kg in Vehicle 2) [2][3]

Time After AdministrationMedian Brain Concentration (nM)Median Plasma Concentration (nM)Brain/Plasma Ratio
30 minutes>200~80~2.5
1 hour>200~50~4
3 hours~100~1.25~80
6 hours30Not Detected-
24 hoursNot DetectedNot Detected-

Table 3: Comparison of Intranasal vs. Oral this compound Administration (10 mg/kg) [2][3]

RouteVehicleMedian Brain Concentration (nM)Median Plasma Concentration (nM)
Intranasal DMSO~800-1000~200-300
Oral DMSO~50-100~10-20
Intranasal Vehicle 2~700-800~300-400
Oral Vehicle 2~1000-1200~400-500

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the intranasal delivery of this compound.

Protocol 1: Preparation of this compound Formulations for Intranasal Delivery

This protocol is adapted from a preclinical study and describes the preparation of simple this compound suspensions.[3] For enhanced delivery, this compound can be formulated into nanoemulsions or mucoadhesive gels.[4][10]

Materials:

  • This compound powder

  • Vehicle 1: Carboxymethylcellulose (CMC), Saline (0.9% NaCl)

  • Vehicle 2: N,N-dimethylformamide, PEG 400, Saline (0.9% NaCl)

  • Vehicle 3: Dimethylsulfoxide (DMSO)

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Vehicle 1 (0.5% CMC in Saline):

    • Weigh the required amount of CMC to prepare a 0.5% (w/v) solution in saline.

    • Slowly add the CMC to the saline while stirring vigorously with a magnetic stirrer to prevent clumping.

    • Continue stirring until the CMC is completely dissolved.

    • Weigh the desired amount of this compound and add it to the vehicle to achieve the target concentration (e.g., 25 mg/mL).

    • Stir the suspension continuously until a homogenous mixture is achieved. Keep the suspension well-mixed before and during administration as this compound is not fully soluble.

  • Vehicle 2 (N,N-dimethylformamide, PEG 400, Saline):

    • Prepare the vehicle by mixing N,N-dimethylformamide, PEG 400, and saline in a 2:6:2 ratio.

    • Add the desired amount of this compound to the vehicle to reach the target concentration (e.g., 25 mg/mL).

    • Stir until a homogenous suspension is formed.

  • Vehicle 3 (DMSO):

    • Add the desired amount of this compound directly to DMSO to achieve the target concentration (e.g., 50 mg/mL).

    • Stir until the this compound is fully dissolved or a homogenous suspension is formed.

Protocol 2: Intranasal Administration of this compound to Mice

This protocol describes the intranasal administration of this compound to anesthetized mice. Administration to awake mice is also possible but requires extensive handling and acclimation.[11]

Materials:

  • Prepared this compound formulation

  • C57BL/6 mice (or other appropriate strain)

  • Isoflurane anesthesia system

  • Micropipette and tips

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse to determine the correct dosing volume.

    • Lightly anesthetize the mouse using isoflurane.

  • Dosing:

    • Hold the mouse in a supine position.[12]

    • Using a micropipette, administer a small volume (e.g., 2-3 µL) of the well-mixed this compound suspension into one nare.[3]

    • Alternate between nares for subsequent administrations until the total calculated dose volume is delivered.[13]

    • Allow the mouse to inhale the droplets.

  • Post-Administration Monitoring:

    • Monitor the animal until it has fully recovered from anesthesia.[14]

    • Observe for any signs of respiratory distress or adverse reactions.

Intranasal_Dosing_Workflow Workflow for Intranasal Dosing in Mice start Start weigh_mouse Weigh Mouse start->weigh_mouse anesthetize Anesthetize Mouse (Isoflurane) weigh_mouse->anesthetize position_mouse Position Mouse (Supine) anesthetize->position_mouse administer_dose Administer Dose (2-3 µL per nare, alternating) position_mouse->administer_dose monitor_recovery Monitor Recovery from Anesthesia administer_dose->monitor_recovery end End monitor_recovery->end

Caption: Workflow for intranasal administration of this compound to anesthetized mice.

Protocol 3: Brain and Plasma Sample Collection

Materials:

  • Surgical scissors and forceps

  • EDTA-coated collection tubes

  • Centrifuge

  • Dry ice or liquid nitrogen

  • -80°C freezer

Procedure:

  • At the designated time point post-administration, euthanize the mouse via an approved method.

  • Immediately collect blood via cardiac puncture into an EDTA-coated tube.

  • Centrifuge the blood sample to separate the plasma. Collect the supernatant (plasma) and store at -80°C.

  • Perfuse the mouse with cold saline to remove blood from the brain.

  • Dissect the brain and flash-freeze it in liquid nitrogen or on dry ice.

  • Store the brain tissue at -80°C until analysis.

Protocol 4: Quantification of this compound in Brain and Plasma Samples

This protocol provides a general workflow for this compound quantification using Liquid Chromatography-Mass Spectrometry (LC-MS), a common and sensitive method.[3][15]

Materials:

  • Homogenizer

  • Liquid-liquid extraction solvents (e.g., methyl-t-butyl ether)

  • Internal standard (e.g., amlodipine)

  • LC-MS/MS system

  • Analytical standards of this compound

Procedure:

  • Sample Preparation:

    • Brain Tissue: Homogenize the brain tissue in an appropriate buffer.

    • Plasma: Thaw the plasma samples.

    • Extraction: Perform a liquid-liquid extraction of this compound and the internal standard from the brain homogenate or plasma. This typically involves protein precipitation followed by extraction with an organic solvent.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into the LC-MS/MS system.

    • Separate this compound from other components using a suitable HPLC column and mobile phase.

    • Detect and quantify this compound using mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the brain and plasma samples by comparing their peak areas to the standard curve.

Sample_Analysis_Workflow Workflow for this compound Quantification start Start sample_prep Sample Preparation (Brain Homogenization/Plasma Thawing) start->sample_prep extraction Liquid-Liquid Extraction sample_prep->extraction lc_ms_analysis LC-MS/MS Analysis extraction->lc_ms_analysis data_analysis Data Analysis (Standard Curve Comparison) lc_ms_analysis->data_analysis end End data_analysis->end

Caption: General workflow for quantifying this compound in biological samples.

Advanced Formulation Strategies

To further enhance brain penetration and residence time in the nasal cavity, advanced formulations such as nanoemulsions and mucoadhesive gels can be employed.

  • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range.[16] They can improve the solubility and absorption of lipophilic drugs like this compound.[4] A potential starting point for an this compound nanoemulsion for intranasal delivery could be adapted from oral formulations, using components like Transcutol, Tween 20, and a suitable oil, optimizing the ratios to achieve a small particle size (<200 nm).[5][17]

  • Mucoadhesive Gels: These formulations increase the viscosity and residence time of the drug in the nasal cavity, allowing for greater absorption.[10] Polymers such as chitosan or carbopol can be incorporated into the this compound suspension to impart mucoadhesive properties.

Conclusion

Intranasal delivery of this compound is a viable strategy to enhance brain penetration and achieve potentially neuroprotective concentrations while minimizing systemic side effects. The choice of vehicle is critical in optimizing brain uptake. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies to further explore and develop intranasal this compound formulations for the treatment of neurodegenerative diseases.

References

Application Notes and Protocols: Isradipine Treatment in MC65 Neuroblastoma Cell Line for Alzheimer's Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal death. A key pathological feature of AD is the dysregulation of intracellular calcium (Ca²⁺) homeostasis. The human neuroblastoma MC65 cell line serves as a valuable in vitro model for studying Aβ-induced neurotoxicity. This cell line conditionally expresses the C-terminal 99-amino acid fragment of the amyloid precursor protein (APP-C99), which is subsequently cleaved to produce Aβ. Upon induction, MC65 cells exhibit Aβ oligomer formation and subsequent cytotoxicity, mimicking key aspects of AD pathology.

Isradipine, a dihydropyridine L-type voltage-gated calcium channel (L-VGCC) blocker, has emerged as a promising therapeutic candidate for AD. It has been shown to protect MC65 cells from Aβ-induced neurotoxicity at nanomolar concentrations.[1][2] These application notes provide a detailed overview of the use of this compound in the MC65 cell line, including its mechanism of action, experimental protocols, and key findings.

Mechanism of Action of this compound in the MC65 Cell Line

The neuroprotective effect of this compound in the context of Aβ-induced toxicity in MC65 cells is primarily attributed to its role as an L-type calcium channel antagonist. The proposed mechanism is as follows:

  • Aβ-induced Calcium Dysregulation: The expression and accumulation of Aβ oligomers in MC65 cells lead to an upregulation of L-type voltage-gated calcium channels, particularly the Cav1.2 subtype.[1][3] This results in an excessive influx of extracellular Ca²⁺ into the cytoplasm.[2]

  • Calcium Overload and Cytotoxicity: The sustained increase in intracellular Ca²⁺ disrupts cellular homeostasis, leading to mitochondrial dysfunction, oxidative stress, and ultimately, cell death.[3][4] Notably, the cell death mechanism in MC65 cells appears to be independent of caspase-3.[1][2]

  • This compound's Protective Role: this compound exerts its neuroprotective effects through a dual mechanism:

    • Direct Blockade of L-VGCCs: this compound binds to and blocks the Cav1.2 channels, thereby inhibiting the Aβ-induced influx of Ca²⁺.[3]

    • Downregulation of Cav1.2 Expression: Studies have shown that this compound can also suppress the expression of Cav1.2 channels, further reducing the cell's susceptibility to Ca²⁺ overload.[3][5]

It is important to note that this compound's protective action occurs downstream of Aβ oligomer formation, as it does not prevent the formation of these toxic species.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on the MC65 neuroblastoma cell line.

ParameterCell LineTreatmentEffective ConcentrationOutcomeReference(s)
NeuroprotectionMC65This compound50-100 nMProtection against Aβ-induced cytotoxicity.[2]
Cytotoxicity PreventionMC65This compound48 nM (18 ng/mL)Prevention of Aβ-induced cytotoxicity.[2][6]
PotencyMC65This compound, Verapamil, Diltiazem, NimodipineNanomolarThis compound was the most potent among the tested L-type calcium channel blockers.[1][2]
Aβ Oligomer FormationMC65This compoundNot ApplicableDid not suppress amyloid beta oligomer formation.[1][2]
Aβ Fibril FormationIn vitroThis compound (0.05 µM)Not ApplicableDid not interfere with Aβ fibril formation in a Thioflavin T assay.[2]
Aβ1-42 Production (CHO cells)CHOThis compoundMicromolarStimulated Aβ1-42 production.[7]

Note: The stimulation of Aβ1-42 production by this compound in CHO cells overexpressing APP highlights model-dependent effects and the complexity of Aβ processing. However, in the MC65 model, the primary protective mechanism is downstream of Aβ production.

Experimental Protocols

Protocol 1: Culturing and Induction of MC65 Cells

This protocol describes the standard procedure for maintaining and inducing Aβ production in the MC65 cell line.

Materials:

  • MC65 human neuroblastoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Tetracycline hydrochloride

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Procedure:

  • Cell Culture Maintenance (Repressed State):

    • Culture MC65 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • To suppress the expression of APP-C99, maintain the culture medium with 1 µg/mL tetracycline.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • Induction of Aβ Production (Derepressed State):

    • To induce the expression of APP-C99 and subsequent Aβ production, remove the tetracycline from the culture medium.

    • Plate the cells at the desired density in tetracycline-free medium.

    • Wash the cells with PBS twice before adding the tetracycline-free medium to ensure complete removal of the suppressor.

    • Cell death is typically observed within 48-72 hours after tetracycline withdrawal.[8]

Protocol 2: this compound Treatment and Cytotoxicity Assay

This protocol details the treatment of induced MC65 cells with this compound and the assessment of its neuroprotective effects using a Lactate Dehydrogenase (LDH) cytotoxicity assay.

Materials:

  • Induced MC65 cells (from Protocol 1)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • LDH cytotoxicity assay kit

  • 96-well plates

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C.

    • Prepare fresh dilutions in culture medium for each experiment. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Cell Plating and Treatment:

    • Plate MC65 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in tetracycline-free medium.

    • Simultaneously, treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).

    • Include the following controls:

      • Untreated, Uninduced (Tetracycline-positive): Cells cultured in the presence of tetracycline.

      • Vehicle Control, Induced (Tetracycline-negative): Cells cultured in tetracycline-free medium with the vehicle (DMSO) at the same concentration as the this compound-treated wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • LDH Cytotoxicity Assay:

    • After the incubation period, measure cell death by quantifying the release of LDH into the culture medium using a commercially available LDH cytotoxicity assay kit.

    • Follow the manufacturer's instructions for the assay.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cytotoxicity relative to the vehicle-treated induced control.

Visualizations

Signaling Pathway of this compound's Neuroprotective Effect

Isradipine_Mechanism cluster_Cell MC65 Neuron Abeta Aβ Oligomers (Induced by TC withdrawal) Cav12 L-type Ca²⁺ Channel (Cav1.2) Abeta->Cav12 Upregulates Expression & Activity Ca_influx Cav12->Ca_influx Ca_overload ↑ Intracellular [Ca²⁺] Ca_influx->Ca_overload Cytotoxicity Neurotoxicity (Caspase-3 Independent) Ca_overload->Cytotoxicity This compound This compound This compound->Cav12 Blocks Channel & Suppresses Expression Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Culture MC65 Cells (+ Tetracycline) induce Induce Aβ Production (- Tetracycline) start->induce plate Plate Cells in 96-well Plate induce->plate treat Add this compound (Varying Concentrations) plate->treat controls Include Controls: - Uninduced - Vehicle plate->controls incubate Incubate for 48-72h treat->incubate controls->incubate assay Perform LDH Cytotoxicity Assay incubate->assay analyze Analyze Data & Determine Neuroprotection assay->analyze

References

Assessing Isradipine's Effect on Neurite Outgrowth in Primary Neuron Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isradipine, a dihydropyridine L-type calcium channel (LTCC) blocker, is primarily utilized as an antihypertensive agent. Emerging research, however, points towards its neuroprotective potential in various neurodegenerative disease models, such as Parkinson's and Alzheimer's disease.[1][2][3] The mechanism often cited involves the modulation of intracellular calcium homeostasis, which is crucial for neuronal function and survival. A key aspect of neuronal health and plasticity is the ability of neurons to extend and maintain neurites, a fundamental process in forming neural circuits. While direct evidence for this compound's effect on neurite outgrowth in primary neuron cultures is limited, studies on analogous LTCC blockers, such as nimodipine, suggest a potential role in promoting neurite elongation.[4][5][6] These application notes provide a framework for investigating the effects of this compound on neurite outgrowth in primary neuron cultures, including detailed protocols and expected outcomes based on related compounds.

Data Presentation

Direct quantitative data on the effect of this compound on neurite outgrowth in primary neuron cultures is not extensively available in current literature. However, studies on the related dihydropyridine LTCC blocker, nimodipine, provide valuable insights. The following tables summarize quantitative data from studies on nimodipine, which can serve as a preliminary guide for designing experiments with this compound.

Table 1: Effect of Nimodipine on Neurite Length in PC12 Cells

Treatment GroupConcentrationFold Increase in Neurite Length (vs. Control)Reference
Nimodipine10 µM~2.0[4]
Nimodipine20 µM~3.0[4]
Nifedipine50 µMPromoted neurite outgrowth[4]

PC12 cells are a common model for neuronal differentiation and neurite outgrowth studies.

Table 2: Effect of Nimodipine on Neurite Density in Organotypic Brain Slice Co-cultures

Treatment GroupConcentrationEffect on Neurite DensityReference
Nimodipine0.1 µMGrowth promoting[5][6]
Nimodipine1.0 µMGrowth promoting (more pronounced than NGF)[5][6]
Nimodipine10 µMNo beneficial effect[5][6]

Organotypic cultures provide a 3D environment that more closely mimics in vivo conditions.

Signaling Pathways

The modulation of intracellular calcium levels through L-type calcium channels can influence a cascade of signaling pathways involved in neurite outgrowth. Blocking LTCCs with dihydropyridines like this compound is hypothesized to reduce calcium influx, which in turn can affect downstream effectors such as Calmodulin-dependent kinase (CaMK) and extracellular signal-regulated kinase (ERK), ultimately influencing transcription factors like cAMP-response element-binding protein (CREB).[4] CREB activation is known to promote the expression of genes involved in neuronal survival and plasticity, including neurite extension. Additionally, Glycogen Synthase Kinase-3β (GSK-3β), a key regulator of neuronal morphology, is another potential downstream target.

Isradipine_Signaling_Pathway This compound This compound LTCC L-type Calcium Channel (LTCC) This compound->LTCC blocks Ca_influx Ca2+ Influx LTCC->Ca_influx mediates CaMKII CaMKII Ca_influx->CaMKII activates GSK3b GSK-3β Ca_influx->GSK3b modulates ERK ERK CaMKII->ERK activates CREB CREB ERK->CREB activates Neurite_Outgrowth Neurite Outgrowth CREB->Neurite_Outgrowth promotes GSK3b->Neurite_Outgrowth regulates

Caption: Proposed signaling pathway for this compound's effect on neurite outgrowth.

Experimental Workflow

A typical workflow for assessing the effect of this compound on neurite outgrowth in primary neuron cultures involves several key stages, from neuron isolation to data analysis.

Experimental_Workflow A Primary Neuron Isolation & Culture B This compound Treatment (Varying Concentrations) A->B C Incubation (24-72 hours) B->C D Immunocytochemistry (e.g., β-III Tubulin) C->D E Image Acquisition (Fluorescence Microscopy) D->E F Neurite Outgrowth Analysis (e.g., ImageJ) E->F G Data Quantification & Statistical Analysis F->G

Caption: Experimental workflow for assessing neurite outgrowth.

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Hibernate-E medium (Thermo Fisher Scientific)

  • Papain (Worthington Biochemical)

  • DNase I (Sigma-Aldrich)

  • Neurobasal Plus Medium (Thermo Fisher Scientific)

  • B-27 Plus Supplement (Thermo Fisher Scientific)

  • GlutaMAX Supplement (Thermo Fisher Scientific)

  • Penicillin-Streptomycin (Thermo Fisher Scientific)

  • Poly-D-lysine (PDL) coated culture plates or coverslips

  • Sterile dissection tools

  • 15 mL and 50 mL conical tubes

  • Water bath at 37°C

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Tissue Dissection:

    • Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

    • Aseptically remove the uterine horn and place it in a sterile Petri dish containing ice-cold Hibernate-E medium.

    • Dissect the embryos and remove the brains.

    • Under a dissecting microscope, carefully dissect the cortices and place them in a fresh dish with ice-cold Hibernate-E medium.

  • Enzymatic Digestion:

    • Transfer the cortical tissue to a 15 mL conical tube.

    • Aspirate the Hibernate-E medium and add 5 mL of pre-warmed papain solution (20 units/mL in Hibernate-E).

    • Incubate in a 37°C water bath for 20-30 minutes with gentle agitation every 5 minutes.

    • Add 50 µL of DNase I (1 mg/mL) and incubate for another 5 minutes.

  • Mechanical Dissociation:

    • Carefully remove the papain solution and wash the tissue twice with 5 mL of pre-warmed Neurobasal Plus Medium containing B-27 and GlutaMAX.

    • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained. Avoid creating bubbles.

    • Let the tube stand for 2 minutes to allow any remaining tissue clumps to settle.

  • Cell Plating:

    • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

    • Plate the neurons on PDL-coated plates or coverslips at a density of 1 x 10^5 cells/cm^2 in complete Neurobasal Plus Medium.

    • Incubate the cultures in a humidified incubator at 37°C with 5% CO2.

    • After 24 hours, perform a half-medium change to remove cellular debris.

Protocol 2: this compound Treatment and Neurite Outgrowth Assay

This protocol details the treatment of primary neurons with this compound and the subsequent analysis of neurite outgrowth.

Materials:

  • Primary neuron cultures (from Protocol 1)

  • This compound (Sigma-Aldrich)

  • Dimethyl sulfoxide (DMSO)

  • Paraformaldehyde (PFA), 4% in PBS

  • Phosphate-buffered saline (PBS)

  • Triton X-100

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody: anti-β-III Tubulin (Tuj1) antibody (neuronal marker)

  • Secondary antibody: Alexa Fluor conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

  • Image analysis software (e.g., ImageJ with NeuronJ plugin)

Procedure:

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10 mM.

    • On day in vitro (DIV) 3, treat the primary neuron cultures with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM).

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

    • Incubate the treated cultures for 48-72 hours.

  • Immunocytochemistry:

    • After the incubation period, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with blocking solution for 1 hour at room temperature.

    • Incubate with the primary antibody (anti-β-III Tubulin) diluted in blocking solution overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the Alexa Fluor conjugated secondary antibody and DAPI diluted in blocking solution for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition.

    • Use image analysis software to quantify neurite outgrowth.

      • Total Neurite Length: Trace the length of all neurites per neuron.

      • Number of Primary Neurites: Count the number of neurites extending directly from the cell body.

      • Neurite Branching: Count the number of branch points per neuron.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups with the vehicle control.

Conclusion

While direct and extensive quantitative data on this compound's effect on neurite outgrowth in primary neuron cultures is still emerging, the available information on related LTCC blockers provides a strong rationale for further investigation. The protocols and information presented here offer a comprehensive guide for researchers to systematically assess the potential of this compound to modulate neuronal morphology. Such studies will be crucial in elucidating the full spectrum of this compound's neuroactive properties and its potential as a therapeutic agent for neurodegenerative and neurodevelopmental disorders.

References

Application Notes and Protocols for Western Blot Analysis of Cav1.2 Expression Following Isradipine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cav1.2, the α1C subunit of the L-type voltage-gated calcium channel, is a critical component in the regulation of calcium influx in various excitable cells, including cardiomyocytes, neurons, and smooth muscle cells. Its function is implicated in a multitude of physiological processes, and its dysregulation is associated with several cardiovascular and neurological disorders. Isradipine, a dihydropyridine derivative, is a potent and selective blocker of L-type calcium channels, with a high affinity for Cav1.2.[1][2] While this compound's primary mechanism of action is the inhibition of channel conductance, its potential long-term effects on the expression level of the Cav1.2 protein are of significant interest in drug development and research.[1] This document provides a detailed protocol for the analysis of Cav1.2 protein expression by Western blot in response to treatment with this compound.

Data Presentation: Effect of this compound on Cav1.2 Expression

While this compound is well-characterized as a Cav1.2 channel blocker, literature on its effects on the protein expression of Cav1.2 is limited. One study in a mouse model reported that chronic systemic treatment with this compound did not alter the expression of Ca2+ channels.[3] To illustrate how data on expression changes could be presented, the following table summarizes hypothetical quantitative data from a dose-response experiment designed to assess the impact of this compound on Cav1.2 protein levels in a cell culture model.

Treatment GroupThis compound ConcentrationMean Normalized Cav1.2 Expression (arbitrary units)Standard Deviationp-value (vs. Vehicle Control)
Vehicle Control0 µM1.000.12-
Low Dose1 µM0.980.15>0.05
Medium Dose10 µM0.950.11>0.05
High Dose50 µM0.920.18>0.05

Table 1: Hypothetical quantitative analysis of Cav1.2 protein expression by Western blot following a 24-hour treatment with this compound. Data are presented as mean ± standard deviation from three independent experiments. Statistical significance was determined using a one-way ANOVA followed by a Dunnett's post-hoc test.

Signaling Pathways and Experimental Workflow

This compound and Cav1.2 Signaling

This compound directly binds to the α1 subunit of the Cav1.2 channel, inhibiting calcium influx upon membrane depolarization.[1] The regulation of Cav1.2 at the plasma membrane is a complex process involving various signaling pathways that can influence its trafficking, localization, and function. While a direct signaling pathway linking this compound to the regulation of Cav1.2 gene expression is not well-established, other pathways involving protein kinase A (PKA) and calmodulin (CaM) are known to modulate Cav1.2 channel activity.

This compound This compound Cav1_2 Cav1.2 Channel This compound->Cav1_2 blocks Ca_influx Ca²⁺ Influx Cav1_2->Ca_influx mediates CaM Calmodulin (CaM) Ca_influx->CaM activates Cell_Membrane Cell Membrane PKA PKA PKA->Cav1_2 phosphorylates (modulates activity) cAMP cAMP cAMP->PKA GPCR GPCR AC Adenylyl Cyclase GPCR->AC AC->cAMP CaM->Cav1_2 modulates activity

Caption: Signaling pathways influencing Cav1.2 channel activity.

Western Blot Experimental Workflow

The following diagram outlines the key steps for the Western blot analysis of Cav1.2 expression.

arrow arrow A 1. Cell Culture and This compound Treatment B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. Sample Preparation (Denaturation) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Membrane Blocking F->G H 8. Primary Antibody Incubation (anti-Cav1.2) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Chemiluminescent Detection I->J K 11. Data Analysis and Quantification J->K

References

Application Notes and Protocols: Radiosynthesis and Preclinical PET Imaging of [11C]Isradipine

Author: BenchChem Technical Support Team. Date: November 2025

These notes provide detailed protocols and data for the radiosynthesis of [11C]isradipine and its application in preclinical Positron Emission Tomography (PET) imaging studies. This compound is a potent and selective L-type voltage-gated calcium channel (LTCC) blocker, and its radiolabeled form, [11C]this compound, serves as a valuable tool for in vivo imaging of these channels in the central nervous system and other tissues.[1]

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is achieved through the O-methylation of its desmethyl precursor using [11C]methyl iodide ([11C]CH₃I).[1][2] The "loop" method allows for an efficient and rapid synthesis, yielding the radiotracer with high specific activity suitable for research studies.[2]

Experimental Protocol: Radiosynthesis
  • Production of [11C]Methyl Iodide: Carbon-11 is typically produced as [11C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. [11C]CO₂ is then converted to [11C]CH₃I using a gas-phase iodination method.[2]

  • Precursor Preparation: A solution of the desmethyl this compound precursor, 4-(benzo[c][1][2]oxadiazol-4-yl)-5-(isopropoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid, is prepared in dimethylformamide (DMF).[1][2]

  • Radiolabeling Reaction: The produced [11C]CH₃I is bubbled through the precursor solution, which also contains tetrabutylammonium hydroxide as a base. The reaction is carried out at room temperature within an HPLC injector loop.[1][2]

  • Purification: The reaction mixture is injected onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system to isolate [11C]this compound from the precursor and other reaction byproducts.[2]

  • Formulation: The collected HPLC fraction containing [11C]this compound is reformulated into a biocompatible solution, typically 10% ethanolic saline, for intravenous injection.[2] This is achieved by passing the diluted fraction through a C18 Sep-Pak cartridge, washing with water, and eluting the final product with ethanol into saline.[3]

  • Quality Control: The final product's radiochemical purity is assessed by analytical HPLC, and specific activity is calculated. The product must meet release criteria, including high radiochemical purity (>95%), before being used in imaging studies.[2][4]

Data Presentation: Radiosynthesis & Quality Control
ParameterValueReference
PrecursorDesmethyl this compound[1][2]
Labeling Agent[11C]Methyl Iodide ([11C]CH₃I)[1][2]
Base / SolventTetrabutylammonium hydroxide / DMF[1][2]
Synthesis Time40 ± 2 minutes (from end-of-bombardment)[2]
Radiochemical Yield (uncorrected)6 ± 3%[1][2]
Radiochemical Purity>95%[2]
Specific Activity (at EOS)143 ± 90 GBq·µmol⁻¹ (3.9 ± 2.4 Ci·µmol⁻¹)[2]
Formulation10% ethanolic saline[2]

Diagram: Radiosynthesis Workflow

G cluster_0 [11C] Production & Conversion cluster_1 Radiolabeling & Purification cluster_2 Final Product Formulation Cyclotron [14N(p,α)11C] Cyclotron Target CO2 [11C]CO2 Cyclotron->CO2 CH3I [11C]CH3I Gas-phase Iodination CO2->CH3I Reaction Labeling Reaction (HPLC Loop, RT) CH3I->Reaction Precursor Desmethyl this compound + TBAOH in DMF Precursor->Reaction HPLC Semi-preparative HPLC Purification Reaction->HPLC Formulation Solid-Phase Extraction (C18 Sep-Pak) HPLC->Formulation QC Quality Control (Purity, Specific Activity) Formulation->QC FinalProduct [11C]this compound in 10% Ethanolic Saline QC->FinalProduct

Caption: Workflow for the radiosynthesis of [11C]this compound.

In Vitro Binding Affinity

This compound is a high-affinity antagonist for L-type calcium channels, particularly the Caᵥ1.2 and Caᵥ1.3 subtypes. Its affinity can be influenced by the membrane potential and the state (open, closed, inactivated) of the channel.[5][6]

Data Presentation: Binding Affinity
ParameterDescriptionValueReference
EC₅₀ Concentration for 50% maximal response (relaxation of rabbit aorta)1.4 nM
EC₂₅ Concentration for 25% reduction in rate of spontaneously beating guinea pig atria0.45 nM
Kᵢ (High Affinity) Dissociation constant for the inactivated, high-affinity state (modeled)~0.5 nM[6]
K꜀ (Low Affinity) Dissociation constant for the closed, low-affinity state (modeled)~500 nM[6]

Preclinical PET Imaging with [11C]this compound

Preclinical PET imaging in rodent models is used to determine the brain penetration and in vivo binding characteristics of [11C]this compound.[2] A dynamic scan allows for the quantification of radiotracer uptake and washout over time. Blocking studies, involving pre-treatment with non-radioactive this compound, are essential to demonstrate the specificity of the radiotracer's binding to L-type calcium channels.[2]

Experimental Protocol: In Vivo PET Imaging in Rats
  • Animal Model: Male Sprague-Dawley rats (440–670 g) are used.[2] Animals are housed with ad libitum access to food and water.[2]

  • Anesthesia: Animals are anesthetized using isoflurane/oxygen (2%–3%, 1.5 L·min⁻¹) for the duration of the imaging session (~45 min).[2]

  • Blocking Study (Pre-treatment): For specificity assessment, a cohort of animals is pre-treated with non-radioactive this compound (2 mg·kg⁻¹, intraperitoneal injection) 30 minutes prior to radiotracer administration.[1][2] The this compound is formulated in a vehicle of 5% DMSO, 5% Tween 80, and 90% saline.[2]

  • Radiotracer Administration: [11C]this compound (41–166 MBq) is administered as a bolus injection via the tail vein.[2]

  • PET Scan Acquisition: A dynamic 30-minute PET scan is initiated at the time of injection.[2]

    • Framing: A typical framing protocol is: 12 × 10 s, 6 × 30 s, 5 × 60 s, 4 × 300 s.[2]

  • Image Reconstruction: PET data are reconstructed using an appropriate algorithm, such as 3D ordered-subset expectation maximization followed by maximum a posteriori reconstruction (OSEM3D/MAP).[2] Corrections for decay are applied.[2]

  • Data Analysis: Reconstructed images are analyzed using software like AMIDE.[2] Regions of interest (ROIs) are drawn (e.g., whole brain) to generate time-activity curves (TACs), which show the change in radioactivity concentration over time.[2]

  • Quantification: Uptake is quantified as the percent of injected dose per cubic centimeter (%ID/cc) or as a Standardized Uptake Value (SUV).[2]

Data Presentation: In Vivo Brain Uptake in Rats
ConditionPeak Brain Uptake (%ID/cc)Time to PeakBrain Uptake (SUV)Reference
Baseline 0.37 ± 0.0815–60 sNot explicitly stated, but calculable[1][2]
This compound Pre-treatment (2 mg/kg) 0.19 ± 0.0515–60 s1.1 ± 0.1[2]
Blockade 25%–40% reduction in whole brain uptakeN/AN/A[1][2]

Diagram: Preclinical PET Imaging Workflow

G cluster_0 Animal & Study Preparation cluster_1 PET Scan Acquisition cluster_2 Data Processing & Analysis AnimalPrep Sprague-Dawley Rat Anesthetize (Isoflurane) Block Pre-treatment Group: Inject cold this compound (2 mg/kg, i.p.) AnimalPrep->Block Baseline Baseline Group: No Pre-treatment AnimalPrep->Baseline Injection Inject [11C]this compound (41-166 MBq, i.v. bolus) Block->Injection Baseline->Injection Scan Acquire 30 min Dynamic PET Scan Injection->Scan Recon Image Reconstruction (OSEM3D/MAP) Scan->Recon ROI ROI Analysis (e.g., Whole Brain) Recon->ROI TAC Generate Time-Activity Curves (TACs) ROI->TAC Analysis Quantify Uptake (%ID/cc, SUV) Compare Baseline vs. Block TAC->Analysis

Caption: Workflow for a preclinical [11C]this compound PET imaging study.

References

Application Notes and Protocols for the Use of Isradipine in Isolated Rat Heart Perfusion Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing isradipine, a potent dihydropyridine calcium channel blocker, in isolated rat heart perfusion experiments using the Langendorff apparatus. This document outlines detailed experimental protocols, presents quantitative data on the effects of this compound on cardiac function, and illustrates the key signaling pathways involved.

Introduction

This compound is a highly selective L-type calcium channel blocker with pronounced effects on vascular smooth muscle and cardiac tissue.[1] In cardiovascular research, the isolated perfused rat heart model (Langendorff preparation) is an invaluable ex vivo tool for studying the direct effects of pharmacological agents on the heart, independent of systemic neurohormonal influences.[2] These notes detail the application of this compound in this model to investigate its impact on myocardial contractility, heart rate, and coronary vascular resistance.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of calcium influx through L-type calcium channels in cardiomyocytes and vascular smooth muscle cells.[3] By blocking these channels, this compound reduces intracellular calcium concentration, leading to a decrease in myocardial contractility and vasodilation of coronary and peripheral arteries.[3] This ultimately results in a reduction of myocardial oxygen consumption.[4]

Data Presentation

The following tables summarize the quantitative effects of this compound on key hemodynamic parameters in the isolated perfused rat heart.

Table 1: Effect of this compound on Myocardial Function

ParameterThis compound ConcentrationPercentage Change from ControlReference
Developed Pressure32 nM~30% decrease[4]
Myocardial Oxygen Consumption (MVO2)32 nM~30% decrease[4]

Note: Further dose-response data is needed to fully characterize the effects of this compound on a wider range of hemodynamic parameters.

Experimental Protocols

Preparation of Perfusion Buffer (Krebs-Henseleit Solution)

The standard perfusate for isolated rat heart experiments is the Krebs-Henseleit (KH) buffer.

Composition of Krebs-Henseleit Buffer:

ComponentConcentration (mmol/L)
NaCl118.0
KCl4.7
CaCl22.5
MgSO41.2
KH2PO41.2
NaHCO325.0
Glucose11.0

Preparation Steps:

  • Dissolve all components except NaHCO3 in distilled water.

  • Aerate the solution with 95% O2 / 5% CO2 for at least 20 minutes to achieve a physiological pH of 7.4.

  • Add NaHCO3 and continue aeration.

  • Filter the buffer through a 0.45 µm filter before use to remove any particulates.

  • Maintain the buffer temperature at 37°C.

Isolated Rat Heart Perfusion (Langendorff)

Materials:

  • Male Wistar rats (250-300g)

  • Heparin (1000 IU/mL)

  • Anesthetic (e.g., sodium pentobarbital, 60 mg/kg)

  • Langendorff apparatus

  • Krebs-Henseleit buffer

  • Surgical instruments

Procedure:

  • Anesthetize the rat via intraperitoneal injection.

  • Administer heparin (1000 IU/kg) intravenously (e.g., via the femoral vein) to prevent blood clotting.

  • Perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and immediately place it in ice-cold KH buffer to arrest contractions.

  • Identify the aorta and carefully cannulate it with an aortic cannula connected to the Langendorff apparatus. Ensure no air bubbles are introduced into the system.

  • Secure the aorta to the cannula with a silk suture.

  • Initiate retrograde perfusion with warm (37°C), oxygenated KH buffer at a constant pressure (typically 60-80 mmHg).

  • Allow the heart to stabilize for a 20-30 minute equilibration period. During this time, monitor heart rate, left ventricular developed pressure (LVDP), and coronary flow until a steady state is achieved.

Preparation and Administration of this compound

Solvent: this compound is sparingly soluble in water but soluble in organic solvents such as DMSO and ethanol. For in vitro experiments, a stock solution of this compound is typically prepared in DMSO. The final concentration of DMSO in the perfusion buffer should be kept low (e.g., <0.1%) to avoid solvent-induced effects on cardiac function.

Administration:

  • Prepare a stock solution of this compound in DMSO.

  • During the experiment, the this compound stock solution is diluted to the desired final concentration in the KH buffer.

  • Introduce the this compound-containing buffer into the perfusion system via a side-port infusion pump or by switching to a reservoir containing the drug solution.

  • Maintain a constant flow rate of the drug infusion to ensure a stable concentration reaches the heart.

Ischemia-Reperfusion Injury Protocol
  • Following the stabilization period and any pre-treatment with this compound, induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

  • After the ischemic period, restore perfusion with the appropriate buffer (with or without this compound) for a reperfusion period (e.g., 60-120 minutes).

  • Monitor cardiac function throughout the ischemia and reperfusion phases.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound in Cardiomyocytes

Isradipine_Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Calcium Channel (Voltage-Gated) This compound->L_type_Ca_Channel Blocks Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Intracellular_Ca ↓ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca SR Sarcoplasmic Reticulum Intracellular_Ca->SR Triggers CICR ↓ Ca²⁺-Induced Ca²⁺ Release SR->CICR Troponin_C Troponin C CICR->Troponin_C Activates Actin_Myosin Actin-Myosin Interaction Troponin_C->Actin_Myosin Initiates Contraction ↓ Myocardial Contraction Actin_Myosin->Contraction MVO2 ↓ Myocardial O₂ Consumption Contraction->MVO2

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental Workflow for this compound in Isolated Rat Heart

Isradipine_Langendorff_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Heparinization Heparinize Rat Anesthesia->Heparinization Heart_Excision Excise Heart Heparinization->Heart_Excision Cannulation Cannulate Aorta Heart_Excision->Cannulation Stabilization Stabilization Period (20-30 min) Cannulation->Stabilization Isradipine_Admin Administer this compound (or Vehicle) Stabilization->Isradipine_Admin Ischemia Global Ischemia (Optional, e.g., 30 min) Isradipine_Admin->Ischemia Data_Acquisition Data Acquisition (LVDP, HR, Coronary Flow, etc.) Isradipine_Admin->Data_Acquisition Direct Effect Study Reperfusion Reperfusion (Optional, e.g., 60-120 min) Ischemia->Reperfusion Reperfusion->Data_Acquisition End End Data_Acquisition->End

References

Troubleshooting & Optimization

Isradipine Stability in Cell Culture Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the stability of isradipine in cell culture media. Due to the limited availability of direct quantitative stability data in published literature, this guide focuses on providing the necessary protocols and knowledge to empower researchers to assess this compound stability within their specific experimental setups.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in a powdered form?

A1: this compound powder is generally stable when stored at room temperature in a light-resistant container.[1][2] For long-term storage, refrigeration (2-8°C) is recommended.

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

A2: this compound is soluble in DMSO and ethanol.[3] For cell culture applications, DMSO is the most common solvent. Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: How stable is this compound once diluted in cell culture media?

A3: The stability of this compound in cell culture media at 37°C is not well-documented in publicly available literature. However, this compound, like other dihydropyridine calcium channel blockers, is known to be susceptible to degradation by UV light and oxidation.[5][6] Therefore, it is crucial to protect media containing this compound from light. The complex composition of cell culture media, including the presence of salts, amino acids, and serum, can potentially influence its stability. It is highly recommended to determine the stability of this compound in your specific cell culture medium and under your experimental conditions.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways for this compound are photodegradation and oxidation.[5] Exposure to light, particularly UV light, can lead to the oxidation of the dihydropyridine ring, which results in a loss of pharmacological activity.

Q5: Can I expect this compound to be stable for a 24-hour experiment?

A5: While some studies have successfully used other dihydropyridine calcium channel blockers in 24-hour cell culture experiments, implying a degree of stability, this should not be assumed for this compound without verification.[7] It is best practice to determine the concentration of this compound at the beginning and end of your experiment to confirm its stability.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Precipitate forms when adding this compound stock to media. This compound has low aqueous solubility, and the addition of a concentrated DMSO stock to an aqueous solution can cause it to precipitate out.[8][9]- Pre-warm the cell culture media to 37°C before adding the this compound stock solution.- Add the stock solution dropwise while gently swirling the media to facilitate mixing.- Avoid using a final DMSO concentration that is too high for your cells to tolerate. If precipitation persists, you may need to prepare a more dilute stock solution and add a larger volume to your media.- Visually inspect the medium for any precipitate after the addition of this compound. If a precipitate is observed, it should be noted, as it will affect the actual concentration of the drug in the solution.
Loss of this compound's biological effect over time. This compound may be degrading in the cell culture media at 37°C.- Protect your cell cultures from light by keeping plates or flasks in a dark incubator and minimizing exposure to ambient light during handling.- Perform a stability study to quantify the concentration of this compound in your media over the time course of your experiment (see Experimental Protocol below).- Consider replenishing the media with freshly prepared this compound at regular intervals for longer-term experiments.
Inconsistent experimental results. Inconsistent preparation of this compound solutions or variable stability between experiments.- Ensure that stock solutions are properly stored and that aliquots are used to avoid freeze-thaw cycles.- Always prepare fresh dilutions of this compound in cell culture media for each experiment.- Standardize the handling of cell culture plates/flasks to ensure consistent light exposure between experiments.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (M.Wt: 371.39 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 3.71 mg of this compound powder.

  • Add 1 mL of anhydrous DMSO to the this compound powder.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into sterile, light-protecting microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum, as required for the experiment.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Sterile culture plates or flasks.

  • Incubator set to 37°C and 5% CO₂.

  • HPLC system with a UV detector.

  • C18 reverse-phase HPLC column.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Filtration device for sample clarification (e.g., 0.22 µm syringe filter).

Procedure:

  • Preparation of this compound-Containing Media:

    • Prepare the cell culture medium with the desired final concentration of this compound (e.g., 10 µM). For example, add 10 µL of a 10 mM this compound stock solution to 10 mL of pre-warmed cell culture media.

    • Gently mix the solution.

  • Incubation:

    • Dispense the this compound-containing media into sterile culture vessels.

    • Place the vessels in a 37°C, 5% CO₂ incubator, ensuring they are protected from light.

  • Sample Collection:

    • Collect aliquots of the media at various time points (e.g., 0, 4, 8, 24, 48, and 72 hours).

    • The time 0 sample should be collected immediately after preparation.

    • Store the collected samples at -80°C until analysis.

  • Sample Preparation for HPLC:

    • Thaw the samples.

    • To precipitate proteins (especially if the medium contains serum), add an equal volume of cold acetonitrile or methanol to the media sample.

    • Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Mobile Phase: A common mobile phase for this compound analysis is a mixture of acetonitrile, methanol, and water. A starting point could be a ratio of 40:50:10 (v/v/v).[10]

    • Column: C18 reverse-phase column.

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: this compound can be detected at approximately 290 nm or 325 nm.[10][11]

    • Injection Volume: 20 µL.

    • Run a standard curve with known concentrations of this compound to quantify the amount in your samples.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point using the standard curve.

    • Express the stability as the percentage of the initial (time 0) concentration remaining at each subsequent time point.

    • Plot the percentage of this compound remaining versus time.

Data Presentation

The following table is a template for presenting the stability data you collect from your experiment.

Time (hours)This compound Concentration (µM)% Remaining
0[Initial Concentration]100%
4[Concentration at 4h][% Remaining]
8[Concentration at 8h][% Remaining]
24[Concentration at 24h][% Remaining]
48[Concentration at 48h][% Remaining]
72[Concentration at 72h][% Remaining]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_media Dilute Stock in Cell Culture Media prep_stock->prep_media incubate Incubate at 37°C, 5% CO2 (Protect from Light) prep_media->incubate sample Collect Samples at Time Points incubate->sample process Process Samples (Protein Precipitation) sample->process hplc Analyze by HPLC process->hplc signaling_pathway This compound This compound l_type_channel L-type Voltage-Gated Ca²⁺ Channel (Cav1.x) This compound->l_type_channel Blocks ca_influx Ca²⁺ Influx l_type_channel->ca_influx Mediates intracellular_ca [Ca²⁺]i Increase ca_influx->intracellular_ca downstream Downstream Ca²⁺-dependent Signaling Pathways intracellular_ca->downstream

References

Addressing Isradipine-induced dizziness and edema in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing animal models to study isradipine-induced dizziness and edema.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced dizziness and edema?

A1: this compound is a dihydropyridine calcium channel blocker.[1] Its primary mechanism of action is the inhibition of L-type calcium channels in arterial smooth muscle cells.[1][2] This blockage prevents the influx of calcium, which is necessary for muscle contraction. The subsequent relaxation of arterial smooth muscle leads to vasodilation (widening of blood vessels).[1][2]

  • Dizziness: The vasodilatory effect of this compound can lead to a decrease in blood pressure (hypotension). This reduction in blood pressure can cause dizziness, lightheadedness, and in some cases, reflex tachycardia (an increased heart rate as the body tries to compensate for the low blood pressure).[3] In animal models, this is often assessed as a deficit in motor coordination and balance.

  • Edema: Peripheral edema, or swelling, is a common side effect of calcium channel blockers.[4] It is thought to be caused by a preferential dilation of arterioles (small arteries) without a corresponding dilation of venules (small veins). This imbalance increases the pressure in the capillaries, leading to fluid leakage into the surrounding interstitial tissue.[4]

Q2: How can I assess dizziness in my animal models?

A2: Since dizziness cannot be directly reported by animals, it is typically evaluated through behavioral tests that assess motor coordination, balance, and vestibular function. A commonly used and well-validated method is the Rotarod test .[5][6] This test measures the ability of a rodent to stay on a rotating rod. A decrease in the time spent on the rod can indicate impaired motor coordination, which may be a proxy for dizziness or sedation.[5] Other tests, such as the tail-hanging test or air-righting reflex, can provide more specific insights into vestibular dysfunction.[1]

Q3: What is a standard method for inducing and measuring edema in animal models to study the effects of this compound?

A3: A standard and widely used model is the carrageenan-induced paw edema model in rats or mice.[7] In this model, a sub-plantar injection of carrageenan into the animal's paw induces a localized inflammatory response characterized by edema.[7] The volume of the paw is measured before and at various time points after carrageenan injection to quantify the extent of swelling. This compound can be administered prior to the carrageenan injection to assess its effect on edema formation.[1] Paw volume is typically measured using a plethysmometer.[8][9][10]

Troubleshooting Guides

Addressing this compound-Induced Dizziness (Motor Impairment)

Issue 1: High variability in Rotarod performance.

  • Possible Cause: Lack of proper acclimatization and training can lead to inconsistent results.[11] Animals may fall due to anxiety or inexperience rather than drug-induced motor impairment. Environmental factors such as noise and light can also affect performance.[5][12]

  • Solution:

    • Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes before each session.

    • Training: Conduct pre-training sessions for 2-3 consecutive days before the actual experiment. During training, place the animals on the rotarod at a low, constant speed and then gradually introduce the accelerating protocol. Continue training until a stable baseline performance is achieved.[11]

    • Consistent Environment: Maintain consistent lighting, temperature, and noise levels during all testing sessions. Avoid strong scents and excessive noise.[12]

Issue 2: Difficulty distinguishing between sedation and specific motor impairment.

  • Possible Cause: At higher doses, this compound may have sedative effects that can be confounded with specific deficits in motor coordination.[2]

  • Solution:

    • Dose-Response Study: Conduct a dose-response study to identify a dose of this compound that impairs motor coordination without causing overt sedation.

    • Open Field Test: Use an open field test to assess general locomotor activity. A significant decrease in overall movement may suggest sedation. In one study, a 3 mg/kg dose of this compound in male mice decreased motor activity as measured by the total distance traversed.[2]

    • Behavioral Observation: Carefully observe the animals for signs of sedation, such as lethargy, ptosis (drooping eyelids), and lack of exploratory behavior.

Addressing this compound-Induced Edema

Issue 1: Inconsistent paw volume measurements with the plethysmometer.

  • Possible Cause:

    • Operator Variability: Inconsistent immersion depth of the paw can lead to variable readings.

    • Meniscus Effect: The surface tension of the water can create a meniscus around the paw, leading to inaccurate measurements.[13]

    • Water on the Paw: Water adhering to the paw after removal can affect subsequent measurements.[14]

  • Solution:

    • Consistent Immersion: Mark a clear anatomical landmark (e.g., the lateral malleolus) on the animal's leg and ensure the paw is immersed to the same depth each time.[8]

    • Use of a Surfactant: Adding a small amount of a mild surfactant to the water can reduce the meniscus effect. However, be aware that some modern plethysmometers that measure resistance changes may not require this.[13]

    • Drying the Paw: Gently and consistently blot the paw dry after each measurement. Modern digital plethysmometers often have an automatic zeroing function to account for small amounts of residual water.[14]

Issue 2: Unexpectedly low or high levels of edema.

  • Possible Cause:

    • Carrageenan Preparation: The concentration and preparation of the carrageenan solution can affect the inflammatory response.[1]

    • Injection Technique: The volume and location of the sub-plantar injection are critical for a consistent inflammatory response.

    • Timing of Drug Administration: The timing of this compound administration relative to the carrageenan injection will influence its effect.[1]

  • Solution:

    • Fresh Carrageenan: Always use a freshly prepared 1% w/v carrageenan suspension.[1]

    • Standardized Injection: Use a consistent volume (e.g., 0.1 ml for rats) and inject into the same sub-plantar region of the right hind paw for all animals.[1]

    • Consistent Dosing Schedule: Administer this compound intraperitoneally (i.p.) 30 minutes before the carrageenan injection to allow for drug absorption.[1]

Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (µg/kg, i.p.)Mean Paw Volume at 3h (ml)Percentage Inhibition of Edema (%)
Control (Carrageenan only)-1.85 ± 0.04-
This compound1001.52 ± 0.0333
This compound2001.38 ± 0.0247
This compound4001.25 ± 0.0360
Diclofenac Sodium (Standard)20,0001.18 ± 0.0267

Data synthesized from a study on the anti-inflammatory effect of this compound.[1] The study showed a significant reduction in inflammatory edema with this compound treatment.[1]

Table 2: Effect of this compound on Spontaneous Motor Activity in Mice

Treatment GroupDose (mg/kg, i.p.)SexOutcome
This compound3MaleSignificant decrease in total distance traversed
This compound3FemaleTrend of decreased motor activity (p=0.1032)

Data from a study on the effects of this compound on motor activity.[2]

Experimental Protocols

Protocol 1: Assessment of Motor Coordination using the Rotarod Test
  • Apparatus: An automated rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice) that can be set to a constant or accelerating speed.[15]

  • Acclimatization and Training:

    • Acclimate mice to the testing room for at least 30 minutes before each session.

    • For three consecutive days prior to the experiment, train the mice on the rotarod. Each training session should consist of three trials with a 15-20 minute inter-trial interval.

    • In the first training session, place the mice on the rod rotating at a constant low speed (e.g., 4 rpm) for 60 seconds.

    • In subsequent training sessions, use an accelerating protocol (e.g., starting at 4 rpm and accelerating to 40 rpm over 5 minutes).[15]

  • Test Procedure:

    • Administer this compound or vehicle at the desired dose and route (e.g., 3 mg/kg, i.p.).[2]

    • After the appropriate pre-treatment time (e.g., 15-30 minutes), place the mouse on the accelerating rotarod.

    • Record the latency to fall from the rod. The trial ends when the mouse falls or after a pre-determined cut-off time (e.g., 300 seconds).

    • Perform 2-3 trials per animal and average the latency to fall.

Protocol 2: Carrageenan-Induced Paw Edema Assay
  • Animals: Wistar albino rats (150-200g) are commonly used.[1]

  • Materials:

    • Plethysmometer for measuring paw volume.[1]

    • 1% w/v carrageenan suspension in normal saline (prepare fresh).[1]

    • This compound solution for injection.

    • Standard anti-inflammatory drug (e.g., Diclofenac sodium, 20 mg/kg).[1]

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using the plethysmometer (V₀).

    • Administer this compound (e.g., 100, 200, 400 µg/kg, i.p.), the standard drug, or vehicle to the respective animal groups.[1]

    • After 30 minutes, induce inflammation by injecting 0.1 ml of 1% carrageenan suspension into the sub-plantar region of the right hind paw.[1]

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection (Vt).

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema Volume = Vt - V₀.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [(Control Edema Volume - Treated Edema Volume) / Control Edema Volume] x 100.

Visualizations

Signaling Pathways and Experimental Workflows

Isradipine_Vasodilation_Pathway cluster_ca_pathway Normal Contraction Pathway (Inhibited) This compound This compound LTypeCaChannel L-Type Calcium Channel (inactive) This compound->LTypeCaChannel Binds to & Stabilizes CaInflux Ca²⁺ Influx Blocked LTypeCaChannel->CaInflux Prevents Calmodulin Calmodulin Vasodilation Vasodilation CaInflux->Vasodilation Results in CaMComplex Ca²⁺-Calmodulin Complex Calmodulin->CaMComplex Forms MLCK_inactive Myosin Light Chain Kinase (MLCK) (inactive) CaMComplex->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Smooth Muscle Contraction MyosinLC_P->Contraction Leads to Ca_ion Extracellular Ca²⁺ Ca_ion->Calmodulin Binds to

Caption: this compound's mechanism of action leading to vasodilation.

Rotarod_Workflow start Start acclimatize Acclimatize Animal to Testing Room (30-60 min) start->acclimatize pre_train Pre-Training Phase (2-3 days, 3 trials/day) acclimatize->pre_train drug_admin Administer this compound or Vehicle pre_train->drug_admin wait Wait for Pre-treatment Time (15-30 min) drug_admin->wait place_on_rotarod Place Animal on Accelerating Rotarod wait->place_on_rotarod record_latency Record Latency to Fall place_on_rotarod->record_latency repeat_trials Repeat for 2-3 Trials record_latency->repeat_trials repeat_trials->place_on_rotarod Next Trial analyze Analyze Data: Compare Latency between Groups repeat_trials->analyze All Trials Complete end End analyze->end

Caption: Experimental workflow for the Rotarod test.

Edema_Workflow start Start initial_measure Measure Initial Paw Volume (V₀) with Plethysmometer start->initial_measure drug_admin Administer this compound, Standard, or Vehicle (i.p.) initial_measure->drug_admin wait Wait 30 min drug_admin->wait induce_edema Induce Edema: Inject Carrageenan (0.1 ml, 1%) wait->induce_edema measure_intervals Measure Paw Volume (Vt) at 1, 2, 3, 4 hours induce_edema->measure_intervals calculate_edema Calculate Edema Volume (Vt - V₀) measure_intervals->calculate_edema calculate_inhibition Calculate % Inhibition of Edema calculate_edema->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the carrageenan-induced paw edema assay.

References

Determining therapeutically relevant Isradipine concentrations in the brain

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Isradipine, focusing on achieving and measuring therapeutically relevant concentrations in the brain.

Frequently Asked Questions (FAQs)

Q1: What is the target therapeutically relevant concentration of this compound in the brain?

A1: Preclinical studies suggest that this compound concentrations in the range of 10-30 nM in the brain are neuroprotective in animal models of Parkinson's disease.[1][2] Specifically, plasma concentrations of 10-20 nM have been shown to spare dopaminergic neurons and terminals in toxin-based models.[1] Achieving sustained brain concentrations in this range is a key goal for therapeutic efficacy.

Q2: What are the main challenges in achieving therapeutic this compound concentrations in the brain with oral administration?

A2: Oral administration of this compound is limited by its effects on the vasculature, which can cause side effects like hypotension before therapeutically relevant brain concentrations are reached.[1] While this compound is brain-penetrant, the immediate-release formulation failed to show efficacy in a phase 3 clinical trial for Parkinson's disease, suggesting that sustained and sufficient brain levels were likely not achieved.[3][4][5]

Q3: Is there an alternative administration route to improve brain targeting of this compound?

A3: Intranasal administration has emerged as a promising strategy to preferentially target the brain.[1] Studies in mice have demonstrated that intranasal delivery can achieve significantly higher brain-to-plasma concentration ratios compared to oral administration, potentially minimizing peripheral side effects.[1]

Troubleshooting Guide

Issue: Low or undetectable this compound concentrations in brain tissue.

Possible Causes & Solutions:

  • Inappropriate Vehicle: The vehicle used to dissolve or suspend this compound significantly impacts its delivery to the brain.

    • Recommendation: For intranasal administration in mice, a vehicle composed of N,N-dimethylformamide, PEG 400, and saline (in a 2:6:2 ratio) has been shown to be superior to a 0.5% carboxymethylcellulose (CMC) in saline solution, resulting in approximately 10-fold higher brain concentrations.[1]

  • Suboptimal Administration Route: As mentioned, oral administration may not be efficient for brain targeting.

    • Recommendation: Consider intranasal or subcutaneous administration for preclinical studies to enhance brain exposure.[1][6]

  • Incorrect Dosing: The dose of this compound is directly correlated with the achieved brain concentration.

    • Recommendation: Refer to the dose-response data in the tables below. For instance, in mice, increasing the intranasal dose from 5 mg/kg to 10 mg/kg can significantly increase brain concentration.[1]

Issue: High variability in brain concentration data between animals.

Possible Causes & Solutions:

  • Inconsistent Administration Technique: Variability in the volume and placement of the dose, especially with intranasal administration, can lead to inconsistent absorption.

    • Recommendation: Ensure consistent and precise administration techniques. For intranasal delivery, administering a small volume (e.g., 2-3 µL per nare in mice) under light anesthesia can improve consistency.[7]

  • Incomplete Drug Solubilization: If this compound is not fully dissolved in the vehicle, it may be delivered as a suspension, leading to dosing inaccuracies.

    • Recommendation: Ensure the drug is well-mixed before each administration. Note that even with effective vehicles, complete solubilization at high concentrations can be challenging.[1]

Quantitative Data Summary

Table 1: this compound Brain and Plasma Concentrations in Mice via Intranasal Administration

Dose (mg/kg)VehicleTime Post-AdministrationMedian Brain Concentration (nM)Median Plasma Concentration (nM)Brain/Plasma Ratio
50.5% CMC in saline30 min6Not Detected-
100.5% CMC in saline30 min3611~3.3
5N,N-dimethylformamide, PEG 400, saline30 min24455~4.4
10N,N-dimethylformamide, PEG 400, saline30 min732332~2.2
15N,N-dimethylformamide, PEG 400, saline30 min--2.5
15N,N-dimethylformamide, PEG 400, saline1 hour--4
15N,N-dimethylformamide, PEG 400, saline3 hours--80
15N,N-dimethylformamide, PEG 400, saline6 hours>20Not Detected-

Data summarized from a study by bioRxiv.[1]

Table 2: this compound Brain and Plasma Concentrations in Mice via Subcutaneous Administration

Dose (µg/g/day)DurationBrain ConcentrationPlasma Concentration
360 daysNanomolar rangeNanomolar range

Data summarized from a study in a mouse model of Alzheimer's disease.[6]

Experimental Protocols

1. Intranasal this compound Administration in Mice

  • Objective: To achieve high brain concentrations of this compound while minimizing peripheral exposure.

  • Materials:

    • This compound

    • Vehicle:

      • Vehicle 1: 0.5% carboxymethylcellulose (CMC) in saline.

      • Vehicle 2: N,N-dimethylformamide, PEG 400, and saline in a 2:6:2 ratio.

    • Isoflurane for light anesthesia.

    • Micropipette.

  • Procedure:

    • Prepare this compound suspension in the chosen vehicle to the desired concentration (e.g., 25 mg/mL).[1]

    • Induce light anesthesia in the mouse using isoflurane.

    • Administer 2-3 µL of the well-mixed this compound suspension per nare to achieve the final desired dose (e.g., 5 or 10 mg/kg).[1][7]

    • Monitor the animal until it recovers from anesthesia.

    • At predetermined time points (e.g., 30 minutes, 1, 3, 6 hours), collect brain and plasma samples for analysis.[1]

2. Brain and Plasma Sample Collection and Analysis

  • Objective: To accurately measure this compound concentrations in biological samples.

  • Materials:

    • Dry ice.

    • -80°C freezer.

    • Liquid chromatography/mass spectrometry (LC/MS) system.[1]

  • Procedure:

    • At the designated time point, euthanize the animal via an approved method (e.g., decapitation).

    • Immediately collect trunk blood for plasma separation.

    • Rapidly dissect the brain and flash-freeze it on dry ice.

    • Store all samples at -80°C until analysis.

    • Determine this compound concentrations in brain homogenate and plasma using a validated LC/MS method.[1]

Visualizations

experimental_workflow Experimental Workflow for Determining this compound Brain Concentration cluster_prep Preparation cluster_admin Administration cluster_sample Sample Collection cluster_analysis Analysis prep_drug Prepare this compound in Vehicle anesthetize Anesthetize Animal (e.g., Isoflurane) prep_drug->anesthetize administer Administer this compound (e.g., Intranasal) anesthetize->administer euthanize Euthanize Animal at Predetermined Time administer->euthanize collect_blood Collect Blood (for Plasma) euthanize->collect_blood collect_brain Collect and Flash-Freeze Brain euthanize->collect_brain store Store Samples at -80°C collect_blood->store collect_brain->store lcms Analyze Concentration (LC/MS) store->lcms

Caption: Workflow for this compound administration and brain concentration analysis.

signaling_pathway This compound's Mechanism of Action in Neurons cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ltcc L-type Ca2+ Channel (Cav1.2/1.3) This compound->ltcc Inhibits neuroprotection Neuroprotection This compound->neuroprotection Leads to ca_influx Ca2+ Influx ltcc->ca_influx Mediates mito_stress Mitochondrial Oxidant Stress ca_influx->mito_stress Increases mito_stress->neuroprotection Reduces

Caption: this compound inhibits L-type calcium channels, reducing calcium influx and oxidative stress.

References

Adjusting for Isradipine's photostability issues in experimental design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing the photostability challenges of isradipine in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on this compound's degradation to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

A1: this compound is a dihydropyridine calcium channel blocker used in research to study its effects on L-type calcium channels.[1] It is highly sensitive to light, particularly UV radiation.[2] Exposure to light can lead to its degradation, primarily through the oxidation of the dihydropyridine ring to form an inactive pyridine derivative.[3] This degradation can result in a loss of pharmacological activity, leading to inaccurate and unreliable experimental results.

Q2: What are the main degradation products of this compound upon light exposure?

A2: The primary photodegradation product of this compound is its pyridine analogue.[3] Studies have also identified other degradation products under various stress conditions, including oxidative processes.[2] It is crucial to be aware of these potential impurities in your experimental samples, as they may have off-target effects or interfere with analytical measurements.

Q3: How can I minimize this compound degradation during my experiments?

A3: To minimize photodegradation, this compound should be handled in low-light conditions. Use amber-colored vials or wrap containers in aluminum foil for storage and during experiments.[4][5] When working with this compound solutions, prepare them fresh and use them promptly. For longer-term storage, protect from light and store at recommended temperatures.

Q4: What are the optimal storage conditions for this compound powder and solutions?

A4: this compound powder should be stored in well-closed, light-resistant containers at room temperature. An extemporaneously compounded oral suspension of this compound (1 mg/mL) has been shown to be stable for at least 35 days when stored in amber glass bottles at 4°C.[4][5] For research purposes, stock solutions, typically dissolved in DMSO, should be stored in amber vials at -20°C or -80°C to minimize both photodegradation and chemical degradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or weaker than expected biological effect of this compound. Photodegradation of this compound leading to a lower effective concentration.1. Verify Handling Procedures: Confirm that all steps, from stock solution preparation to final application, were performed under light-protected conditions (e.g., amber tubes, foil wrapping, dim lighting). 2. Prepare Fresh Solutions: Discard old this compound solutions and prepare a fresh batch from the powder stock. 3. Quantify this compound Concentration: Use a validated analytical method, such as HPLC, to determine the actual concentration of this compound in your working solutions before use. 4. Include a Positive Control: Use a known stable L-type calcium channel blocker in a parallel experiment to ensure the experimental system is responsive.
Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). Presence of this compound degradation products.1. Analyze a "Light-Exposed" Control: Intentionally expose an aliquot of your this compound solution to light and analyze it alongside your experimental samples to identify the retention times of the degradation products. 2. Review Literature for Known Degradants: Compare the observed unexpected peaks with the known degradation products of this compound reported in the literature.[2] 3. Optimize Chromatographic Method: Adjust your HPLC or LC-MS method to ensure baseline separation of this compound from its degradation products for accurate quantification.
Variability between replicate experiments. Inconsistent light exposure between experiments.1. Standardize Experimental Lighting: Ensure that the lighting conditions in the laboratory are consistent for all experiments. If possible, perform critical steps in a dark room with a safelight. 2. Document Light Exposure: Keep a detailed record of the duration and type of light exposure for each experiment to identify potential sources of variability. 3. Use Opaque Consumables: Whenever possible, use black or amber-colored microplates, tubes, and reservoirs.
Precipitation of this compound in aqueous media. This compound has low aqueous solubility.1. Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is compatible with your aqueous experimental medium and does not exceed the recommended percentage for your cell type or assay. 2. Prepare Intermediate Dilutions: Instead of adding a small volume of highly concentrated stock directly to a large volume of aqueous buffer, prepare intermediate dilutions in a solvent miscible with both the stock solvent and the final medium. 3. Sonication: Briefly sonicate the final solution to aid in dissolution, but be mindful of potential heating and further degradation.

Quantitative Data on this compound Photodegradation

The following table summarizes the photodegradation kinetics of this compound in a 0.05 M HCl solution when exposed to a UV lamp (ICH guidelines).

ParameterThis compoundThis compound-Methyl-β-Cyclodextrin Complex
Photodegradation Rate Constant (k) (min⁻¹) 0.0430.021
Half-life (t₀.₅) (min) 16.1233.00
10% Degradation Time (t₀.₁) (min) 2.455.01

Data adapted from a study on the photochemical decomposition of this compound. The inclusion complex with methyl-β-cyclodextrin demonstrates a significant increase in photostability.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Amber glass vial with a PTFE-lined cap

    • Vortex mixer

    • Analytical balance

    • Pipettes and sterile, filtered pipette tips

  • Procedure (to be performed under low light conditions, e.g., in a fume hood with the sash lowered and ambient lights dimmed):

    • Tare the amber glass vial on the analytical balance.

    • Carefully weigh the desired amount of this compound powder directly into the vial.

    • Record the exact weight.

    • Using a pipette, add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Securely cap the vial.

    • Vortex the vial until the this compound powder is completely dissolved.

    • Wrap the vial in aluminum foil for additional light protection.

    • Label the vial clearly with the compound name, concentration, solvent, date, and your initials.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: Handling this compound in Cell Culture Experiments
  • Materials:

    • This compound stock solution (from Protocol 1)

    • Pre-warmed cell culture medium

    • Sterile, amber or foil-wrapped microcentrifuge tubes

    • Pipettes and sterile, filtered pipette tips

    • Cell culture plates (if possible, use opaque plates, or shield standard plates from light)

  • Procedure (to be performed in a biological safety cabinet with the sash lowered and lights dimmed):

    • Thaw the this compound stock solution at room temperature, protected from light.

    • Prepare serial dilutions of the this compound stock solution in sterile, amber microcentrifuge tubes using pre-warmed cell culture medium to achieve the desired final concentrations.

    • Gently mix each dilution by pipetting up and down.

    • Remove the cell culture plate from the incubator.

    • Carefully add the appropriate volume of the diluted this compound solution to each well.

    • As a control, add an equivalent volume of vehicle (cell culture medium with the same final concentration of DMSO) to the control wells.

    • Immediately return the cell culture plate to the incubator. If the incubator has an internal light, consider covering the plate with a light-blocking lid or foil.

    • Minimize the time the plate is outside the incubator and exposed to ambient light.

Visualizations

This compound's Mechanism of Action: L-type Calcium Channel Blockade

Isradipine_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound ltcc L-type Calcium Channel (Voltage-gated) This compound->ltcc Blocks ca_int Ca²⁺ (Intracellular) ltcc->ca_int isradipine_effect Reduced Ca²⁺ Influx & Inhibition of Cellular Response ltcc->isradipine_effect ca_ext Ca²⁺ (Extracellular) ca_ext->ltcc Influx calmodulin Calmodulin ca_int->calmodulin cam_ca Ca²⁺-Calmodulin Complex calmodulin->cam_ca mlck_inactive MLCK (inactive) cam_ca->mlck_inactive Activates mlck_active MLCK (active) mlck_inactive->mlck_active contraction Cellular Response (e.g., Muscle Contraction) mlck_active->contraction Phosphorylates Myosin Light Chain

Caption: this compound blocks L-type calcium channels, reducing Ca²⁺ influx and subsequent cellular responses.

Experimental Workflow for Handling this compound

Isradipine_Workflow start Start prep_stock Prepare this compound Stock Solution (Low Light, Amber Vial) start->prep_stock store_stock Store Stock Solution (-20°C to -80°C, Light Protected) prep_stock->store_stock prep_working Prepare Working Dilutions (Low Light, Freshly Prepared) store_stock->prep_working treat_samples Treat Experimental Samples (Cells, Tissues, etc.) prep_working->treat_samples incubate Incubate/Administer (Light Protected) treat_samples->incubate analyze Analyze Samples (e.g., HPLC, Bioassay) incubate->analyze data_analysis Data Analysis & Interpretation analyze->data_analysis end End data_analysis->end

Caption: A standardized workflow for experiments involving the photosensitive compound this compound.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic start Inconsistent/Weak Experimental Results check_light Were all steps light-protected? start->check_light check_freshness Was the solution freshly prepared? check_light->check_freshness Yes review_protocol Review and revise handling protocol check_light->review_protocol No quantify Quantify this compound concentration (e.g., HPLC) check_freshness->quantify Yes prepare_fresh Prepare fresh solution check_freshness->prepare_fresh No positive_control Run a positive control experiment quantify->positive_control problem_solved Problem Resolved review_protocol->problem_solved prepare_fresh->problem_solved positive_control->problem_solved

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Optimizing Isradipine Nanoparticle Formulation with Box-Behnken Design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing a Box-Behnken design to optimize Isradipine nanoparticle formulations.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.

Issue 1: Inconsistent or Bimodal Particle Size Distribution

  • Question: My particle size analysis using Dynamic Light Scattering (DLS) shows a broad or bimodal distribution, despite following the optimized parameters from the Box-Behnken design. What could be the cause?

  • Answer: Inconsistent particle size distribution can stem from several factors:

    • Inadequate Sonication/Homogenization: Insufficient energy input during nanoparticle formation can lead to incomplete particle size reduction and the presence of larger aggregates.

      • Solution: Ensure the sonicator probe is properly immersed in the solution and that the sonication time and power are precisely controlled as per your experimental design. For high-pressure homogenization, ensure the pressure and number of cycles are consistent.

    • Polymer or Surfactant Issues: The concentration or type of stabilizer may not be optimal, leading to particle aggregation.

      • Solution: Re-evaluate the levels of your polymer and surfactant in your Box-Behnken design. It's possible the optimal range was not fully captured. Consider performing a preliminary screening of different stabilizers.

    • Solvent Evaporation Rate: A too-rapid or too-slow evaporation of the organic solvent can influence particle formation and lead to a wider size distribution.

      • Solution: Standardize the solvent evaporation process by controlling the temperature, stirring speed, and airflow over the sample.

Issue 2: Low Entrapment Efficiency

  • Question: The entrapment efficiency of this compound in my nanoparticles is consistently lower than the predicted values from the Box-Behnken model. Why is this happening?

  • Answer: Low entrapment efficiency is a common challenge and can be attributed to:

    • Drug Partitioning: this compound may have a higher affinity for the external aqueous phase than for the polymer matrix, leading to its diffusion out of the nanoparticles during formulation.[1][2]

      • Solution: Adjust the oil-to-water phase ratio in your formulation. A smaller aqueous phase volume might reduce drug loss. Additionally, consider using a polymer with higher hydrophobicity to better retain the lipophilic this compound.

    • Rapid Solvent Diffusion: If the organic solvent diffuses into the aqueous phase too quickly, it can cause premature drug precipitation outside the forming nanoparticles.

      • Solution: Select an organic solvent with lower water miscibility. This can slow down the diffusion process and allow for more efficient drug encapsulation within the polymer matrix.

    • Insufficient Polymer Concentration: A low polymer concentration might not form a sufficiently dense matrix to effectively entrap the drug.[1][2]

      • Solution: Ensure your Box-Behnken design includes a wide enough range for polymer concentration. The optimal concentration might be at the higher end of your tested levels.

Issue 3: Poor Model Fit in Box-Behnken Design

  • Question: The R-squared value of my Box-Behnken design model is low, and the predicted responses do not align well with the experimental results. What are the possible reasons?

  • Answer: A poor model fit suggests that the chosen model does not adequately describe the relationship between the independent variables and the responses.

    • Inappropriate Variable Ranges: The selected ranges for your independent variables (e.g., polymer concentration, sonication time) may not be where the significant effects on the responses occur.

      • Solution: Conduct preliminary single-factor experiments to identify more appropriate ranges for each variable before implementing the Box-Behnken design.

    • Non-Quadratic Relationships: The relationship between the factors and responses may be more complex than the quadratic model that the Box-Behnken design is intended to fit.

      • Solution: Consider transforming your response data (e.g., using a logarithmic or square root transformation). If the relationship is still not well-described, a different experimental design might be more suitable.

    • Experimental Error: High variability in your experimental technique can obscure the true effects of the variables.

      • Solution: Refine your experimental protocols to ensure consistency. This includes precise measurements of all components, standardized operating procedures for all equipment, and careful control of environmental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the critical independent variables to consider for a Box-Behnken design for this compound nanoparticle formulation?

A1: Based on published studies, the most influential independent variables for optimizing this compound nanoparticles using methods like solvent evaporation or solvent shifting are typically:

  • Polymer Concentration: The amount of polymer (e.g., PLGA, PCL) directly impacts particle size and entrapment efficiency.[1][2][3]

  • Sonication Time/Power or Stirring Speed: The energy input during formulation is crucial for particle size reduction.[1][2][3]

  • Surfactant Concentration: The concentration of the stabilizing agent (e.g., Poloxamer 407, PVA) affects particle stability and size.[3]

Q2: What are the key responses (dependent variables) to measure?

A2: The primary responses to evaluate the quality of the formulated this compound nanoparticles are:

  • Particle Size (Z-average): Determines the in vivo fate and bioavailability of the nanoparticles.

  • Polydispersity Index (PDI): Measures the width of the particle size distribution. A PDI value below 0.3 is generally considered acceptable.

  • Entrapment Efficiency (%EE): Indicates the percentage of the initial drug that is successfully encapsulated within the nanoparticles.[1][2][3]

  • Zeta Potential: Predicts the colloidal stability of the nanoparticle suspension. Values further from zero (either positive or negative) indicate higher stability.[3]

Q3: Which formulation method is most suitable for this compound nanoparticles?

A3: Both the solvent evaporation and solvent shifting (nanoprecipitation) methods have been successfully used to formulate this compound nanoparticles.[1][3]

  • Solvent Evaporation: This method involves dissolving the polymer and drug in a volatile organic solvent, emulsifying this solution in an aqueous phase, and then evaporating the organic solvent to form nanoparticles.

  • Solvent Shifting: This technique involves dissolving the drug and polymer in a water-miscible organic solvent and then injecting this solution into an aqueous phase under stirring, causing the nanoparticles to precipitate.

The choice of method may depend on the specific polymer used and the desired particle characteristics.

Data Presentation

The following tables summarize typical independent and dependent variables used in a Box-Behnken design for this compound nanoparticle optimization, along with an example of an optimized formulation based on literature.

Table 1: Independent Variables and Their Levels in a 3-Factor, 3-Level Box-Behnken Design

Independent VariableCodeLow Level (-1)Medium Level (0)High Level (+1)
Polymer Concentration (mg)A5007501000
Sonication Time (min)B203040
Surfactant Concentration (%)C123

Table 2: Dependent Variables (Responses) and Their Desired Goals

Dependent VariableGoalJustification
Particle Size (nm)MinimizeSmaller particles can lead to enhanced bioavailability.
Entrapment Efficiency (%)MaximizeHigher drug loading improves therapeutic efficacy.
Polydispersity Index (PDI)MinimizeA narrow size distribution ensures formulation uniformity.

Table 3: Example of an Optimized this compound Nanoparticle Formulation

ParameterOptimized Value
Polymer Concentration750 mg[1]
Sonication Time37.5 min[1]
Sonication Frequency40 kHz[1]
Resulting Responses
Particle Size343.14 nm[1]
Entrapment Efficiency83.74%[1]
Practical Yield85.39%[1]

Experimental Protocols

A detailed methodology for the preparation and characterization of this compound nanoparticles using a solvent evaporation method optimized by a Box-Behnken design is provided below.

1. Preparation of this compound Nanoparticles by Solvent Evaporation

  • Organic Phase Preparation: Accurately weigh the specified amounts of this compound and polymer (e.g., Poly-Methyl-Metha-Acrylate - PMMA) as determined by the Box-Behnken design and dissolve them in a suitable volatile organic solvent (e.g., acetone, dichloromethane).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a specific concentration of a surfactant (e.g., Poloxamer 407).

  • Emulsification: Add the organic phase dropwise to the aqueous phase under constant stirring.

  • Sonication: Subject the resulting emulsion to probe sonication for the time and at the frequency specified by the experimental design to form a nano-emulsion.

  • Solvent Evaporation: Stir the nano-emulsion at room temperature for several hours to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase and any unentrapped drug. Wash the nanoparticle pellet with deionized water and re-centrifuge.

  • Lyophilization: Freeze-dry the purified nanoparticles to obtain a free-flowing powder for long-term storage and characterization.

2. Characterization of Nanoparticles

  • Particle Size and PDI Analysis: Disperse the nanoparticles in deionized water and analyze using a Dynamic Light Scattering (DLS) instrument.

  • Entrapment Efficiency Determination:

    • Separate the nanoparticles from the aqueous supernatant by centrifugation.

    • Quantify the amount of free this compound in the supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

    • Calculate the entrapment efficiency using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] * 100

  • Zeta Potential Measurement: Determine the surface charge of the nanoparticles using a zetasizer.

Mandatory Visualizations

BoxBehnken_Workflow cluster_0 Phase 1: Design of Experiment cluster_1 Phase 2: Formulation & Characterization cluster_2 Phase 3: Data Analysis & Optimization cluster_3 Phase 4: Validation A Identify Independent Variables (e.g., Polymer Conc., Sonication Time) B Define Variable Levels (Low, Medium, High) A->B C Select Responses (e.g., Particle Size, %EE) B->C D Generate Box-Behnken Design Matrix C->D E Prepare Nanoparticle Formulations (as per Design Matrix) D->E F Characterize Responses (Particle Size, %EE, etc.) E->F G Fit Data to Quadratic Model F->G H Statistical Analysis (ANOVA) G->H I Generate Response Surface Plots H->I J Determine Optimal Formulation Parameters I->J K Prepare Nanoparticles using Optimal Parameters J->K L Characterize and Compare with Predicted Values K->L

Caption: Workflow for optimizing this compound nanoparticle formulation using a Box-Behnken design.

Troubleshooting_Logic cluster_Size Particle Size Issues cluster_EE Entrapment Efficiency Issues Start Unsatisfactory Nanoparticle Characteristics LargeSize High Particle Size / PDI Start->LargeSize LowEE Low Entrapment Efficiency Start->LowEE Cause_Sonication Inadequate Sonication LargeSize->Cause_Sonication Cause_Stabilizer Suboptimal Stabilizer Conc. LargeSize->Cause_Stabilizer Solution_Sonication Increase Sonication Time/Power Cause_Sonication->Solution_Sonication Solution_Stabilizer Adjust Stabilizer Level Cause_Stabilizer->Solution_Stabilizer Cause_Partitioning Poor Drug Partitioning LowEE->Cause_Partitioning Cause_Polymer Insufficient Polymer LowEE->Cause_Polymer Solution_Partitioning Modify Phase Ratio Cause_Partitioning->Solution_Partitioning Solution_Polymer Increase Polymer Conc. Cause_Polymer->Solution_Polymer

Caption: Troubleshooting logic for common issues in this compound nanoparticle formulation.

References

Technical Support Center: Isradipine Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the blood-brain barrier (BBB) penetration of Isradipine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with this compound's penetration of the blood-brain barrier?

A1: The primary challenges stem from a combination of its physicochemical properties and its interaction with efflux transporters at the BBB. This compound is a lipophilic molecule with low aqueous solubility, which can affect its bioavailability.[1] More significantly, this compound has been identified as a substrate and inhibitor of P-glycoprotein (P-gp/ABCB1), a key efflux transporter at the BBB that actively pumps the drug out of the brain back into the bloodstream, thereby limiting its central nervous system (CNS) concentration.

Q2: Is this compound a substrate for P-glycoprotein (P-gp)?

A2: Yes, available data indicates that this compound is both a substrate and an inhibitor of P-glycoprotein.[2] This means that P-gp actively transports this compound out of the brain endothelial cells, which form the BBB, reducing its brain penetration.

Q3: What is the expected brain-to-plasma concentration ratio for this compound?

A3: The brain-to-plasma concentration ratio of this compound can vary significantly depending on the route of administration and the vehicle used. Studies in mice have shown that intranasal administration can achieve higher brain concentrations than plasma concentrations, with brain/plasma ratios increasing over time, from approximately 2.5 at 30 minutes to as high as 80 at 3 hours in some experiments.[3] However, with oral administration, achieving high brain concentrations can be more challenging due to first-pass metabolism and P-gp efflux.

Q4: Can the formulation of this compound be optimized to improve BBB penetration?

A4: Yes, formulation strategies can significantly impact this compound's brain uptake. For instance, using vehicles that enhance solubility and absorption, such as a mix of N,N-dimethylformamide, PEG 400, and saline, has been shown to improve brain delivery in preclinical studies.[3] Nanostructured lipid carriers (NLCs) have also been explored to enhance the oral bioavailability and gut permeation of this compound.[1][2] Furthermore, intranasal delivery has been investigated as a method to bypass the BBB to some extent and achieve higher brain-to-plasma concentration ratios.[3]

Q5: What was the outcome of the STEADY-PD III clinical trial for this compound in Parkinson's disease, and what are the implications for its BBB penetration?

A5: The STEADY-PD III clinical trial, a phase 3 study, found that long-term treatment with immediate-release this compound did not slow the clinical progression of early-stage Parkinson's disease.[4][5] One of the limitations discussed in the post-hoc analysis was the possibility that the dose of this compound used may have been insufficient to achieve and sustain the necessary therapeutic concentrations in the brain to engage the target L-type calcium channels effectively.[4][5] This highlights the critical challenge of overcoming the BBB to achieve adequate target engagement for CNS disorders.

Troubleshooting Guides

In Vitro BBB Permeability Assays (PAMPA & Caco-2)

Issue 1: Low Permeability of this compound in PAMPA-BBB Assay

  • Possible Cause 1: Poor Solubility: this compound has low aqueous solubility, which can lead to precipitation in the donor well and artificially low permeability readings.

    • Troubleshooting Tip:

      • Ensure the final concentration of DMSO or other organic solvent in the donor buffer is low (typically <1%) but sufficient to maintain this compound's solubility.

      • Visually inspect the donor wells for any signs of precipitation before and after the assay.

      • Consider using a co-solvent system or a formulation approach (e.g., with cyclodextrins) in the donor buffer to improve solubility.

  • Possible Cause 2: Non-specific Binding: Being lipophilic, this compound can bind to the plastic of the assay plates, reducing the concentration available for permeation.

    • Troubleshooting Tip:

      • Use low-binding plates for the assay.

      • Perform a mass balance study by measuring the amount of this compound in the donor and acceptor wells, as well as extracting it from the plate material, to quantify recovery.

Issue 2: High Efflux Ratio of this compound in Caco-2 Assay

  • Possible Cause: P-glycoprotein (P-gp) Mediated Efflux: Caco-2 cells express P-gp, which will actively transport this compound from the basolateral to the apical side, resulting in a high efflux ratio (PappB-A / PappA-B > 2).

    • Troubleshooting Tip:

      • To confirm P-gp mediated efflux, run the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil or cyclosporine A.[6] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that this compound is a P-gp substrate.

      • Ensure the Caco-2 monolayer integrity is maintained throughout the experiment by measuring transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.[7]

ParameterTypical Troubleshooting ActionExpected Outcome
Low Apparent Permeability (PappA-B) Confirm solubility in donor buffer. Use P-gp inhibitors (e.g., verapamil).Increased PappA-B in the presence of an inhibitor.
High Efflux Ratio (>2) Co-incubate with a P-gp inhibitor.Efflux ratio decreases towards 1.
Poor Mass Balance/Recovery Use low-binding plates. Analyze compound concentration in all compartments.Recovery approaches 100%.
In Vivo Studies

Issue 1: Low and Variable Brain Concentrations of this compound

  • Possible Cause 1: P-gp Efflux at the BBB: As seen in vitro, P-gp at the in vivo BBB will limit brain uptake.

    • Troubleshooting Tip:

      • Co-administer this compound with a P-gp inhibitor that is known to be effective in vivo (e.g., elacridar) to assess the impact on brain concentrations. An increase in the brain-to-plasma ratio with the inhibitor would confirm P-gp's role.[8]

  • Possible Cause 2: Formulation and Route of Administration: Poor solubility and first-pass metabolism can lead to low systemic exposure and consequently low brain levels after oral administration.

    • Troubleshooting Tip:

      • Experiment with different formulations to improve solubility and absorption.[1][2]

      • Consider alternative routes of administration, such as intranasal delivery, which has been shown to result in higher brain-to-plasma ratios for this compound in preclinical models.[3]

  • Possible Cause 3: High Plasma Protein Binding: this compound is highly bound to plasma proteins, which can limit the free fraction available to cross the BBB.

    • Troubleshooting Tip:

      • While total brain and plasma concentrations are informative, measuring the unbound concentrations via techniques like equilibrium dialysis or in vivo microdialysis will provide a more accurate assessment of BBB penetration.

ParameterTypical Troubleshooting ActionExpected Outcome
Low Brain-to-Plasma Ratio Co-administer with a P-gp inhibitor. Optimize formulation and administration route (e.g., intranasal).Increased brain-to-plasma ratio.
High Inter-animal Variability Ensure consistent dosing and sampling times. Use a larger number of animals per group.Reduced standard deviation in pharmacokinetic parameters.
Discrepancy with In Vitro Data Measure unbound brain and plasma concentrations.Better correlation between in vitro permeability and in vivo brain exposure.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight371.39 g/mol [9]
LogP~2.9 - 4.28[10]
Aqueous SolubilityPractically insoluble (<10 mg/L at 37°C)[10]
Protein Binding~95%[8]

Table 2: Summary of In Vivo Brain Penetration Data for this compound in Mice

Route of AdministrationDoseVehicleTime PointBrain Concentration (Median)Plasma Concentration (Median)Brain/Plasma RatioReference
Intranasal5 mg/kg0.5% CMC in saline30 min6 nMNot Detected-[3]
Intranasal10 mg/kg0.5% CMC in saline30 min36 nM11 nM~3.3[3]
Intranasal15 mg/kgN,N-dimethylformamide, PEG 400, saline30 min--~2.5[3]
Intranasal15 mg/kgN,N-dimethylformamide, PEG 400, saline1 hour--~4[3]
Intranasal15 mg/kgN,N-dimethylformamide, PEG 400, saline3 hours--~80[3]
Oral10 mg/kgDMSO-Lower than intranasal--[3]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Permeability
  • Preparation of Lipid Solution: Prepare a solution of brain lipids (e.g., porcine brain lipid) in an organic solvent like dodecane.

  • Coating the Donor Plate: Pipette a small volume (e.g., 5 µL) of the lipid solution onto the filter membrane of each well of a 96-well donor plate.

  • Preparation of Donor and Acceptor Solutions:

    • Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).

    • Donor Solution: Prepare a solution of this compound in buffer (e.g., PBS, pH 7.4) from a concentrated stock in DMSO. The final DMSO concentration should be kept low (<1%).

  • Assay Assembly and Incubation: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich". Add the this compound donor solution to the donor wells. Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculation of Permeability (Pe): The effective permeability is calculated using established equations that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the filter area, and the incubation time.

Protocol 2: Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values within the laboratory's established range. The permeability of a paracellular marker (e.g., Lucifer yellow) should also be assessed.

  • Transport Studies (Apical to Basolateral - A to B):

    • Wash the cell monolayers with transport buffer (e.g., HBSS, pH 7.4).

    • Add this compound in transport buffer to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral compartment and replace with fresh buffer.

  • Transport Studies (Basolateral to Apical - B to A):

    • Add this compound in transport buffer to the basolateral (donor) compartment.

    • Add fresh transport buffer to the apical (receiver) compartment.

    • Follow the same incubation and sampling procedure as for the A to B direction.

  • P-gp Inhibition Study: Repeat the bidirectional transport studies in the presence of a P-gp inhibitor (e.g., verapamil) in both the apical and basolateral compartments.

  • Sample Analysis: Quantify the concentration of this compound in all collected samples by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio: Calculate Papp for both A to B and B to A directions. The efflux ratio is the ratio of PappB-A to PappA-B.

Protocol 3: In Vivo Brain-to-Plasma Concentration Ratio Determination in Rodents
  • Animal Dosing: Administer this compound to rodents (e.g., mice or rats) via the desired route (e.g., oral gavage, intravenous injection, or intranasal administration) in a suitable vehicle.

  • Sample Collection: At predetermined time points after dosing, anesthetize the animals and collect blood samples (e.g., via cardiac puncture) into tubes containing an anticoagulant. Immediately thereafter, perfuse the animals with saline to remove blood from the brain vasculature.

  • Brain Tissue Collection: Excise the brain and rinse with cold saline. The brain can be dissected into specific regions if required.

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate the plasma.

    • Brain: Weigh the brain tissue and homogenize it in a suitable buffer.

  • Extraction: Perform a liquid-liquid or solid-phase extraction on the plasma and brain homogenate samples to isolate this compound and an internal standard.

  • Quantification by LC-MS/MS: Analyze the extracted samples using a validated LC-MS/MS method to determine the concentrations of this compound in plasma (ng/mL) and brain tissue (ng/g).

  • Calculation of Brain-to-Plasma Ratio: Divide the concentration of this compound in the brain by the concentration in the plasma to obtain the brain-to-plasma ratio.

Mandatory Visualizations

G cluster_0 Blood-Brain Barrier Challenges for this compound This compound This compound (Lipophilic, Poorly Soluble) BBB Brain Endothelial Cell This compound->BBB Passive Diffusion Pgp P-glycoprotein (P-gp) Efflux Transporter Pgp->this compound Efflux BBB->Pgp Brain Brain Parenchyma BBB->Brain Limited Penetration

Caption: Logical relationship of challenges in this compound's BBB penetration.

G cluster_workflow Troubleshooting Workflow for Low In Vivo Brain Concentration Start Low Brain Concentration Observed CheckSolubility Assess Formulation and Solubility Start->CheckSolubility CheckEfflux Is this compound a P-gp Substrate? CheckSolubility->CheckEfflux No OptimizeFormulation Optimize Vehicle/ Formulation CheckSolubility->OptimizeFormulation Yes UseInhibitor Co-administer with P-gp Inhibitor CheckEfflux->UseInhibitor Yes ReEvaluate Re-evaluate Brain Concentration CheckEfflux->ReEvaluate No ChangeRoute Consider Alternative Route (e.g., Intranasal) OptimizeFormulation->ChangeRoute OptimizeFormulation->ReEvaluate ChangeRoute->ReEvaluate UseInhibitor->ReEvaluate

Caption: Troubleshooting workflow for low in vivo brain concentration of this compound.

signaling_pathway cluster_pathway P-glycoprotein Regulation at the BBB cluster_nucleus Inflammation Inflammatory Stimuli (e.g., TNF-α) PKC Protein Kinase C (PKC) Inflammation->PKC activates OxidativeStress Oxidative Stress (e.g., ROS) Nrf2 Nrf2 OxidativeStress->Nrf2 activates Xenobiotics Xenobiotics PXR_CAR PXR/CAR Nuclear Receptors Xenobiotics->PXR_CAR activates NFkB NF-κB PKC->NFkB activates Nucleus Nucleus NFkB->Nucleus Nrf2->Nucleus PXR_CAR->Nucleus ABCB1 ABCB1 Gene Transcription Nucleus->ABCB1 Pgp_mRNA P-gp mRNA ABCB1->Pgp_mRNA Pgp_Protein P-gp Protein (Increased Expression/Activity) Pgp_mRNA->Pgp_Protein

Caption: Signaling pathways involved in the regulation of P-glycoprotein at the BBB.

References

Technical Support Center: Post-Hoc Analysis of Isradipine Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with information derived from post-hoc analyses of Isradipine clinical trial data, primarily focusing on the STEADY-PD III trial in early Parkinson's disease (PD). The content is presented in a question-and-answer format to address specific issues and provide guidance for future research.

Frequently Asked Questions (FAQs)

Q1: What was the primary outcome of the STEADY-PD III trial?

The STEADY-PD III trial was a Phase 3, multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy of this compound in slowing the clinical progression of early-stage Parkinson's disease. The primary endpoint was the change in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) parts I-III score over 36 months. The trial did not meet its primary endpoint, as there was no significant difference in the change in MDS-UPDRS scores between the this compound and placebo groups.[1]

Q2: What new insights were generated from the post-hoc analysis of the STEADY-PD III trial?

A post-hoc analysis of the STEADY-PD III trial data revealed that participants with higher plasma exposure to this compound had a delayed need to initiate dopaminergic therapy (levodopa) over the 36-month study period compared to those receiving a placebo.[2][3] This suggests that while this compound may not slow the overall progression of PD symptoms as measured by the UPDRS, it might have a disease-modifying effect that specifically impacts the need for symptomatic treatment.

Q3: What were the common adverse effects associated with this compound in the clinical trials?

The most frequently reported adverse effects of this compound in the STEADY-PD trials were dose-dependent and included peripheral edema and dizziness. These side effects are consistent with this compound's mechanism of action as a vasodilator. Tolerability was found to decrease at higher doses.

Q4: What is the established mechanism of action for this compound?

This compound is a dihydropyridine L-type calcium channel blocker.[2] It functions by inhibiting the influx of calcium ions into cells, leading to the relaxation of vascular smooth muscle and vasodilation. In the context of Parkinson's disease, it is hypothesized that by blocking L-type calcium channels (specifically Cav1.3) in dopaminergic neurons of the substantia nigra, this compound may reduce mitochondrial oxidant stress and decrease the vulnerability of these neurons to degeneration.[1][4]

Troubleshooting Guides

Issue: Difficulty in observing a neuroprotective effect in preclinical models.

Possible Cause 1: Insufficient Drug Exposure at the Target Site.

  • Troubleshooting: Ensure that the administered dose of this compound achieves therapeutically relevant concentrations in the brain. The STEADY-PD III post-hoc analysis suggests that higher plasma concentrations were associated with a clinical effect.[2][3] Consider using formulations that enhance blood-brain barrier penetration or direct administration methods in animal models.

Possible Cause 2: Inappropriate Animal Model.

  • Troubleshooting: The chosen animal model of Parkinson's disease should be validated to ensure it recapitulates the specific aspects of the human disease that are targeted by L-type calcium channel blockade.

Possible Cause 3: Timing of Intervention.

  • Troubleshooting: The neuroprotective effects of this compound may be more pronounced when administered early in the disease process. Consider initiating treatment in preclinical models before significant neuronal loss has occurred.

Issue: High incidence of adverse effects (e.g., edema, dizziness) in experimental subjects.

Possible Cause 1: Dose is too high.

  • Troubleshooting: this compound's adverse effects are dose-dependent. Titrate the dose to find a balance between therapeutic efficacy and tolerability. The STEADY-PD III trial used a 10 mg daily dose, which was considered the maximum tolerable dose in earlier studies.

Possible Cause 2: Rapid dose escalation.

  • Troubleshooting: Implement a gradual dose escalation schedule to allow subjects to acclimate to the vasodilatory effects of the drug.

Data Presentation

Table 1: Post-Hoc Analysis of Time to Initiation of Levodopa Therapy in STEADY-PD III

This compound Exposure TertileHazard Ratio (95% CI) for Levodopa Initiationp-value
Low Exposure0.95 (0.68 - 1.32)0.75
Medium Exposure0.88 (0.63 - 1.23)0.45
High Exposure0.73 (0.52 - 1.02)0.06

Note: This table is a representation of the described findings. Actual values may vary and should be confirmed with the original publication.

Table 2: Tolerability of this compound in the STEADY-PD II Trial

Treatment GroupNumber of PatientsTolerated Treatment (%)
Placebo2696%
This compound 5 mg/day2383%
This compound 10 mg/day2673%
This compound 20 mg/day2437%

Experimental Protocols

1. Protocol for Assessment of Parkinson's Disease Progression: Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS)

  • Objective: To comprehensively assess the motor and non-motor symptoms of Parkinson's disease.

  • Procedure: The MDS-UPDRS is a four-part scale administered by a trained clinician.

    • Part I: Non-Motor Experiences of Daily Living: Assesses symptoms such as cognitive impairment, hallucinations, depression, and anxiety through patient/caregiver interview.

    • Part II: Motor Experiences of Daily Living: Assesses the patient's perception of their difficulties with activities of daily living such as speech, swallowing, dressing, and walking.

    • Part III: Motor Examination: A direct examination of the patient's motor function, including tremor, rigidity, bradykinesia, and postural stability.

    • Part IV: Motor Complications: Assesses the presence and severity of dyskinesias and motor fluctuations.

  • Scoring: Each item is scored on a 0 (normal) to 4 (severe) scale. A total score is calculated, with higher scores indicating greater disability.[5][6][7]

2. Protocol for Quantification of this compound in Human Plasma by LC-MS/MS

  • Objective: To determine the plasma concentration of this compound for pharmacokinetic analysis.

  • Procedure:

    • Sample Collection: Collect venous blood samples at specified time points after drug administration.

    • Plasma Separation: Centrifuge the blood samples to separate the plasma.

    • Extraction: Perform a liquid-liquid extraction of this compound and an internal standard (e.g., amlodipine) from the plasma using an organic solvent (e.g., methyl-t-butyl ether).

    • Chromatographic Separation: Use a reverse-phase high-performance liquid chromatography (RP-HPLC) system to separate this compound from other plasma components.

    • Detection: Employ tandem mass spectrometry (MS/MS) with positive ion electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode to detect and quantify this compound. Monitor specific mass-to-charge ratio transitions for this compound and the internal standard.

  • Quantification: Generate a standard calibration curve using known concentrations of this compound to determine the concentration in the plasma samples. The lower limit of quantitation is typically around 10 pg/mL.[8][9]

Mandatory Visualization

Isradipine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus This compound This compound LTCC L-type Calcium Channel (Cav1.2/1.3) This compound->LTCC Inhibition Ca2_ion Ca²⁺ LTCC->Ca2_ion Ca²⁺ Influx Calmodulin Calmodulin Ca2_ion->Calmodulin Binds to CaM_Ca2 Ca²⁺-Calmodulin Complex CaMKII CaMKII CaM_Ca2->CaMKII Activates MAPK_pathway MAPK Pathway (e.g., ERK) CaM_Ca2->MAPK_pathway Activates pCaMKII p-CaMKII CaMKII->pCaMKII Phosphorylation CREB CREB pCaMKII->CREB Phosphorylates pMAPK p-MAPK MAPK_pathway->pMAPK Phosphorylation pMAPK->CREB Phosphorylates pCREB p-CREB Gene_expression Gene Expression (e.g., c-Fos) pCREB->Gene_expression Promotes Experimental_Workflow start Start: Early PD Patient Cohort randomization Randomization start->randomization isradipine_arm This compound Treatment (e.g., 10 mg/day) randomization->isradipine_arm placebo_arm Placebo Treatment randomization->placebo_arm follow_up 36-Month Follow-up isradipine_arm->follow_up placebo_arm->follow_up primary_outcome Primary Outcome Assessment: MDS-UPDRS Score Change follow_up->primary_outcome post_hoc_analysis Post-Hoc Analysis primary_outcome->post_hoc_analysis subgroup_analysis Subgroup Analysis by This compound Plasma Exposure post_hoc_analysis->subgroup_analysis secondary_outcome Secondary Outcome: Time to Levodopa Initiation subgroup_analysis->secondary_outcome end End: New Insights secondary_outcome->end

References

Technical Support Center: Managing Isradipine-Induced Hypotension in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for managing hypotension induced by isradipine in rodent models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound-induced hypotension?

A1: this compound is a potent dihydropyridine (DHP) calcium channel blocker (CCB).[1] Its primary mechanism involves inhibiting the influx of calcium ions (Ca²⁺) through L-type calcium channels located in the smooth muscle cells of blood vessels.[2][3] This process unfolds as follows:

  • This compound binds to the L-type calcium channels, stabilizing them in an inactive state.[1]

  • This blockage prevents the influx of extracellular Ca²⁺ into the vascular smooth muscle cells.[4]

  • Intracellular Ca²⁺ is required to bind with calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK activation is a critical step for muscle contraction.[1][3]

  • By inhibiting the initial calcium influx, this compound decreases the contractile activity of arterial smooth muscle cells.[1]

  • The result is vasodilation (relaxation of the blood vessels), leading to a reduction in peripheral vascular resistance and a subsequent drop in blood pressure (hypotension).[4][5]

This compound exhibits a higher selectivity for arterial smooth muscle compared to cardiac muscle at therapeutic doses.[1]

Q2: What are the typical signs of hypotension in rodents?

A2: While direct blood pressure measurement is the definitive method, observable clinical signs of hypotension or distress in rodents can include:

  • Reduced mobility or lethargy.

  • Hunched posture.

  • Piloerection (hair standing on end).

  • Diarrhea.[6]

  • Rapid, shallow breathing (dyspnea).[2]

  • Pale extremities (paws, tail).

  • Reduced food and water intake.

These signs are not specific to hypotension and warrant a thorough assessment of the animal's health.

Q3: How can I minimize the risk of severe hypotension when designing my study?

A3: Proactive study design is crucial. Consider the following:

  • Dose-Response Pilot Study: Conduct a pilot study with a small cohort of animals to determine the dose-response relationship for this compound in your specific rodent strain and model. Start with a low dose and gradually escalate.[7]

  • Route of Administration: The route of administration significantly impacts pharmacokinetics. Parenteral routes (subcutaneous, intraperitoneal) can cause high peak plasma concentrations and increase the risk of acute hypotension.[8][9] Consider using osmotic minipumps for continuous, stable drug delivery or a non-invasive oral administration protocol to avoid handling stress.[8][10]

  • Acclimatization and Baseline Monitoring: Ensure animals are properly acclimatized to handling and blood pressure measurement procedures to minimize stress-induced fluctuations.[11] Establish stable baseline blood pressure readings before drug administration.

  • Hydration Status: Ensure animals are well-hydrated before the experiment, as dehydration can exacerbate hypotensive effects.

Q4: What are the recommended starting doses for this compound in rats and mice?

A4: Doses vary widely based on the study objective, rodent species/strain, and administration route. The provided table summarizes doses used in various published studies. It is strongly recommended to start with the lower end of the dose range for your chosen administration route and titrate up as needed based on pilot data.

SpeciesRoute of AdministrationDoseStudy Focus
Rat Oral1 mg/kg/dayLong-term treatment on coronary arteries[12]
Rat Subcutaneous (injection)2.5, 5, 10 mg/kg/dayHypertension and stroke model[13]
Rat Subcutaneous (injection)5 mg/kg/dayCerebral ischemia protection[14]
Mouse Subcutaneous (osmotic pump)3 mg/kg/dayNeuroprotection in Parkinson's model[10]
Mouse Oral (in flavored yogurt)0.05 mg, 0.1 mgPharmacokinetics and tolerability[8]

Troubleshooting Guides

Scenario 1: An animal is showing acute signs of severe hypotension immediately after dosing.

Question: My rodent has become lethargic and unresponsive shortly after this compound administration. What are the immediate steps?

Answer: This situation requires prompt intervention to prevent mortality. The goal is to restore blood pressure and tissue perfusion.

Immediate Corrective Actions
  • Stop the Experiment: Cease any further drug administration or experimental procedures for that animal.

  • Ensure Airway and Breathing: Check that the animal has a clear airway and is breathing.

  • Fluid Resuscitation: Administer a bolus of warmed (37°C) isotonic crystalloid solution (e.g., 0.9% saline or Lactated Ringer's solution) to expand intravascular volume. This is the first-line treatment for drug-induced hypotension.[15]

  • Administer Vasopressors (if necessary): If hypotension is refractory to fluid therapy, vasopressor support may be required. This should be done under veterinary guidance and with appropriate monitoring. Norepinephrine is often preferred for its potent vasoconstrictive effects.[15][16]

  • Provide Supportive Care: Keep the animal warm to prevent hypothermia, which can worsen cardiovascular collapse. Monitor vital signs closely.

Logical Flow for Emergency Response

Caption: Emergency workflow for managing acute severe hypotension.

Scenario 2: Blood pressure results are highly variable across the study group.

Question: I am observing a wide range of blood pressure drops in response to the same dose of this compound. How can I improve consistency?

Answer: High variability can obscure true pharmacological effects. Several factors can contribute to this issue.

Troubleshooting High Variability
  • Refine Dosing Technique: Ensure your dosing method is precise. For oral gavage, confirm correct placement. For injections, use consistent sites and depths. Inconsistent absorption will lead to variable plasma concentrations.

  • Control for Stress: Stress significantly impacts blood pressure.

    • Acclimatization: Allow for an adequate period of acclimatization to the housing facility, cages, and handling.

    • Habituation to Measurement: Habituate animals to the blood pressure measurement device and procedure over several days before recording baseline data.[11]

    • Minimize Handling: A non-invasive oral dosing method mixed with palatable food can reduce handling stress compared to injections or gavage.[8][9]

  • Standardize Environmental Conditions:

    • Temperature: Rodents are sensitive to ambient temperature. A drop of 1°C below their thermoneutral zone can increase blood pressure.[11] Maintain a consistent and appropriate room temperature.

    • Circadian Rhythm: Conduct experiments at the same time each day to avoid variability due to the animal's natural circadian rhythm of blood pressure.

  • Check Animal Health: Ensure all animals are healthy and free from underlying conditions that could affect cardiovascular function.

Experimental Protocols

Protocol 1: Non-Invasive Blood Pressure Measurement in Mice/Rats (Tail-Cuff Method)

This protocol describes a standard procedure for measuring systolic and diastolic blood pressure in rodents using a volume pressure recording (VPR) tail-cuff system.

Materials:

  • Tail-cuff blood pressure system with occlusion and VPR cuffs

  • Animal restrainer (size-appropriate for rat or mouse)

  • Warming platform or chamber

  • Computer with data acquisition software

Procedure:

  • System Setup: Turn on the warming platform and set it to a temperature that maintains the animal's body temperature (approx. 32-34°C). This promotes vasodilation in the tail for easier signal detection.

  • Animal Habituation: For at least 3-5 days prior to the experiment, place the rodent in the restrainer on the warming platform for 10-15 minutes each day to acclimate it to the procedure.

  • Animal Placement: On the day of measurement, gently guide the animal into the appropriate-sized restrainer. Secure the nose cone and end-plate.

  • Cuff Placement: Place the occlusion and VPR sensor cuffs over the base of the animal's tail. Ensure a snug but not tight fit.

  • Acclimatization Period: Allow the animal to rest quietly in the restrainer on the warming platform for 10-15 minutes before starting measurements.

  • Data Acquisition:

    • Start the measurement cycle via the software.

    • Perform a set of 5-10 preliminary cycles to allow the animal to settle further. These are typically not used for analysis.

    • Record a series of 10-20 consecutive successful measurements. A successful measurement is defined by clear signal detection by the software.[11]

  • Data Analysis:

    • Review the recorded measurements. Exclude any readings that are clear outliers or where the software indicates a poor signal.

    • Average the remaining valid readings to obtain the mean systolic blood pressure, diastolic blood pressure, and heart rate for that time point.

  • Post-Measurement: Gently remove the cuffs and return the animal to its home cage.

Protocol 2: Emergency Fluid Resuscitation for Severe Hypotension

This protocol is intended as an emergency intervention for rodents experiencing severe drug-induced hypotension. It should be performed under institutional animal care and use committee (IACUC) approval and with veterinary consultation.

Materials:

  • Warmed, sterile 0.9% NaCl (saline) or Lactated Ringer's solution

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Heating pad or lamp to maintain body temperature

Procedure:

  • Assess the Animal: Confirm signs of severe hypotension (e.g., loss of consciousness, poor response to stimuli, pale extremities).

  • Maintain Body Temperature: Place the animal on a heating pad set to low or under a heat lamp to prevent hypothermia.

  • Calculate Fluid Volume: A common starting bolus is 10 mL/kg. For a 30g mouse, this is 0.3 mL. For a 300g rat, this is 3.0 mL.

  • Administer Fluids: The route of administration depends on technical skill and the urgency.

    • Intraperitoneal (IP): The most common and practical route for a rapid bolus. Lift the animal's hindquarters slightly, insert the needle into the lower abdominal quadrant, aspirate to ensure no urine or blood is withdrawn, and inject the fluid.

    • Subcutaneous (SC): An alternative if IP is not feasible. Tent the skin over the back and inject the fluid into the subcutaneous space. Absorption is slower than IP.

    • Intravenous (IV): The most effective but most technically challenging route (typically via the tail vein). Reserved for situations where IV access is already established.

  • Monitor Response: Observe the animal for improvement in responsiveness, color, and respiration. If blood pressure monitoring is available, use it to guide further treatment.

  • Repeat as Needed: The fluid bolus can be repeated based on the animal's response, but be cautious to avoid fluid overload. Consultation with a veterinarian is critical.

Visualizations

Signaling Pathway of this compound Action

Isradipine_Mechanism This compound This compound LTypeChannel L-Type Ca²⁺ Channel This compound->LTypeChannel Binds & Inhibits Ca_Influx LTypeChannel->Ca_Influx blocks Relaxation Vasodilation (Muscle Relaxation) LTypeChannel->Relaxation Leads to Calmodulin Calmodulin Ca_Influx->Calmodulin Activates Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (inactive) MLCK_active MLCK (active) MLCK_inactive->MLCK_active Activated by Ca²⁺-Calmodulin Contraction Myosin Phosphorylation & Muscle Contraction MLCK_active->Contraction Catalyzes

Caption: Mechanism of this compound-induced vasodilation.

General Experimental Workflow

Experimental_Workflow Acclimatize Animal Acclimatization (Housing & Handling) Habituate Habituation to BP Measurement (3-5 Days) Acclimatize->Habituate Baseline Measure Baseline Blood Pressure Habituate->Baseline Randomize Randomize into Groups (Vehicle, this compound Doses) Baseline->Randomize Administer Administer this compound or Vehicle Randomize->Administer MonitorBP Monitor Blood Pressure at Pre-defined Time Points Administer->MonitorBP MonitorSigns Monitor for Clinical Signs (Lethargy, Distress) Administer->MonitorSigns Data Collect & Analyze Data MonitorBP->Data MonitorSigns->MonitorBP If signs appear, check BP immediately

Caption: Workflow for a rodent study involving this compound.

References

Validation & Comparative

Comparative Neuroprotective Efficacy of Isradipine and Other Dihydropyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective properties of Isradipine and other notable dihydropyridine calcium channel blockers, including Nicardipine, Nimodipine, and Amlodipine. This document synthesizes experimental data on their mechanisms of action and efficacy in various models of neurological disease, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key pathways and workflows through diagrams.

Introduction to Dihydropyridines and Neuroprotection

Dihydropyridines are a class of L-type calcium channel blockers widely used in the management of hypertension. Beyond their cardiovascular applications, there is a growing body of evidence suggesting their potential as neuroprotective agents in a range of neurological disorders, including Parkinson's disease, stroke, and spinal cord injury. Their primary mechanism in the central nervous system involves the modulation of neuronal calcium influx, a critical factor in excitotoxicity, apoptosis, and mitochondrial dysfunction. This guide focuses on the comparative efficacy of this compound and other key dihydropyridines in mitigating neuronal damage.

Comparative Efficacy: A Data-Driven Overview

While direct head-to-head clinical trials comparing the neuroprotective efficacy of these dihydropyridines are limited, preclinical studies provide valuable insights into their individual strengths and potential applications. The following sections and tables summarize the available quantitative data for each compound.

This compound: Focus on Parkinson's Disease

This compound has been extensively studied for its neuroprotective potential, particularly in the context of Parkinson's disease. The rationale stems from its ability to selectively target Cav1.3 L-type calcium channels, which are highly expressed in dopaminergic neurons of the substantia nigra and contribute to their vulnerability.[1] Preclinical studies have shown that this compound can reduce the autonomous pacemaking-driven calcium entry in these neurons, thereby decreasing mitochondrial oxidant stress and protecting them from toxins.[1][2]

Table 1: Neuroprotective Efficacy of this compound in a Parkinson's Disease Model

Experimental ModelTreatment ProtocolKey FindingsReference
6-hydroxydopamine (6-OHDA) induced mouse model of Parkinson's diseaseThis compound administered systemicallyDose-dependent sparing of dopaminergic fibers and cell bodies. Estimated plasma IC50 of 19 nM for terminals and 13 nM for cell bodies.[1]

Experimental Protocol: this compound in the 6-OHDA Mouse Model [1][3]

  • Animal Model: Male C57BL/6J mice.

  • Toxin Administration: Unilateral intrastriatal injection of 6-hydroxydopamine (6-OHDA).

  • Drug Administration: this compound was administered systemically via subcutaneous implantation of controlled-release pellets designed to deliver various doses, achieving a range of plasma concentrations.

  • Assessment of Neuroprotection: Twenty-five days post-lesion, brains were processed for tyrosine hydroxylase (TH) immunohistochemistry. Unbiased stereological methods were used to quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNc) and the density of TH-positive fibers in the striatum.

  • Plasma Concentration Measurement: Blood samples were collected at the time of sacrifice, and plasma concentrations of this compound were determined using liquid chromatography-mass spectrometry (LC-MS/MS).

Despite promising preclinical results, a phase III clinical trial (STEADY-PD III) of this compound in early Parkinson's disease did not demonstrate a significant slowing of clinical progression.[4]

Nicardipine: Potential in Stroke and Neuroinflammation

Nicardipine is a second-generation dihydropyridine with high vascular selectivity, making it a candidate for cerebrovascular disorders.[5] It has shown promise in reducing ischemic brain injury and possesses anti-neuroinflammatory properties.[6][7]

Table 2: Neuroprotective and Anti-inflammatory Effects of Nicardipine

Experimental ModelTreatment ProtocolKey FindingsReference
Murine BV-2 microglia stimulated with LPS and IFN-γNicardipine (1-10 µM) pretreatmentConcentration-dependent suppression of iNOS, COX-2, IL-6, and IL-1β expression.[6][7]

Experimental Protocol: Nicardipine's Anti-inflammatory Effects in Microglia [6][7]

  • Cell Culture: Murine BV-2 microglial cells were used.

  • Stimulation: Cells were stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an inflammatory response.

  • Drug Treatment: Cells were pretreated with varying concentrations of Nicardipine (1, 5, or 10 µM) for 60 minutes before stimulation.

  • Analysis of Inflammatory Mediators: The expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and interleukin-1β (IL-1β) was quantified using real-time PCR.

Nimodipine: Established Role in Subarachnoid Hemorrhage

Nimodipine is a lipophilic dihydropyridine that readily crosses the blood-brain barrier.[8] It is the only FDA-approved drug for the prevention of cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH).[9] Its neuroprotective mechanism is attributed to both cerebral vasodilation and direct neuronal effects, including the prevention of calcium overload in ischemic neurons.[8][10]

Table 3: Neuroprotective Effects of Nimodipine

Experimental ModelTreatment ProtocolKey FindingsReference
Experimental Subarachnoid Hemorrhage (SAH) in miceIntraperitoneal injection of Nimodipine (10 mg/kg)Significantly reduced the number of post-hemorrhagic microvasospasms.
Organotypic hippocampal slice cultures with excitotoxic lesionNimodipine (10 µM) co-incubation with NMDAProtection against NMDA-induced neuronal damage.

Experimental Protocol: Nimodipine in Experimental Subarachnoid Hemorrhage

  • Animal Model: Male C57BL/6 mice subjected to SAH using the filament perforation model.

  • Drug Administration: A single intraperitoneal injection of Nimodipine (10 mg/kg) or vehicle was administered 30 minutes after SAH induction.

  • Assessment of Microvasospasms: In vivo two-photon laser scanning microscopy was used to visualize and quantify the diameter of cortical arterioles and the number of microvasospasms 6 hours after SAH.

Amlodipine: Emerging Evidence in Spinal Cord Injury and Oxidative Stress

Amlodipine, a long-acting dihydropyridine, has demonstrated neuroprotective effects in models of spinal cord injury and oxidative stress.[11] Its mechanism appears to involve the upregulation of autophagy, a cellular process for clearing damaged components, thereby reducing apoptosis.[11][12]

Table 4: Neuroprotective Effects of Amlodipine

Experimental ModelTreatment ProtocolKey FindingsReference
Mouse model of spinal cord injury (SCI)Intraperitoneal administration of Amlodipine (3 mg/kg) daily for 7 days post-injuryPromoted locomotor recovery, alleviated apoptosis and neuronal loss.[11]

Experimental Protocol: Amlodipine in Spinal Cord Injury [11]

  • Animal Model: A mouse model of spinal cord injury was established using a weight-drop method.

  • Drug Administration: Amlodipine (3 mg/kg) was administered intraperitoneally once daily for seven consecutive days, starting immediately after the injury.

  • Functional Assessment: Locomotor function was assessed using the Basso Mouse Scale (BMS) at various time points post-injury.

  • Histological Analysis: Spinal cord tissue was collected for histological analysis, including TUNEL staining to assess apoptosis and Nissl staining to evaluate neuronal survival.

  • Western Blotting: Protein levels of autophagy markers (e.g., Beclin-1, LC3-II) and apoptosis-related proteins (e.g., Bax, Bcl-2) were quantified by Western blotting.

Mechanistic Insights and Signaling Pathways

The neuroprotective effects of dihydropyridines are primarily mediated by the blockade of L-type calcium channels, but downstream signaling pathways vary.

This compound's Neuroprotective Signaling

This compound's action in dopaminergic neurons is centered on reducing the bioenergetic stress caused by persistent calcium entry. This leads to a decrease in mitochondrial-derived reactive oxygen species and subsequent cellular damage.

Isradipine_Pathway This compound This compound Cav1_3 Cav1.3 L-type Ca2+ Channels This compound->Cav1_3 blocks Ca_Influx Ca2+ Influx Cav1_3->Ca_Influx mediates Mito_Stress Mitochondrial Oxidant Stress Ca_Influx->Mito_Stress increases Neuroprotection Neuroprotection Mito_Stress->Neuroprotection reduction leads to

Caption: this compound's neuroprotective pathway in dopaminergic neurons.

Nicardipine's Anti-Neuroinflammatory Pathway

Nicardipine exerts its anti-inflammatory effects in microglia by inhibiting key signaling pathways involved in the production of pro-inflammatory mediators.

Nicardipine_Pathway LPS_IFNg LPS + IFN-γ Signaling MAPK & PI3K/Akt Signaling LPS_IFNg->Signaling Inflammatory_Mediators iNOS, COX-2, IL-6, IL-1β Expression Signaling->Inflammatory_Mediators Neuroinflammation Neuroinflammation Inflammatory_Mediators->Neuroinflammation Nicardipine Nicardipine Nicardipine->Signaling inhibits

Caption: Nicardipine's anti-neuroinflammatory signaling pathway.

Amlodipine and Autophagy-Mediated Neuroprotection

Amlodipine's neuroprotective role in spinal cord injury is linked to the upregulation of autophagy, which promotes the clearance of damaged cellular components and inhibits apoptosis.

Amlodipine_Pathway Amlodipine Amlodipine Autophagy Autophagy (Beclin-1, LC3-II) Amlodipine->Autophagy upregulates Apoptosis Apoptosis (Bax/Bcl-2 ratio) Autophagy->Apoptosis inhibits Neuroprotection Neuroprotection Apoptosis->Neuroprotection reduction leads to

Caption: Amlodipine's autophagy-mediated neuroprotective pathway.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for assessing the neuroprotective efficacy of a dihydropyridine in an animal model of neurological disease.

Experimental_Workflow cluster_preclinical Preclinical Study Workflow Animal_Model Induce Neurological Disease Model (e.g., 6-OHDA, MCAO, SCI) Treatment Administer Dihydropyridine or Vehicle (Control) Animal_Model->Treatment Behavioral Behavioral/Functional Assessment Treatment->Behavioral Histology Histological Analysis (Neuronal Survival, Lesion Volume) Behavioral->Histology Biochemical Biochemical Assays (e.g., Western Blot, ELISA) Histology->Biochemical Data_Analysis Data Analysis and Statistical Comparison Biochemical->Data_Analysis

Caption: General experimental workflow for preclinical neuroprotection studies.

Conclusion and Future Directions

This compound, Nicardipine, Nimodipine, and Amlodipine each demonstrate neuroprotective properties through various mechanisms, suggesting their potential utility in different neurological conditions. This compound shows promise in models of Parkinson's disease by mitigating mitochondrial stress in dopaminergic neurons. Nicardipine exhibits potent anti-neuroinflammatory effects, which could be beneficial in conditions with a significant inflammatory component like stroke. Nimodipine's established role in preventing vasospasm after subarachnoid hemorrhage underscores its cerebrovascular benefits. Amlodipine is an emerging candidate for neuroprotection in traumatic injuries through its modulation of autophagy.

While the preclinical data are encouraging, the translation to clinical efficacy, as highlighted by the this compound trial in Parkinson's disease, remains a significant challenge. Future research should focus on head-to-head comparative studies in standardized animal models to better delineate the relative efficacy of these dihydropyridines. Furthermore, a deeper understanding of their differential effects on neuronal signaling pathways will be crucial for identifying the most appropriate therapeutic contexts for each agent and for the development of next-generation neuroprotective dihydropyridines.

References

Isradipine's Neuroprotective Potential: A Comparative Analysis Across Animal Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective effects of Isradipine, a dihydropyridine L-type calcium channel blocker, in various animal models of neurodegenerative diseases. This analysis is based on experimental data from preclinical studies in Parkinson's disease and Alzheimer's disease models. The potential relevance to Huntington's disease, based on the role of calcium dysregulation, is also discussed.

This compound has emerged as a promising neuroprotective agent due to its ability to modulate calcium influx into neurons, a critical process implicated in the pathophysiology of several neurodegenerative disorders. By blocking L-type calcium channels, particularly Cav1.2 and Cav1.3 subtypes, this compound is thought to mitigate the downstream cytotoxic effects of excessive calcium entry, such as mitochondrial dysfunction, oxidative stress, and apoptosis. This guide synthesizes key findings from studies utilizing diverse animal models to validate and quantify these neuroprotective effects.

Comparative Efficacy of this compound in Neurodegenerative Disease Models

The following tables summarize the quantitative outcomes of this compound treatment in animal models of Parkinson's disease and Alzheimer's disease.

Parkinson's Disease Animal Models
Animal ModelToxin/Genetic ModificationThis compound Dosage & AdministrationKey Quantitative FindingsReference
Mouse (C57BL/6) 6-hydroxydopamine (6-OHDA) intrastriatal injectionSubcutaneous implantation of timed-release pellets (dose-dependent)Dose-dependent sparing of dopaminergic (TH-positive) fibers and neurons in the substantia nigra pars compacta (SNc).[1][1]
Rat 6-hydroxydopamine (6-OHDA) unilateral lesion0.1, 0.2, or 0.4 mg/kg/day subcutaneous injections for 4 weeksDose-dependent decrease in apomorphine-induced rotations and muscular rigidity scores.[2][2]
Alzheimer's Disease Animal Models
Animal ModelGenetic ModificationThis compound Dosage & AdministrationKey Quantitative FindingsReference
Mouse (5XFAD) Expresses human APP and PSEN1 transgenes with five familial AD mutations3 mg/kg/day delivered in chow for 20 daysAge-dependent reduction in dystrophic neurites. Trending decreases in Aβ plaque load in 9-month-old mice.[3][4][3][4]
Mouse (3xTg-AD) Expresses three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V)Subcutaneous implantation of carrier-bound this compound (3 µg/g/day) for 60 daysMarkedly reduced insoluble Aβ1-42 levels in the brain.[5][5]

Huntington's Disease: An Unexplored Frontier for this compound

While direct preclinical studies evaluating this compound in animal models of Huntington's disease are lacking, the underlying pathology of the disease suggests a potential therapeutic avenue. Huntington's disease is characterized by neuronal dysfunction and death, particularly in the striatum, where calcium dyshomeostasis is a known contributor to pathogenesis.[6][7] Studies have shown alterations in L-type calcium channels in a mouse model of Huntington's disease, and importantly, treatment with other L-type calcium channel blockers demonstrated neuroprotective effects against glutamate toxicity in cultured neurons from these mice.[8][9][10] This suggests that by modulating calcium influx, this compound could potentially offer a neuroprotective benefit in Huntington's disease, a hypothesis that warrants future investigation in relevant animal models.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.

6-OHDA Mouse Model of Parkinson's Disease

Objective: To induce a progressive loss of dopaminergic neurons in the substantia nigra to model Parkinson's disease.

Protocol:

  • Animal Model: Adult male C57BL/6 mice.

  • Anesthesia: Administer appropriate anesthesia (e.g., isoflurane).

  • Stereotaxic Surgery:

    • Secure the mouse in a stereotaxic frame.

    • Drill a small hole in the skull over the target coordinates for the striatum.

    • Slowly inject 6-hydroxydopamine (6-OHDA) dissolved in saline with 0.02% ascorbic acid into the striatum using a microsyringe pump.[1]

  • This compound Administration:

    • Implant timed-release pellets containing this compound subcutaneously.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring.

  • Endpoint Analysis (e.g., 4 weeks post-lesion):

    • Perfuse animals with paraformaldehyde.

    • Collect brains and process for immunohistochemistry to detect tyrosine hydroxylase (TH)-positive neurons and fibers.

    • Perform stereological cell counting to quantify dopaminergic neuron loss in the substantia nigra.

5XFAD Mouse Model of Alzheimer's Disease

Objective: To evaluate the effect of this compound on amyloid pathology and neuritic dystrophy in a transgenic mouse model of Alzheimer's disease.

Protocol:

  • Animal Model: 6- and 9-month-old 5XFAD transgenic mice.

  • This compound Administration:

    • Administer this compound (3 mg/kg/day) mixed into the chow for 20 days.[3]

  • Behavioral Testing (Optional): Conduct behavioral tests such as the Morris water maze or open field test to assess cognitive function and motor activity.

  • Endpoint Analysis:

    • Perfuse animals and collect brain tissue.

    • Perform immunohistochemistry using antibodies against Aβ plaques and lysosomal-associated membrane protein 1 (LAMP1) to identify dystrophic neurites.

    • Quantify plaque load and the area of dystrophic neurites using image analysis software.

    • Conduct ELISA to measure levels of soluble and insoluble Aβ peptides.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound's neuroprotective effect and a typical experimental workflow.

Isradipine_Signaling_Pathway cluster_0 Cellular Stress in Neurodegeneration cluster_1 Mechanism of Neuronal Damage cluster_2 This compound Intervention Excessive Glutamate Excessive Glutamate L_type_Ca_Channel L-type Ca2+ Channel (Cav1.2/1.3) Excessive Glutamate->L_type_Ca_Channel Misfolded Protein Aggregates Misfolded Protein Aggregates Misfolded Protein Aggregates->L_type_Ca_Channel Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative_Stress Oxidative Stress Mitochondrial Dysfunction->Oxidative_Stress Ca_Influx Increased Intracellular Ca2+ L_type_Ca_Channel->Ca_Influx Ca_Influx->Mitochondrial Dysfunction Apoptosis Apoptosis Ca_Influx->Apoptosis Oxidative_Stress->Apoptosis This compound This compound This compound->L_type_Ca_Channel Blocks

Caption: Proposed signaling pathway of this compound's neuroprotective action.

Experimental_Workflow start Animal Model Selection (e.g., 6-OHDA rat, 5XFAD mouse) induction Disease Induction (Toxin injection or Aging) start->induction treatment This compound Administration (e.g., subcutaneous, oral) induction->treatment behavioral Behavioral Assessments (Motor and Cognitive Tests) treatment->behavioral histology Histopathological Analysis (Immunohistochemistry) behavioral->histology biochemical Biochemical Assays (e.g., ELISA) histology->biochemical data Data Analysis and Quantification biochemical->data

Caption: General experimental workflow for validating this compound's neuroprotective effects.

References

Comparative Efficacy of Isradipine in Angina and Hypertension: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed cross-study comparison of the efficacy of Isradipine, a dihydropyridine calcium channel blocker, in the treatment of angina pectoris and hypertension. The information is compiled from various clinical trials to offer an objective overview for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a potent dihydropyridine calcium channel blocker.[1] Its primary mechanism involves inhibiting the influx of calcium ions through the L-type (slow) channels of vascular smooth muscle and cardiac tissue.[2][3][4] This action leads to the relaxation of arterial smooth muscle, resulting in vasodilation.[2][4] The vasodilatory effect on peripheral arterioles reduces systemic vascular resistance, which is the primary mechanism for its antihypertensive effect.[5] In angina, the benefit is derived from coronary vasodilation, which increases myocardial oxygen supply, and the reduction in afterload, which decreases myocardial oxygen demand. This compound is noted for its high selectivity for vascular smooth muscle with minimal cardiodepressant activity.[1][3]

cluster_0 Cellular Mechanism cluster_1 Physiological & Clinical Outcomes This compound This compound CaChannel L-type Calcium Channel (Vascular Smooth Muscle) This compound->CaChannel Blocks CaInflux Ca2+ Influx Inhibition CaChannel->CaInflux CaCalmodulin Decreased Intracellular Ca2+ CaInflux->CaCalmodulin MLCK Reduced Myosin Light Chain Kinase (MLCK) Activity CaCalmodulin->MLCK Relaxation Smooth Muscle Relaxation (Vasodilation) MLCK->Relaxation PVR Decreased Peripheral Vascular Resistance Relaxation->PVR Coronary Coronary Artery Vasodilation Relaxation->Coronary BP Blood Pressure Reduction PVR->BP Leads to O2Demand Decreased Myocardial Oxygen Demand PVR->O2Demand Reduces Afterload O2Supply Increased Myocardial Oxygen Supply Coronary->O2Supply Angina Relief of Angina O2Supply->Angina O2Demand->Angina

Caption: this compound's mechanism of action leading to clinical outcomes.

Efficacy in Hypertension

This compound has been extensively studied as a monotherapy and in combination with other antihypertensive agents for the treatment of mild to moderate hypertension.[3] Clinical trials have consistently demonstrated its effectiveness in reducing both systolic and diastolic blood pressure.[6][7]

Quantitative Data Summary: Hypertension

Study / PopulationThis compound DoseComparatorMean Change in Supine SBP/DBP (mmHg)Key Findings
Multicenter Study (n=203)[6]15 mg/day (divided doses)Placebo-16 / -15 (for baseline DBP <105 mmHg)Significant dose-response relationship observed.
Multicenter Study (n=203)[6]15 mg/day (divided doses)Placebo-38 / -22 (for baseline DBP ≥105 mmHg)More pronounced effect in patients with higher baseline blood pressure.
5 Double-Blind Trials (n=571)[8]2.5-10 mg bidPlacebo & Active ControlsThis compound: -16.2 DBP; Placebo: -5.9 DBPThis compound showed significantly greater reductions than placebo.
Vermeulen et al. (n=95)[8]Avg. 13.7 mg/dayDiltiazem (Avg. 293 mg/day)This compound: -26 SBP, -17 DBP; Diltiazem: -15 SBP, -15 DBPThis compound was more effective in lowering systolic blood pressure.
Rauramaa et al. (n=40)[8]Not specifiedNifedipineThis compound: -16 SBP, -16 DBP; Nifedipine: -14 SBP, -14 DBPEfficacy was comparable to nifedipine.

Efficacy in Angina Pectoris

This compound has also been evaluated for the treatment of chronic stable angina, where it has been shown to reduce the frequency of anginal attacks and improve exercise tolerance.[9][10] Its antianginal efficacy is considered comparable to other established treatments like nifedipine and isosorbide dinitrate.[9][11]

Quantitative Data Summary: Angina

Study / PopulationThis compound DoseComparatorEfficacy EndpointResults
Placebo-controlled study (n=15)[9]Not specifiedPlaceboAnginal attack rate & glyceryl trinitrate consumptionSignificantly more effective than placebo in reducing both.
Crossover Study (n=36)[12]7.5 mg tidPlaceboTreadmill exercise time to onset of angina (P1)312 sec (this compound) vs. 267 sec (Placebo) at 3 hrs post-dose (p < 0.001).
Crossover Study (n=36)[12]7.5 mg tidPlaceboTreadmill exercise time to moderate angina (P2)410 sec (this compound) vs. 355 sec (Placebo) at 3 hrs post-dose (p < 0.002).
Multicenter Study (n=590)[10]2.5, 5, or 7.5 mg tidBaselineAngina attack rate & nitroglycerin consumptionSignificantly reduced both compared to baseline.
Crossover Study (n=11)[13]2.5-7.5 mg tidNifedipine (5-20 mg tid)Frequency and severity of angina attacksNo significant difference between this compound and Nifedipine.

Experimental Protocols and Methodologies

The clinical trials assessing this compound's efficacy have generally followed rigorous methodologies, including double-blind, randomized, placebo-controlled, and crossover designs.

Hypertension Trial Protocol Example: A multicenter, double-blind, parallel-group, randomized study was conducted on 203 hypertensive subjects.[6]

  • Patient Population: Adults with hypertension.

  • Washout Period: A 3-week placebo washout period was often implemented before treatment.[8]

  • Randomization: Patients were randomly assigned to receive either placebo or this compound at various doses (e.g., 2.5, 5, 7.5, or 10 mg twice daily).[6]

  • Treatment Duration: Treatment periods typically ranged from 4 to 10 weeks.[6][8]

  • Efficacy Assessment: The primary efficacy endpoint was the change in supine and standing systolic and diastolic blood pressure from baseline to the end of the treatment period.

Angina Trial Protocol Example: A randomized, double-blind, crossover study was conducted on 36 patients with chronic, stable angina pectoris.[12]

  • Patient Population: Patients with confirmed coronary artery disease and stable angina.

  • Design: A crossover design where each patient received both this compound (e.g., 7.5 mg three times daily) and a placebo for distinct 2-week treatment periods, separated by a washout period.[12]

  • Efficacy Assessment: The primary endpoints were determined by treadmill exercise testing performed at specific time points (e.g., 3 and 9 hours) after drug administration. Key metrics included the time to the onset of angina and the time to the development of moderate angina.[12]

cluster_0 Treatment Arms cluster_1 Endpoints Screening Patient Screening (Hypertension or Stable Angina) Washout Placebo Washout Period (e.g., 2-4 weeks) Screening->Washout Randomization Randomization Washout->Randomization ArmA Arm A: This compound (Dose Titration) Randomization->ArmA ArmB Arm B: Placebo or Active Comparator (e.g., Nifedipine, HCTZ) Randomization->ArmB Assessment Efficacy Assessment ArmA->Assessment ArmB->Assessment HTN_Endpoint Hypertension: Change in SBP/DBP Assessment->HTN_Endpoint Angina_Endpoint Angina: Exercise Tolerance Time, Attack Frequency Assessment->Angina_Endpoint Analysis Data Analysis & Comparison of Arms HTN_Endpoint->Analysis Angina_Endpoint->Analysis

Caption: Generalized workflow for this compound clinical trials.

Dosage Comparison

The dosing for this compound varies between the two indications, although the initial starting doses are often similar.

  • Hypertension: The recommended initial dose is typically 2.5 mg twice daily. This can be adjusted in increments of 5 mg/day at 2 to 4-week intervals, up to a maximum of 20 mg/day.[5][14] However, most patients show no additional benefit at doses above 10 mg/day.[5][14]

  • Angina: Clinical trials have used doses ranging from 2.5 mg to 7.5 mg three times daily.[10][13] The initial dose is often 2.5 mg twice daily, with a maintenance dose of 5-10 mg per day divided into two doses.[15]

Conclusion

Clinical data supports the efficacy of this compound as a therapeutic agent for both hypertension and stable angina. Its primary mechanism of action—calcium channel blockade leading to vasodilation—underpins its utility in both conditions. In hypertension, it provides a significant, dose-dependent reduction in blood pressure.[6] In angina, it effectively reduces attack frequency and improves exercise capacity, with an efficacy profile comparable to other antianginal agents.[9][13] The choice of this compound and its specific dosing regimen should be individualized based on the patient's condition and response to treatment.

References

Isradipine vs. Verapamil: A Comparative Analysis of Their Effects on Amyloid-Beta Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accumulation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease (AD), leading to synaptic dysfunction and neuronal death. A key mechanism underlying Aβ toxicity is the dysregulation of intracellular calcium (Ca2+) homeostasis. Both isradipine and verapamil, L-type calcium channel blockers (CCBs) traditionally used for hypertension, have emerged as potential neuroprotective agents in AD by targeting this pathway. This guide provides a detailed comparison of their differential effects on Aβ toxicity, supported by experimental data, to inform future research and drug development efforts.

Key Findings at a Glance

While both this compound and verapamil offer neuroprotection against Aβ-induced toxicity, preclinical evidence suggests that this compound, a dihydropyridine, is significantly more potent in this specific context than the phenylalkylamine verapamil.[1][2] The primary mechanism for both drugs is the blockade of L-type voltage-gated calcium channels (L-VGCCs), preventing the cytotoxic influx of Ca2+ triggered by Aβ.[1][2] However, their downstream effects, particularly concerning the modulation of autophagy and direct impact on AD pathology, may differ.

Comparative Efficacy Against Aβ-Induced Neurotoxicity

A pivotal study directly compared the neuroprotective effects of this compound, verapamil, diltiazem, and nimodipine against toxicity induced by the amyloid precursor protein C-terminal fragment (APP CTF), a precursor to Aβ. The results demonstrated a clear superiority of this compound.

DrugClassPotency against APP CTF ToxicityEffective ConcentrationReference
This compound DihydropyridineMost PotentNanomolar (nM)[1][2]
Verapamil PhenylalkylamineProtectiveMicromolar (µM) range implied[1][2]
Diltiazem BenzothiazepineProtectiveNot specified[1][2]
Nimodipine DihydropyridineProtectiveNot specified[1][2]

Table 1: Comparative Potency of L-type Calcium Channel Blockers in an In Vitro Model of Aβ-induced Neurotoxicity.

Differential Mechanisms of Action

The fundamental mechanism of both drugs in the context of AD is the prevention of Ca2+ overload. Aβ oligomers are known to increase the expression of Cav1.2, the pore-forming subunit of the L-VGCC, leading to enhanced Ca2+ influx and subsequent neuronal damage.[1][2] Both this compound and verapamil counteract this by blocking these channels.

However, further studies have revealed additional, potentially differential, downstream effects that contribute to their neuroprotective profiles.

FeatureThis compoundVerapamilReferences
Primary Target L-type calcium channels (Cav1.2)L-type calcium channels[1][2]
Aβ Oligomer Formation Does not suppressNot explicitly stated[1][2]
Autophagy Enhances autophagy function in vivoInduces autophagic flux[3][4]
Tau Pathology Lowers hyperphosphorylated tau burdenEffects on tau not as established[3]
Cav1.2 Expression Suppresses Aβ-induced overexpressionNot explicitly stated[3]
Other Effects Bioavailable to the brain at nanomolar concentrationsAnti-inflammatory and antioxidative effects noted[1][2][5]

Table 2: Comparison of the Mechanistic Details of this compound and Verapamil in the Context of Alzheimer's Disease Pathology.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

G cluster_0 Aβ-Induced Neurotoxicity Cascade cluster_1 Therapeutic Intervention Abeta Amyloid-Beta (Aβ) Oligomers Cav12_up ↑ Expression of Cav1.2 L-type Calcium Channels Abeta->Cav12_up Ca_influx ↑ Intracellular Ca2+ Influx Cav12_up->Ca_influx Toxicity Neuronal Toxicity (Synaptic Dysfunction, Apoptosis) Ca_influx->Toxicity This compound This compound This compound->Ca_influx Block Verapamil Verapamil Verapamil->Ca_influx Block G cluster_0 Experimental Workflow Start MC65 Human Neuroblastoma Cells (Conditionally express APP C-terminal fragment C99) Tetracycline Tetracycline Removal (Induces C99 expression and Aβ production) Start->Tetracycline Treatment Treatment with: - Vehicle (Control) - this compound (nM) - Verapamil (µM) Tetracycline->Treatment Incubation Incubation for 24-72 hours Treatment->Incubation Assay Cell Viability Assay (e.g., MTT, LDH) Incubation->Assay Result Quantification of Neuroprotection Assay->Result G cluster_this compound This compound Downstream Effects cluster_verapamil Verapamil Downstream Effects This compound This compound I_Cav12 ↓ Cav1.2 Expression This compound->I_Cav12 I_Autophagy ↑ Autophagy Function This compound->I_Autophagy I_Tau ↓ Tau Hyperphosphorylation This compound->I_Tau Verapamil Verapamil V_Autophagy ↑ Autophagic Flux Verapamil->V_Autophagy V_Inflammation ↓ Inflammation Verapamil->V_Inflammation V_Oxidative ↓ Oxidative Stress Verapamil->V_Oxidative

References

A Comparative Analysis of Isradipine and Clevidipine on Cardiac Contractility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of two dihydropyridine calcium channel blockers, isradipine and clevidipine, on cardiac contractility. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the nuanced differences between these two compounds.

Executive Summary

This compound and clevidipine are both L-type calcium channel blockers, but they exhibit distinct profiles regarding their impact on cardiac contractility. Experimental evidence indicates that this compound exerts a measurable negative inotropic effect on myocardial tissue. In contrast, clevidipine is characterized by its high degree of vascular selectivity, resulting in minimal and often clinically insignificant effects on cardiac contractility at therapeutic concentrations. This difference is a critical consideration in the development and clinical application of these drugs, particularly in patient populations with pre-existing cardiac conditions.

Data Presentation: In Vitro Effects on Cardiac Contractility

The following table summarizes the quantitative and qualitative data on the negative inotropic effects of this compound and clevidipine.

DrugParameterValueSpecies/TissueExperimental ModelReference
This compound IC50 (Negative Inotropy)0.12 µmol/LHuman (diseased myocardium)Isolated Papillary Muscle[1](--INVALID-LINK--)
Clevidipine Negative Inotropic EffectMinimal to none at therapeutic concentrations.[2][3]RatLangendorff-Perfused Heart[2](--INVALID-LINK--)
Comparative Inotropic vs. Chronotropic SelectivityThis compound: Heart rate and contractility decrease proportionately. Clevidipine: Greater proportionate reduction in contractility (left ventricular dP/dt max) than in heart rate, indicating high inotropic selectivity.RatLangendorff-Perfused Heart[2](--INVALID-LINK--)

Signaling Pathways and Mechanism of Action

Both this compound and clevidipine are dihydropyridine derivatives that function by blocking L-type calcium channels, which are crucial for muscle contraction.[1][4] By binding to these channels, they inhibit the influx of calcium ions into cardiac and vascular smooth muscle cells.[1][4] This reduction in intracellular calcium concentration is the primary mechanism for their pharmacological effects.

However, the key difference lies in their tissue selectivity. This compound binds to L-type calcium channels in both arterial smooth muscle and cardiac muscle, leading to both vasodilation and a negative inotropic effect.[1] Clevidipine, on the other hand, exhibits a high degree of selectivity for L-type calcium channels in vascular smooth muscle.[4][5] This selectivity is attributed to its unique molecular structure and rapid metabolism by esterases in the blood and tissues, which limits its systemic exposure and direct effects on the myocardium.[6]

cluster_this compound This compound Signaling Pathway cluster_clevidipine Clevidipine Signaling Pathway This compound This compound L_type_Ca_Channel_Heart L-type Ca2+ Channel (Cardiac Myocyte) This compound->L_type_Ca_Channel_Heart Blocks L_type_Ca_Channel_Vessel L-type Ca2+ Channel (Vascular Smooth Muscle) This compound->L_type_Ca_Channel_Vessel Blocks Ca_Influx_Heart Decreased Ca2+ Influx L_type_Ca_Channel_Heart->Ca_Influx_Heart Contractility_Heart Decreased Cardiac Contractility Ca_Influx_Heart->Contractility_Heart Ca_Influx_Vessel_I Decreased Ca2+ Influx L_type_Ca_Channel_Vessel->Ca_Influx_Vessel_I Vasodilation_I Vasodilation Ca_Influx_Vessel_I->Vasodilation_I Clevidipine Clevidipine L_type_Ca_Channel_Vessel_C L-type Ca2+ Channel (Vascular Smooth Muscle) Clevidipine->L_type_Ca_Channel_Vessel_C Selectively Blocks Minimal_Effect Minimal Effect on Cardiac Myocytes Clevidipine->Minimal_Effect Ca_Influx_Vessel_C Decreased Ca2+ Influx L_type_Ca_Channel_Vessel_C->Ca_Influx_Vessel_C Vasodilation_C Vasodilation Ca_Influx_Vessel_C->Vasodilation_C

Signaling pathways for this compound and Clevidipine.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of this compound and clevidipine on cardiac contractility.

Isolated Langendorff-Perfused Heart Preparation

This ex vivo technique allows for the examination of cardiac contractile strength and heart rate in the absence of systemic influences.[7]

Workflow:

Start Start Isolate_Heart Isolate Heart from Animal Model Start->Isolate_Heart Cannulate_Aorta Cannulate Aorta Isolate_Heart->Cannulate_Aorta Retrograde_Perfusion Initiate Retrograde Perfusion with Oxygenated Buffer Cannulate_Aorta->Retrograde_Perfusion Stabilize Stabilize Heart Retrograde_Perfusion->Stabilize Administer_Drug Administer Drug (this compound or Clevidipine) Stabilize->Administer_Drug Measure_Parameters Measure Contractility (e.g., LV dP/dt max) Administer_Drug->Measure_Parameters End End Measure_Parameters->End

Langendorff-Perfused Heart Experimental Workflow.

Detailed Steps:

  • Heart Isolation: The heart is excised from a suitable animal model (e.g., rat, rabbit) and immediately placed in ice-cold cardioplegic solution to arrest contractions and prevent ischemic damage.[8]

  • Aortic Cannulation: The aorta is carefully cannulated, and the cannula is connected to the Langendorff apparatus.[9]

  • Retrograde Perfusion: The heart is perfused in a retrograde manner through the aorta with a warm (37°C), oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer). This perfusion maintains the viability of the heart tissue.[9]

  • Parameter Measurement: A pressure transducer is placed in the left ventricle to measure parameters of contractility, such as the maximum rate of pressure development (LV dP/dt max).[9]

  • Drug Administration: Once a stable baseline is established, this compound or clevidipine is added to the perfusate at various concentrations to determine their effects on cardiac contractility.[2]

Isolated Papillary Muscle Preparation

This in vitro method provides a direct measure of the inotropic effects of a substance on a small, isolated piece of cardiac muscle.[10]

Workflow:

Start Start Isolate_Heart_PM Isolate Heart Start->Isolate_Heart_PM Dissect_Papillary Dissect Papillary Muscle Isolate_Heart_PM->Dissect_Papillary Mount_In_Bath Mount Muscle in Organ Bath Dissect_Papillary->Mount_In_Bath Electrical_Stimulation Apply Electrical Stimulation Mount_In_Bath->Electrical_Stimulation Record_Baseline Record Baseline Contractile Force Electrical_Stimulation->Record_Baseline Add_Drug Add Drug (this compound or Clevidipine) Record_Baseline->Add_Drug Record_Response Record Contractile Force Response Add_Drug->Record_Response End End Record_Response->End

References

Isradipine's Efficacy on L-type Calcium Channel Splice Variants: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of isradipine's effects on L-type calcium channel splice variants relative to other dihydropyridines (DHPs). The information is supported by experimental data to inform research and development decisions.

L-type calcium channels (LTCCs) are crucial in cardiovascular and neuronal functions. These channels are assemblies of several subunits, with the α1 subunit forming the pore and determining the channel's fundamental properties. The two main isoforms targeted by DHPs are CaV1.2 (predominantly in cardiovascular tissue) and CaV1.3 (found in neuronal and endocrine tissues). Alternative splicing of the genes encoding these α1 subunits gives rise to a variety of splice variants, which can exhibit distinct biophysical and pharmacological properties. This guide focuses on how this compound, a potent DHP, interacts with these splice variants compared to other drugs in its class.

Quantitative Comparison of Dihydropyridine Activity on LTCC Splice Variants

The sensitivity of L-type calcium channel splice variants to dihydropyridine blockers can vary significantly. This variation is a critical consideration in drug design, as it can be exploited to achieve tissue- or isoform-selective targeting. The following tables summarize key quantitative data from electrophysiological and binding studies, comparing the effects of this compound and other DHPs on various CaV1.2 and CaV1.3 splice variants.

CaV1.2 Splice Variant Dihydropyridine IC50 (nM) Experimental Conditions Reference
Human α1C (7 variants)This compoundUp to 10-fold differenceWhole-cell patch clamp in Xenopus oocytes[1]
CaV1.2e33 (wild-type)Nifedipine22.8Whole-cell patch clamp in cardiomyocytes[2]
CaV1.2Δe33Nifedipine10.6Whole-cell patch clamp in cardiomyocytes[2]
CaV1.2SM (smooth muscle)NifedipineMore sensitive than cardiacWhole-cell patch clamp in HEK 293 cells[3]
CaV1.2CM (cardiac)NifedipineLess sensitive than smooth muscleWhole-cell patch clamp in HEK 293 cells[3]
Wild-type CaV1.2Amlodipine~30 times less effective in cardiac vs. arterial muscleFunctional assays[4]
Wild-type CaV1.2Nicardipine60Whole-cell voltage clamp[5]
Wild-type CaV1.2Amlodipine57Whole-cell voltage clamp[5]
CaV1.3 Splice Variant Dihydropyridine IC50 / Sensitivity Experimental Conditions Reference
CaV1.3 variantsThis compound5- to 11-fold lower sensitivity than CaV1.2Whole-cell patch clamp in HEK293 cells under SN DA-like pacemaking[6]
Heterologously expressed CaV1.3This compound, Nifedipine, Nimodipine5-10 fold higher IC50 than CaV1.2Identical experimental protocols[7]
CaV1.3This compoundNearly equal potency to CaV1.2Radioligand binding[8]
CaV1.3NimodipineRelatively low affinityRadioligand binding[8]

Experimental Protocols

The quantitative data presented above are primarily derived from two key experimental techniques: whole-cell patch-clamp electrophysiology and radioligand binding assays. Understanding these methodologies is crucial for interpreting the data and designing future experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the channels of a single cell, allowing for the direct assessment of channel activity and its modulation by drugs.

Objective: To determine the concentration-dependent inhibition (IC50) of L-type calcium channel splice variants by dihydropyridines.

Methodology:

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with the specific L-type calcium channel α1, β, and α2δ subunits that constitute the desired splice variant.

  • Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and is pressed against the membrane of a transfected cell.

  • Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage Clamp: The membrane potential is held at a specific voltage (e.g., -80 mV) by a voltage-clamp amplifier. Depolarizing voltage steps (e.g., to 0 mV) are applied to open the L-type calcium channels and elicit an inward calcium current.

  • Drug Application: The cells are perfused with an external solution containing a known concentration of the dihydropyridine being tested (e.g., this compound, nifedipine).

  • Data Acquisition: The resulting ion currents are recorded before and after drug application. The percentage of current inhibition is calculated for various drug concentrations.

  • Data Analysis: The concentration-response data are fitted with a Hill equation to determine the IC50 value, which represents the drug concentration required to inhibit 50% of the channel current.

Solutions:

  • External Solution (in mmol/L): 140 NaCl, 6 KCl, 10 glucose, 10 HEPES, 1.5 MgCl2, 1 CaCl2, pH 7.4.[9]

  • Internal Pipette Solution (in mmol/L): 100 Cs-methanesulfonate, 40 CsCl, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.75 MgCl2, pH 7.2.[9]

Radioligand Binding Assay

This technique is used to measure the binding affinity (Ki) of a drug to its receptor, in this case, the L-type calcium channel.

Objective: To determine the binding affinity of dihydropyridines for specific L-type calcium channel splice variants.

Methodology:

  • Membrane Preparation: Cells expressing the L-type calcium channel splice variant of interest are harvested and homogenized to isolate cell membranes. The protein concentration of the membrane preparation is determined.

  • Binding Reaction: The cell membranes are incubated with a fixed concentration of a radiolabeled dihydropyridine (e.g., [³H]this compound) and varying concentrations of the unlabeled competitor dihydropyridine being tested.

  • Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. The unbound radioligand passes through the filter.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding. The data are then used to generate a competition curve, from which the IC50 is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Visualizing Cellular Mechanisms and Experimental Design

To better understand the context of this compound's action and the experimental approaches used to study it, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

G cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LTCC L-type Ca2+ Channel (e.g., CaV1.2/CaV1.3) Ca_int Ca2+ LTCC->Ca_int Ca_ext Ca2+ Ca_ext->LTCC influx Calmodulin Calmodulin Ca_int->Calmodulin activates CaMKII CaMKII Calmodulin->CaMKII activates CREB CREB CaMKII->CREB phosphorylates Gene_expression Gene Expression (e.g., contractile proteins) CREB->Gene_expression regulates DHP Dihydropyridines (e.g., this compound) DHP->LTCC blocks Depolarization Membrane Depolarization Depolarization->LTCC activates G cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_pharma Pharmacological Testing cluster_analysis Data Analysis Transfection Transfect HEK293 cells with specific LTCC splice variant Patch Establish whole-cell patch clamp configuration Transfection->Patch Record_baseline Record baseline Ca2+ currents Patch->Record_baseline Apply_DHP Apply varying concentrations of DHP (e.g., this compound) Record_baseline->Apply_DHP Record_drug Record Ca2+ currents in the presence of DHP Apply_DHP->Record_drug Inhibition Calculate percent inhibition of current Record_drug->Inhibition IC50 Determine IC50 value from concentration-response curve Inhibition->IC50

References

A Comparative Analysis of the Long-Term Cardiovascular Effects of Isradipine and Diltiazem

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the long-term cardiovascular effects of two distinct calcium channel blockers: the dihydropyridine, Isradipine, and the non-dihydropyridine, Diltiazem. The following sections present a synthesis of clinical trial data, experimental methodologies, and mechanistic pathways to facilitate a comprehensive assessment for research and development purposes.

Executive Summary

This compound and Diltiazem are both effective antihypertensive agents, yet their differing pharmacological profiles result in distinct long-term cardiovascular effects. While direct long-term comparative trials are limited, existing evidence from head-to-head short-term studies and separate long-term trials against other comparators provides valuable insights. Both medications effectively lower blood pressure, but their impact on heart rate, cardiac conduction, and specific cardiovascular outcomes varies. Diltiazem exhibits a more favorable profile for patients with stable angina due to its heart rate-lowering effects, whereas this compound's potent vasodilation is its primary mechanism of blood pressure control. Long-term data from the Multicenter this compound/Diuretic Atherosclerosis Study (MIDAS) and the Nordic Diltiazem (NORDIL) study offer insights into their individual effects on atherosclerosis and major adverse cardiovascular events (MACE), respectively.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from comparative and long-term studies of this compound and Diltiazem.

Table 1: Comparative Efficacy and Safety in Essential Hypertension (12-Week Study) [1][2]

ParameterThis compound (1.25-5 mg twice daily)Diltiazem (40-120 mg thrice daily)
Baseline Mean Blood Pressure (mmHg) 149/100153/99
Percentage of Patients Achieving DBP < 90 mmHg 72%73%
Patients Reporting No Adverse Reactions 68%65%
Most Common Adverse Effect Headache (9.0%)Headache (7.8%)
Fatigue 5.2%3.9%

Table 2: Long-Term Cardiovascular Outcomes from Separate Major Clinical Trials

ParameterThis compound (MIDAS Trial vs. Hydrochlorothiazide)[3][4]Diltiazem (NORDIL Study vs. Diuretics/Beta-Blockers)[5][6]
Primary Endpoint Progression of carotid artery atherosclerosisComposite of all stroke, myocardial infarction, and other cardiovascular death
Follow-up Duration 3 yearsMean 4.5 years
Effect on Atherosclerosis No significant difference compared to hydrochlorothiazide in intima-media thicknessNot directly assessed as a primary endpoint
Major Adverse Cardiovascular Events (MACE) Higher incidence of vascular events (MI, stroke, CHF, angina, sudden death) compared to hydrochlorothiazideAs effective as diuretics/beta-blockers in preventing the primary composite endpoint
Stroke Incidence Not reported as a separate primary outcomeLower incidence of fatal and non-fatal stroke compared to diuretics/beta-blockers (p=0.04)
Myocardial Infarction Incidence Not reported as a separate primary outcomeNo significant difference compared to diuretics/beta-blockers

Table 3: Meta-Analysis of this compound on Major Adverse Events (vs. Active Controls and Placebo) [7][8]

OutcomeOdds Ratio (95% CI) vs. Active ControlsOdds Ratio (95% CI) vs. Placebo
Major Adverse Events (Angina, MI, Stroke, Mortality) 0.99 (0.67 - 1.46)0.52 (0.21 - 1.29)
Angina 0.95 (0.60 - 1.51)0.58 (0.22 - 1.51)
Total Withdrawals 0.87 (0.71 - 1.07)0.87 (0.65 - 1.16)

Experimental Protocols

Short-Term Comparative Trial of this compound vs. Diltiazem in Essential Hypertension[2][10]
  • Study Design: A 12-week, multicenter, randomized, double-blind, parallel-group study.

  • Patient Population: 174 patients with mild essential hypertension (diastolic blood pressure [DBP] 95 to 105 mmHg).

  • Washout Period: A 3 to 5-week washout period where all other antihypertensive treatments were discontinued.

  • Randomization: Patients were randomly assigned to receive either this compound (Group I) or Diltiazem (Group D).

  • Dosing Regimen:

    • This compound: Started at 1.25 mg twice daily, titrated up to a maximum of 5 mg twice daily if DBP remained above 90 mmHg.

    • Diltiazem: Started at 40 mg thrice daily, titrated up to a maximum of 120 mg thrice daily if DBP remained above 90 mmHg.

  • Efficacy Assessment: Blood pressure was measured at baseline and at various intervals throughout the 12-week treatment period.

  • Safety Assessment: Adverse events were recorded at each visit. Routine biochemical and hematologic tests, urinalysis, and a standard 12-lead electrocardiogram (ECG) were performed at baseline, week 8, and at the end of the study.

Multicenter this compound/Diuretic Atherosclerosis Study (MIDAS)[3][4]
  • Study Design: A 3-year, randomized, double-blind, active-control trial.

  • Patient Population: 883 hypertensive patients with evidence of carotid artery atherosclerosis.

  • Intervention: Patients were randomized to receive either this compound (2.5-5.0 mg twice daily) or hydrochlorothiazide (12.5-25 mg twice daily).

  • Primary Endpoint: The rate of progression of atherosclerotic lesions in the carotid arteries, as measured by B-mode ultrasonography.

  • Secondary Endpoints: Major adverse cardiovascular events.

  • Assessments: B-mode ultrasound of the carotid arteries was performed at baseline and every six months. Blood pressure and adverse events were assessed every three months. An ECG was performed annually.

Nordic Diltiazem (NORDIL) Study[5][6][7]
  • Study Design: A prospective, randomized, open-label, blinded-endpoint study.

  • Patient Population: 10,881 hypertensive patients, aged 50-74 years, with a diastolic blood pressure of 100 mmHg or more.

  • Intervention: Patients were randomly assigned to receive either Diltiazem or a treatment regimen of diuretics, beta-blockers, or both.

  • Primary Endpoint: A composite of all fatal and non-fatal strokes, myocardial infarction, and other cardiovascular deaths.

  • Follow-up: The mean follow-up period was 4.5 years.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

cluster_this compound This compound (Dihydropyridine) cluster_Diltiazem Diltiazem (Non-Dihydropyridine) This compound This compound L_type_Ca_Channel_Vascular L-type Ca²⁺ Channel (Vascular Smooth Muscle) This compound->L_type_Ca_Channel_Vascular Blocks Ca_Influx_Vascular ↓ Ca²⁺ Influx L_type_Ca_Channel_Vascular->Ca_Influx_Vascular Vasodilation Potent Vasodilation Ca_Influx_Vascular->Vasodilation BP_Lowering_I Blood Pressure Lowering Vasodilation->BP_Lowering_I Reflex_Tachycardia Potential Reflex Tachycardia BP_Lowering_I->Reflex_Tachycardia Diltiazem Diltiazem L_type_Ca_Channel_Vascular_D L-type Ca²⁺ Channel (Vascular Smooth Muscle) Diltiazem->L_type_Ca_Channel_Vascular_D Blocks L_type_Ca_Channel_Cardiac L-type Ca²⁺ Channel (Cardiac Myocytes & Nodal Tissue) Diltiazem->L_type_Ca_Channel_Cardiac Blocks Ca_Influx_Vascular_D ↓ Ca²⁺ Influx L_type_Ca_Channel_Vascular_D->Ca_Influx_Vascular_D Ca_Influx_Cardiac ↓ Ca²⁺ Influx L_type_Ca_Channel_Cardiac->Ca_Influx_Cardiac Vasodilation_D Vasodilation Ca_Influx_Vascular_D->Vasodilation_D Negative_Chrono_Ino ↓ Heart Rate ↓ Contractility Ca_Influx_Cardiac->Negative_Chrono_Ino BP_Lowering_D Blood Pressure Lowering Vasodilation_D->BP_Lowering_D Negative_Chrono_Ino->BP_Lowering_D

Caption: Mechanisms of Action: this compound vs. Diltiazem.

cluster_workflow Short-Term Comparative Trial Workflow Patient_Recruitment Patient Recruitment (Mild Essential Hypertension) Washout 3-5 Week Washout Period Patient_Recruitment->Washout Randomization Randomization Washout->Randomization Isradipine_Arm This compound Treatment Arm (1.25-5 mg BID) Randomization->Isradipine_Arm Diltiazem_Arm Diltiazem Treatment Arm (40-120 mg TID) Randomization->Diltiazem_Arm Titration Dose Titration (if DBP > 90 mmHg) Isradipine_Arm->Titration Diltiazem_Arm->Titration Follow_Up 12-Week Follow-up (BP & Adverse Event Monitoring) Titration->Follow_Up Data_Analysis Data Analysis (Efficacy & Safety) Follow_Up->Data_Analysis

Caption: Experimental Workflow of a Comparative Hypertension Trial.

References

Safety Operating Guide

Proper Disposal of Isradipine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper management and disposal of Isradipine are critical for ensuring laboratory safety and environmental protection. Due to its chemical properties and potential hazards, this compound waste must be handled in accordance with specific protocols and regulations. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste streams effectively.

This compound Hazard Profile

This compound is classified as a hazardous substance, primarily due to its potential harm if ingested and its significant environmental toxicity. Adherence to safety protocols is paramount when handling this compound.

Hazard ClassificationGHS CodeDescriptionSource
Acute Oral ToxicityH302Harmful if swallowed.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1]
Regulatory Framework

In the United States, the disposal of pharmaceutical waste, including this compound, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3][4] Healthcare facilities and laboratories must comply with these federal, state, and local regulations to ensure proper handling and disposal of hazardous waste.[1][5][6] The EPA's Subpart P rule provides specific management standards for hazardous waste pharmaceuticals, which prohibits their disposal down the drain.[3][7]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.

Step 1: Personal Protective Equipment (PPE) Before handling this compound in any form (pure substance, solutions, or waste), personnel must wear appropriate PPE to minimize exposure.

  • Gloves: Wear impervious chemical-resistant gloves.[6][8]

  • Eye Protection: Use safety goggles with side-shields.[1][8]

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[8]

  • Respiratory Protection: If handling the powder form and creating dust, a suitable respirator may be necessary.[1]

Step 2: Waste Segregation and Collection Proper segregation at the point of generation is crucial. Never mix this compound waste with non-hazardous or general laboratory trash.

  • Unused or Expired this compound: Pure, unused, or expired this compound is considered a hazardous chemical waste.[1] It must be collected in its original container if possible, or a compatible, well-sealed hazardous waste container.[9]

  • Contaminated Materials: Items such as gloves, bench paper, pipette tips, and vials that are contaminated with this compound must be collected separately. Place these items in a clearly labeled, sealed plastic bag or container designated for hazardous chemical waste.[10]

  • Empty Containers: Containers that held this compound must be managed as hazardous waste and should not be triple-rinsed into the sewer system.[10] They should be collected for disposal through the hazardous waste program.

  • Solutions: Aqueous or solvent-based solutions containing this compound must be collected in a compatible, leak-proof container (e.g., a plastic carboy). Do not mix with other waste streams unless compatibility has been confirmed.[9]

Step 3: Container Labeling and Storage All containers used for this compound waste must be properly labeled to ensure safety and compliance.

  • Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"[2]

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Environmental Hazard")

    • The accumulation start date

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[10][11] Ensure containers are kept closed except when adding waste.[9][10]

Step 4: Handling Spills In the event of a spill, immediate and proper cleanup is required to prevent exposure and environmental release.

  • Alert Personnel: Notify others in the area of the spill.

  • Evacuate if Necessary: For large spills or if there is an inhalation hazard, evacuate the area.

  • Wear PPE: Don appropriate PPE before beginning cleanup.

  • Containment: Prevent the spill from spreading or entering drains.[1]

  • Cleanup:

    • For solid spills: Carefully sweep up the material and place it into a hazardous waste container. Avoid creating dust.[6][12]

    • For liquid spills: Absorb the spill with a liquid-binding material like diatomite or universal binders.[1]

  • Decontaminate: Clean the spill area with alcohol or a suitable detergent solution.[1]

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as this compound hazardous waste.[13]

Step 5: Final Disposal this compound waste must be disposed of through an approved hazardous waste disposal plant.[1]

  • Contact Environmental Health & Safety (EHS): Coordinate with your institution's EHS office for the collection and disposal of the waste.

  • Licensed Disposal Company: The waste will be handled by a licensed hazardous material disposal company, which will transport it for final treatment, typically via incineration at a permitted facility.[3][8]

  • DO NOT: Do not flush this compound or its solutions down the toilet or drain.[14] This is strictly prohibited due to its high toxicity to aquatic life.[1] Do not dispose of it in the regular trash.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Isradipine_Disposal_Workflow cluster_0 This compound Waste Generation & Initial Handling cluster_1 Waste Identification & Segregation cluster_2 Containerization & Management cluster_3 Final Disposal start This compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type unused Unused/Expired this compound waste_type->unused Pure Chemical contaminated Contaminated Labware (Gloves, Vials, Tips) waste_type->contaminated Solid Waste spill Spill Residue waste_type->spill Accidental Release solutions Aqueous/Solvent Solutions waste_type->solutions Liquid Waste containerize Step 3: Place in a Compatible, SEALED Hazardous Waste Container unused->containerize contaminated->containerize spill->containerize solutions->containerize label_container Step 4: Label Container 'Hazardous Waste - this compound' containerize->label_container store Step 5: Store in Designated Satellite Accumulation Area label_container->store ehs_pickup Step 6: Arrange Pickup via Institutional EHS store->ehs_pickup do_not IMPROPER DISPOSAL store->do_not final_disposal Disposal by Licensed Hazardous Waste Vendor (e.g., Incineration) ehs_pickup->final_disposal drain Sink / Drain do_not->drain trash Regular Trash do_not->trash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Isradipine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Isradipine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.